molecular formula C31H39N7O7S B1668896 Cholecystokinin pentapeptide CAS No. 18917-24-3

Cholecystokinin pentapeptide

Cat. No.: B1668896
CAS No.: 18917-24-3
M. Wt: 653.8 g/mol
InChI Key: AGNHQKAXUWFRGP-QORCZRPOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholecystokinin pentapeptide is a bioactive peptide fragment of the endogenous hormone cholecystokinin (CCK). As a research chemical, it provides a valuable tool for studying the diverse roles of the CCK system, which is one of the most prevalent and complex neuropeptide systems in the brain and body . In neuroscience research, Cholecystokinin pentapeptide is critical for investigating neuronal homeostasis, a process where CCK acts as a molecular switch to stabilize neural circuit activity during stress . It is used to study CCK's interaction with endocannabinoid signaling and its cell-specific modulation of glutamate and GABA release via the CCK2 receptor (CCK2R), which influences anxiety, memory, and pain processing . Its role in the brain also extends to the regulation of feeding behavior and satiety . In gastrointestinal and metabolic studies, this peptide aids in exploring the mechanisms of digestion. The broader CCK system is known to stimulate gallbladder contraction and the release of pancreatic enzymes, inhibit gastric emptying, and regulate gut motility . Research into energy metabolism and lipid absorption also utilizes this compound to probe the effects of CCK signaling on energy expenditure . The biological activities of CCK peptides are mediated through two G protein-coupled receptors (GPCRs), CCK1R and CCK2R . Cholecystokinin pentapeptide can be applied to study ligand-receptor interactions and downstream signaling pathways, contributing to fundamental research in GPCR biology and drug discovery . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

18917-24-3

Molecular Formula

C31H39N7O7S

Molecular Weight

653.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C31H39N7O7S/c1-46-12-11-22(36-30(44)24(35-26(39)16-32)14-19-17-34-21-10-6-5-9-20(19)21)29(43)38-25(15-27(40)41)31(45)37-23(28(33)42)13-18-7-3-2-4-8-18/h2-10,17,22-25,34H,11-16,32H2,1H3,(H2,33,42)(H,35,39)(H,36,44)(H,37,45)(H,38,43)(H,40,41)/t22-,23-,24-,25-/m0/s1

InChI Key

AGNHQKAXUWFRGP-QORCZRPOSA-N

SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN

Appearance

Solid powder

Other CAS No.

18917-24-3

Purity

>98% (or refer to the Certificate of Analysis)

sequence

GWMDF

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCK-5
cholecystokinin pentapeptide
Gly-Trp-Met-Asp-Phe-NH2
glycyl-tryptophyl-methionyl-aspartyl-phenylalaninamide

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Cholecystokinin Pentapeptide (CCK-5) Mechanism of Action in the CNS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the molecular pharmacology, intracellular signaling, and systems-level neurobiology of Cholecystokinin Pentapeptide (CCK-5). While the tetrapeptide CCK-4 is the canonical panicogen in clinical research, CCK-5 (Gly-Trp-Met-Asp-Phe-NH


) represents the minimal bioactive sequence often utilized in preclinical characterization of the Cholecystokinin B receptor (CCK-BR or CCK2R). This document is designed for drug discovery scientists and neurobiologists, focusing on the G

-protein coupled cascade, anxiety-related neural circuits, and validated experimental protocols for assessing CCK-B mediated signaling.

Part 1: Molecular Pharmacology & Ligand-Receptor Interaction

The Pharmacophore

CCK-5 contains the critical C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH


 ) required for high-affinity binding to the CCK-B receptor. Unlike the CCK-A (CCK1) receptor, which requires a sulfated tyrosine at position 7 (present in CCK-8S) for nanomolar affinity, the CCK-B receptor is less discriminating regarding sulfation but highly specific for the C-terminal amide.
  • Sequence: Gly-Trp-Met-Asp-Phe-NH

    
    
    
  • Primary Receptor: CCK-B (CCK2R)

  • Selectivity: High affinity for CCK-B; low affinity for CCK-A.[1]

  • Binding Pocket: Mutagenesis studies indicate that the tryptophan and phenylalanine residues interact with hydrophobic pockets in the transmembrane domains of the GPCR, while the amidated C-terminus is essential for receptor activation.

Receptor Subtype Comparison

The following table summarizes the differential pharmacology essential for distinguishing CCK-5 effects from broad CCK signaling.

FeatureCCK-A Receptor (CCK1R)CCK-B Receptor (CCK2R)
Primary Location Periphery (Gallbladder, Pancreas), select CNS areas (NTS)CNS (Cortex, Amygdala, Hippocampus) , Stomach
G-Protein Coupling G

, G

G

/G

Key Agonists CCK-8S (Sulfated)CCK-4, CCK-5, Gastrin
Ligand Requirement Sulfated Tyr (Position 7)C-terminal Tetrapeptide Amide
Selective Antagonist Devazepide (L-364,718)L-365,260; LY-288,513

Part 2: Intracellular Signaling Cascade

The G -PLC-Calcium Pathway

Upon binding to the CCK-B receptor, CCK-5 induces a conformational change that catalyzes the exchange of GDP for GTP on the G


 subunit. This initiates the canonical Phospholipase C (PLC) cascade, leading to neuronal excitation.
  • G-Protein Activation: The activated CCK-B receptor couples to heterotrimeric G

    
    /G
    
    
    
    proteins.
  • Effector Stimulation: G

    
    -GTP activates PLC-
    
    
    
    .
  • Second Messenger Generation: PLC-

    
     hydrolyzes membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP
    
    
    
    ) into:
    • Inositol 1,4,5-trisphosphate (IPngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ):  Diffuses to the Endoplasmic Reticulum (ER).
      
    • Diacylglycerol (DAG): Remains membrane-bound.

  • Calcium Mobilization: IP

    
     binds to IP
    
    
    
    receptors (IP
    
    
    R) on the ER, triggering the release of intracellular Ca
    
    
    stores.
  • Kinase Activation: Increased cytosolic Ca

    
     and DAG synergistically activate Protein Kinase C (PKC).[2]
    
  • Downstream Effects: PKC phosphorylates voltage-gated calcium channels (VGCCs) and NMDA receptors, facilitating depolarization and long-term potentiation (LTP) pathways associated with anxiety and memory.

Visualization: CCK-B Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by CCK-5 in CNS neurons.

CCK_Signaling CCK5 CCK-5 Ligand CCKB CCK-B Receptor (GPCR) CCK5->CCKB Binding Gq Gq Protein (Heterotrimeric) CCKB->Gq Activation PLC Phospholipase C (PLC-beta) Gq->PLC Stimulates PIP2 PIP2 (Membrane Lipid) PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Calcium (Ca2+) ER->Ca Release Ca->PKC Co-activates Depol Neuronal Depolarization Ca->Depol Direct Effect PKC->Depol Phosphorylation of Ion Channels

Figure 1: CCK-5 induced Gq-coupled signaling cascade leading to neuronal excitation.

Part 3: Systems Neuroscience & Anxiety Circuits

The "Panicogen" Mechanism

CCK-5 acts as a potent anxiogenic agent. The density of CCK-B receptors is highest in the basolateral amygdala (BLA) and the hippocampus .

  • Amygdala: CCK-B activation in the BLA enhances glutamatergic transmission. This excitation overrides GABAergic inhibition, leading to the behavioral manifestation of panic and anxiety.

  • Hippocampus: CCK-B activation modulates plasticity and memory retrieval, linking environmental cues to fear responses.

  • Cortical Interaction: Prefrontal cortex inputs are modulated by CCK, affecting the "top-down" control of fear suppression.

Part 4: Validated Experimental Protocols

In Vitro: Calcium Mobilization Assay (FLIPR)

Objective: Quantify CCK-5 agonist potency via intracellular calcium flux. Rationale: Since CCK-B couples to G


, calcium release is the most direct and robust readout.

Protocol:

  • Cell Line: CHO-K1 or HEK293 stably expressing human CCK-B receptor.

  • Dye Loading:

    • Wash cells with assay buffer (HBSS + 20mM HEPES).

    • Incubate with Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) for 45-60 minutes at 37°C.

    • Critical Step: Add Probenecid (2.5 mM) to inhibit anion transport and prevent dye leakage.

  • Baseline Measurement: Record fluorescence for 10 seconds (Excitation 488nm / Emission 525nm for Fluo-4).

  • Agonist Addition: Inject CCK-5 (Concentration range: 0.1 nM to 10

    
    M).
    
  • Recording: Measure peak fluorescence intensity over 90-120 seconds.

  • Validation: Pre-incubate a separate set of wells with L-365,260 (1

    
    M) to confirm signal blockade.
    
In Vivo: Elevated Plus Maze (EPM)

Objective: Assess anxiogenic effects of CCK-5 in rodents. Rationale: The EPM exploits the conflict between rodent exploratory drive and innate aversion to open, elevated spaces.[3] CCK-5 reduces open arm time (anxiogenic).

Workflow Visualization:

EPM_Protocol Acclimation 1. Acclimation (Housing Facility) Prep 2. Drug Prep (CCK-5 in Saline) Acclimation->Prep Injection 3. Administration (i.c.v. or i.p.) Prep->Injection Wait 4. Latency Period (15-30 mins) Injection->Wait Test 5. EPM Testing (5 min session) Wait->Test Analysis 6. Video Analysis (Open Arm Time) Test->Analysis

Figure 2: Workflow for assessing CCK-5 induced anxiety using the Elevated Plus Maze.

Detailed Steps:

  • Preparation: Dissolve CCK-5 in sterile saline.

  • Dosing:

    • Intracerebroventricular (i.c.v.): 0.1 - 1.0 nmol (requires cannulation). Preferred for direct CNS assessment.

    • Intraperitoneal (i.p.):[4] Higher doses required due to limited BBB penetration, though CCK-4/5 can cross to some extent.

  • Test: Place animal in the center zone facing an open arm. Record for 5 minutes.

  • Scoring: Calculate % Time in Open Arms and % Open Arm Entries.

  • Success Criteria: Significant reduction in open arm exploration compared to vehicle control.

Part 5: Drug Development Implications

Targeting the CCK-B receptor has been a major focus for anxiolytic drug development.

  • Challenge: While CCK-5/4 induces panic reliably, CCK-B antagonists have shown mixed results in clinical trials for panic disorder, likely due to poor bioavailability or the complexity of panic circuitry (redundancy).

  • Current Utility: CCK-5 remains a vital "challenge agent" (panicogen) in early-phase clinical trials to test the efficacy of novel anxiolytics. If a new drug can block CCK-5 induced panic, it has high potential for efficacy.

References

  • Wank, S. A. (1995). Cholecystokinin receptors.[2][5][6][7][8][9][10][11][12][13] American Journal of Physiology-Gastrointestinal and Liver Physiology, 269(5), G628-G646.[14] Link

  • Noble, F., et al. (1999). Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models. Journal of Psychiatry and Neuroscience, 24(5), 450. Link

  • Dufresne, M., et al. (2006).[8] Cholecystokinin and Gastrin Receptors.[2][8][9][10][11][12][13][14] Physiological Reviews, 86(3), 805-847. Link

  • Bradwejn, J., et al. (1991). The panicogenic effects of cholecystokinin-tetrapeptide are antagonized by L-365,260, a specific cholecystokinin receptor antagonist, in patients with panic disorder. Archives of General Psychiatry, 48(7), 603-610. Link

  • Bowers, M. E., et al. (2012). CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours.[4] Pharmacology Biochemistry and Behavior, 43(4), 1183-1193. Link

Sources

Technical Deep Dive: CCK-5 vs. CCK-8 Receptor Binding Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cholecystokinin (CCK) receptor system represents a critical pharmacological target for metabolic, gastrointestinal, and neuropsychiatric disorders. The functional dichotomy of this system relies on the differential recognition of peptide ligands by two G-protein-coupled receptors (GPCRs): CCK1 (CCK-A) and CCK2 (CCK-B) .

This guide provides a rigorous technical comparison between CCK-8 (the predominant neuronal/gut octapeptide) and CCK-5 (the C-terminal pentapeptide fragment). The core distinction lies in the sulfation-dependent selectivity of CCK1, contrasted with the broad-spectrum affinity of CCK2. While CCK-8 (sulfated) acts as a high-affinity universal agonist, CCK-5 functions as a highly selective CCK2 agonist with negligible activity at CCK1, making it a vital tool for dissecting receptor-specific signaling.

Molecular Identities & Structural Basis

To understand binding affinity, one must first define the structural pharmacophores.

Peptide Sequences[1][2][3]
  • CCK-8s (Sulfated): Asp-Tyr(SO3H) -Met-Gly-Trp-Met-Asp-Phe-NH₂[1][2][3]

    • Key Feature: Sulfated Tyrosine at position 7 (from C-terminus).[4] This moiety is the "key" that unlocks the CCK1 receptor.

  • CCK-5 (Pentagastrin fragment): Gly-Trp-Met-Asp-Phe-NH₂[4][2][3][5]

    • Key Feature: Contains the minimal bioactive tetrapeptide (WMDF-NH₂) required for CCK2 activation but lacks the N-terminal sulfated tyrosine.

The Selectivity Switch

The CCK1 receptor possesses a specific binding pocket (involving residues in the extracellular loops) that strictly requires the anionic sulfate group of Tyr(SO3H) for high-affinity binding. CCK2, however, evolved to recognize the C-terminal Trp-Met-Asp-Phe-NH₂ sequence, rendering it less sensitive to N-terminal extensions or sulfation.

Receptor Binding Affinity Comparison

The following data summarizes


 (inhibition constant) values derived from competitive radioligand binding assays. These values represent the concentration of ligand required to displace 50% of a radiotracer (typically [¹²⁵I]-CCK-8s).
Table 1: Comparative Binding Affinities ( in nM)
LigandCCK1 Receptor (Alimentary)CCK2 Receptor (Brain/Gastrin)Selectivity Profile
CCK-8s 0.2 – 0.5 nM 0.1 – 0.8 nM Non-selective High Affinity
CCK-8ns (Non-sulfated)> 500 nM1.0 – 5.0 nMCCK2 Selective
CCK-5 (GWMDF-NH₂)> 1,000 nM 2.0 – 10.0 nM Highly CCK2 Selective
CCK-4 > 10,000 nM5.0 – 20.0 nMCCK2 Selective

Technical Insight:

  • CCK1: CCK-5 exhibits >2000-fold lower affinity compared to CCK-8s. It is effectively inert at physiological concentrations.

  • CCK2: CCK-5 retains high nanomolar affinity, only slightly weaker (2-10x) than CCK-8s. This confirms that the N-terminal extension of CCK-8 contributes minimally to CCK2 binding energy.

Visualizing Receptor Selectivity Logic

The following diagram illustrates the logical gates determining receptor activation based on ligand structure.

ReceptorSelectivity Ligand Ligand Input CheckSeq Contains WMDF-NH2? Ligand->CheckSeq CheckSulf Contains Sulfated Tyr? CheckSeq->CheckSulf Yes NoBind No Binding CheckSeq->NoBind No CCK1 CCK1 Receptor (Alimentary) CheckSulf->CCK1 Yes (e.g., CCK-8s) CheckSulf->CCK1 Low Affinity CCK2 CCK2 Receptor (Brain/Gastrin) CheckSulf->CCK2 Yes or No

Figure 1: Decision logic for CCK receptor activation. CCK1 acts as an "AND" gate requiring both the C-terminal sequence AND sulfation.

Experimental Protocol: Radioligand Binding Assay

To validate the affinity differences between CCK-5 and CCK-8, a competitive binding assay is the gold standard.

Reagents & Setup
  • Receptor Source: HEK293 or CHO cells stably transfected with human CCK1 (CCKAR) or CCK2 (CCKBR).

  • Radioligand: [¹²⁵I]-CCK-8s (Specific Activity ~2000 Ci/mmol). Note: Do not use tritiated CCK-5 due to stability issues; displace the iodinated standard.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.2% BSA (to prevent peptide adsorption), and Bacitracin (0.5 mg/mL) to inhibit peptidases.

Step-by-Step Workflow
  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g) to isolate membrane fractions. Resuspend to a protein concentration of 10–20 µ g/well .

  • Competition Setup:

    • Total Binding: Membrane + [¹²⁵I]-CCK-8s (20 pM).

    • Non-Specific Binding (NSB): Add excess unlabeled CCK-8s (1 µM).

    • Experimental Arms: Add increasing concentrations of CCK-5 (

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 60 minutes at 25°C. Equilibrium must be reached.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Count filter-bound radioactivity using a gamma counter.

  • Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.[6]

BindingAssay cluster_inputs Reaction Mix Membrane Membrane Prep (CCK1 or CCK2) Incubation Incubation (60 min @ 25°C) Membrane->Incubation Filter GF/B Filtration (Vacuum Harvest) Incubation->Filter Count Gamma Counting Filter->Count Analysis Data Analysis (Ki Calculation) Count->Analysis Radio [125I]-CCK-8s (Tracer) Radio->Incubation Cold Competitor (CCK-5 or CCK-8) Cold->Incubation

Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.

Functional Implications & Signaling[8][9]

Binding is only the first step. Both CCK-5 and CCK-8 trigger intracellular cascades upon binding to their respective high-affinity receptors.

  • G-Protein Coupling: Both CCK1 and CCK2 primarily couple to Gαq/11 .

  • Pathway: Activation of Phospholipase C (PLC)

    
     Hydrolysis of PIP₂ 
    
    
    
    IP₃ + DAG
    
    
    Calcium Mobilization + PKC activation.
  • Differentiation: While the signaling pathway is identical, the tissue distribution dictates the effect.

    • CCK-8 (via CCK1): Stimulates pancreatic enzyme secretion and gallbladder contraction.

    • CCK-5 (via CCK2): Stimulates gastric acid secretion (stomach) and anxiety/panic behaviors (brain).

Self-Validating Check: If you treat pancreatic acini (rich in CCK1) with nanomolar CCK-5, you should see no calcium flux . If you see flux, your CCK-5 is contaminated with CCK-8, or the cells express CCK2.

References

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors.[1][7][8][9][10] Physiological Reviews. Link

  • Noble, F., & Roques, B. P. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology. Link

  • Reeve, J. R., et al. (2003). CCK-58 and CCK-8 disrupt CCK1 receptor oligomerization. (Contextualizing peptide forms). Link

  • Reaction Biology. (2023). CCK1 Biochemical Binding Assay Protocol.Link

  • Gifford Bioscience. (2023). Radioligand Binding Assay Protocols for GPCRs.Link

Sources

The Role of Cholecystokinin Pentapeptide in Anxiety and Panic Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the role of cholecystokinin pentapeptide (CCK-5) and related agonists in the pathophysiology and experimental modeling of anxiety and panic disorders. It is designed to offer researchers, scientists, and drug development professionals a deep understanding of the underlying mechanisms, validated experimental protocols, and the therapeutic landscape of targeting the cholecystokinin system.

Introduction: The Cholecystokinin System and its Emergence in Anxiety Research

Cholecystokinin (CCK) is a neuropeptide abundantly distributed throughout the central nervous system (CNS), with high concentrations in limbic and cortical regions critical for emotional regulation, such as the amygdala and hippocampus.[1][2] While initially identified for its hormonal functions in the gastrointestinal tract, the discovery of CCK and its receptors in the brain opened a new frontier in neuroscience.[3] The CCK system comprises several peptide fragments, with the C-terminal pentapeptide amide being crucial for biological activity.[4] Neurons primarily release the C-terminal octapeptide (CCK-8) and pentapeptide (CCK-5).[4]

Two major CCK receptor subtypes have been identified: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, which is the predominant subtype in the brain, exhibits a high affinity for smaller CCK fragments like CCK-4 and pentagastrin (a synthetic analogue of CCK-5).[5] A compelling body of evidence from both preclinical and clinical studies has established a strong link between the activation of CCK-B receptors and the induction of anxiety and panic-like states.[6] Intravenous administration of CCK-4 or pentagastrin can reliably provoke panic attacks in both healthy individuals and patients with panic disorder, mimicking the symptoms of spontaneous attacks.[7][8] This has positioned the CCK system, particularly the CCK-B receptor, as a key player in the neurobiology of anxiety and a valuable tool for investigating its underlying mechanisms and testing novel anxiolytic therapies.

The Anxiogenic and Panicogenic Effects of CCK-5 and its Agonists

The anxiogenic properties of CCK-5 and its analogues are primarily mediated through the activation of CCK-B receptors located in key brain regions associated with fear and anxiety. The basolateral amygdala is a critical site where CCK-B receptor activation triggers acute anxiety responses.[6]

Mechanism of Action: The CCK-B Receptor Signaling Cascade

The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon binding with agonists like CCK-5, initiates a cascade of intracellular signaling events.[9] This signaling is predominantly mediated through the Gq alpha subunit.

CCK_Signaling_Pathway CCK5 CCK-5 / Pentagastrin CCKBR CCK-B Receptor CCK5->CCKBR Binds Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Neuronal_Excitation Increased Neuronal Excitability & Anxiogenic Effects Ca2_release->Neuronal_Excitation PKC->Neuronal_Excitation

Figure 1: Simplified CCK-B receptor signaling pathway in neurons.

Activation of the CCK-B receptor leads to the dissociation of the Gq protein, which in turn activates phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[10] The subsequent rise in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to increased neuronal excitability in brain regions like the amygdala, ultimately manifesting as anxiety and panic-like behaviors.[11]

Experimental Protocols for Investigating CCK-5 Induced Anxiety

The robust and reproducible anxiogenic effects of CCK-B agonists have led to the development of standardized experimental models in both animals and humans. These models are invaluable for screening potential anxiolytic compounds and for dissecting the neurocircuitry of anxiety.

Preclinical Animal Models

Rodent models are instrumental in studying the anxiogenic effects of CCK-5 and its analogues. The following are detailed protocols for two of the most commonly used behavioral assays.

The EPM is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[12]

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

  • Animal Handling and Acclimation:

    • Handle the animals for several days prior to testing to reduce handling-induced stress.

    • Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[13]

  • Drug Administration:

    • Prepare a fresh solution of pentagastrin or CCK-4 in a sterile vehicle (e.g., saline).

    • Administer the compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose (e.g., 3-30 µg/kg for CCK-4 in rats).[14] The timing of administration before the test is critical and should be consistent.

  • Testing Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.[12]

    • Allow the animal to explore the maze for a 5-minute period.[12]

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open arms.

    • A decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic effect.[12]

    • The number of entries into the closed arms can be used as a measure of general locomotor activity.[7]

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[15]

Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[15]

  • Animal Handling and Acclimation: Similar to the EPM protocol, proper handling and acclimation are crucial.

  • Drug Administration: Administer the CCK agonist as described in the EPM protocol.

  • Testing Procedure:

    • Place the mouse in the dark compartment and allow it to acclimatize for a few seconds before the door to the light compartment is opened.[11]

    • Allow the animal to freely explore both compartments for a 5-10 minute period.[12]

    • Record the session with a video tracking system.

  • Data Analysis:

    • Measure the time spent in the light compartment and the number of transitions between the two compartments.[16]

    • A decrease in the time spent in the light compartment and a reduced number of transitions are indicative of an anxiogenic effect.[2]

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (30-60 min) Drug_Admin Drug Administration (i.p. or s.c.) Animal_Acclimation->Drug_Admin Drug_Prep CCK-5 Agonist Preparation (e.g., Pentagastrin in Saline) Drug_Prep->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., Elevated Plus Maze) Drug_Admin->Behavioral_Assay Video_Recording Video Recording (5 min session) Behavioral_Assay->Video_Recording Data_Extraction Data Extraction (Time in Open Arms, Entries) Video_Recording->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis Interpretation Interpretation of Anxiogenic Effects Statistical_Analysis->Interpretation

Figure 2: A typical experimental workflow for assessing the anxiogenic effects of CCK-5 agonists in rodents.
Human Clinical Challenge Studies

Intravenous challenge studies with CCK-4 or pentagastrin in human volunteers provide a powerful translational model of panic attacks.

Protocol:

  • Participant Selection: Recruit healthy volunteers or patients with a diagnosed panic disorder. Thorough screening for medical and psychiatric conditions is essential.

  • Procedure:

    • Participants are comfortably seated, and an intravenous line is inserted.

    • After a baseline period, a bolus injection of pentagastrin (e.g., 0.3 µg/kg) or CCK-4 (e.g., 20-50 µg) is administered.[3][17]

    • A placebo (saline) injection should be included in a double-blind, crossover design.

  • Data Collection:

    • Subjective Anxiety: Measured using a Visual Analogue Scale (VAS) for anxiety at regular intervals before and after the injection.[18]

    • Panic Symptom Scale (PSS): A checklist of DSM-defined panic attack symptoms is completed by the participant.

    • Physiological Measures: Heart rate and blood pressure are continuously monitored.

  • Data Analysis:

    • Compare the changes in VAS scores, PSS scores, heart rate, and blood pressure between the active drug and placebo conditions.

    • A significant increase in these measures following the administration of the CCK agonist indicates a panicogenic effect.

Quantitative Data Summary

The following table summarizes representative quantitative findings from preclinical and clinical studies investigating the anxiogenic and panicogenic effects of CCK-B agonists.

Study TypeSpecies/SubjectsCompound & DoseBehavioral/Physiological OutcomeKey Finding
Preclinical RatPentagastrinElevated Plus Maze: % time in open armsSignificant decrease in time spent in open arms, indicating anxiogenic effect.[6]
Preclinical MouseCCK-4Light/Dark Box: Time in light compartmentDose-dependent decrease in time spent in the light compartment.[2]
Clinical Healthy VolunteersPentagastrin (0.3 µg/kg, i.v.)Visual Analogue Scale (VAS) for AnxietySignificant increase in subjective anxiety ratings compared to placebo.[3]
Clinical Panic Disorder PatientsCCK-4 (20 µg, i.v.)Incidence of Panic Attacks75% of patients experienced a panic attack, compared to 0% with placebo.[17]
Clinical Healthy VolunteersPentagastrin (0.2 µg/kg, i.v.)Heart RateSignificant increase in heart rate within 1 minute of administration.[19]

Therapeutic Implications: The Promise and Peril of CCK-B Receptor Antagonists

The clear role of the CCK-B receptor in mediating anxiety and panic has logically led to the development of CCK-B receptor antagonists as potential anxiolytic drugs. Preclinical studies with selective CCK-B antagonists, such as L-365,260 and CI-988, showed promise by blocking the anxiogenic effects of CCK-4 and pentagastrin.[6]

However, the translation of these findings to clinical efficacy has been largely disappointing. Several clinical trials with CCK-B antagonists in patients with panic disorder failed to demonstrate a significant therapeutic benefit over placebo.[1][20] The reasons for this translational failure are likely multifactorial and may include issues with the pharmacokinetic properties of the compounds, such as poor bioavailability, and the complex, multifaceted nature of clinical anxiety disorders that may not be solely driven by the CCK system.[21] Despite these setbacks, the CCK system remains a compelling target for understanding the neurobiology of anxiety, and future research may focus on developing antagonists with improved pharmacological profiles or exploring their use in specific subtypes of anxiety disorders.

Conclusion

The cholecystokinin pentapeptide and its analogues, through their potent agonism at CCK-B receptors, have proven to be indispensable tools for modeling anxiety and panic disorders in both preclinical and clinical research. The well-characterized signaling pathways and the robust behavioral and physiological responses they elicit provide a solid foundation for investigating the neurobiological underpinnings of these debilitating conditions. While the therapeutic promise of CCK-B antagonists has yet to be fully realized, the continued exploration of the CCK system holds significant potential for advancing our understanding of anxiety and for the development of novel therapeutic strategies.

References

  • Abelson, J. L., & Liberzon, I. (1999). Dose response of adrenocorticotropin and cortisol to the cholecystokinin-B agonist pentagastrin. Journal of Clinical Endocrinology & Metabolism, 84(12), 4454-4461.
  • Bradwejn, J., Koszycki, D., Paradis, M., Reece, P., Hinton, J., & Sedman, A. (1995). A placebo-controlled trial of CI-988, a CCK-B antagonist, in panic disorder.
  • Bradwejn, J., Koszycki, D., & Shlik, J. (1998). A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder. European Neuropsychopharmacology, 8(4), 315-320.
  • Crespi, F. (2019). On the Role of Cholecystokinin (CCK) in Fear and Anxiety: A Review and Research Proposal. Journal of Health and Pharmaceutical, 1(2), 1-8.
  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and gastrin receptors. Physiological reviews, 86(3), 805-847.
  • Eng, J., Du, B. H., Raufman, J. P., & Yalow, R. S. (1992). CCK-5: sequence analysis of a small cholecystokinin from canine brain and intestine. Peptides, 13(3), 421-424.
  • Fadda, P., Cocco, S., & Stancampiano, R. (2003). Effects of Cholecystokinin Tetrapeptide (CCK(4)) and of Anxiolytic Drugs on GABA Outflow From the Cerebral Cortex of Freely Moving Rats. Neuropsychopharmacology, 28(1), 84-91.
  • Ghia, J. E., & Wank, S. A. (2023). CCK Receptor. Amrita Institute of Medical Sciences.
  • Harro, J. (2021). Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions. International journal of molecular sciences, 22(18), 10006.
  • Ma, Y. L., & Giardino, W. J. (2022). Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction. Neuroscience and biobehavioral reviews, 138, 104711.
  • Lines, C., Challenor, J., & Traub, M. (1993). Cholecystokinin and anxiety in normal volunteers: an investigation of the anxiogenic properties of pentagastrin and reversal by the cholecystokinin receptor subtype B antagonist L-365,260. British journal of clinical pharmacology, 36(4), 335-341.
  • van Megen, H. J., Westenberg, H. G., den Boer, J. A., Sitsen, J. M., & van der Gugten, J. (1992). A dose-ranging study of the behavioral and cardiovascular effects of CCK-tetrapeptide in panic disorder. Journal of affective disorders, 26(3), 159-166.
  • Miyakawa, T. (2008). Light/dark Transition Test for Mice. Journal of visualized experiments : JoVE, (19), 830.
  • Radu, D., & Ahlenius, S. (2003). Pentagastrin test for anxiety--psychophysiology and personality. Psychopharmacology, 166(2), 163-170.
  • Strohle, A., Feller, C., Onur, O. A., Schlaepfer, T. E., & Maier, W. (2009). Functional neuroanatomy of CCK-4-induced panic attacks in healthy volunteers. Human brain mapping, 30(2), 527-538.
  • Takao, K., & Miyakawa, T. (2006). Light/dark transition test for mice. Journal of Visualized Experiments, (1), 104.
  • Rotzinger, S., & Vaccarino, F. J. (2003). Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models. Journal of psychiatry & neuroscience : JPN, 28(3), 171-181.
  • Verkhratsky, A., & Parpura, V. (2010). Cholecystokinin Activates CCKB-Receptor–Mediated Ca-Signaling in Hippocampal Astrocytes. Journal of Neurophysiology, 104(4), 2139-2148.
  • Wank, S. A. (1995). Cholecystokinin receptors. The American journal of physiology, 269(5 Pt 1), G628-G646.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Zantiks Ltd. (n.d.). Light-Dark transition/preference test (mice). Zantiks.
  • Wikipedia contributors. (2023, December 12). Cholecystokinin B receptor. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]

  • IACUC. (n.d.). Elevated Plus Maze. University of Wisconsin-Milwaukee.
  • Neurofit. (n.d.). Rodent model of anxiety - CCK-4-induced Panic Anxiety. Neurofit.
  • Neurofit. (n.d.). Light-Dark test in the mouse: Reliable anxiety screening test. Neurofit.
  • Wikipedia contributors. (2023, August 30). Light-dark box test. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]

  • Springer Nature. (n.d.). The Light–Dark Box Test in the Mouse.
  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European journal of pharmacology, 463(1-3), 55-65.
  • Fadda, P., Cocco, S., & Stancampiano, R. (2003). Effects of Cholecystokinin Tetrapeptide (CCK(4)) and of Anxiolytic Drugs on GABA Outflow From the Cerebral Cortex of Freely Moving Rats. Neuropsychopharmacology, 28(1), 84-91.
  • Facchinetti, F., Neri, I., & Tarabusi, M. (2007). Toward the Validation of Visual Analogue Scale for Anxiety.
  • Le-Quelleca, S., et al. (2020). Usefulness of a Visual Analog Scale for Measuring Anxiety in Hospitalized Patients Experiencing Pain: A Multicenter Cross-Sectional Study. Pain Practice, 20(8), 846-854.

Sources

An In-depth Technical Guide to Cholecystokinin Pentapeptide (Gly-Trp-Met-Asp-Phe-NH₂) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the cholecystokinin pentapeptide (CCK-5), also known commercially as pentagastrin, with the amino acid sequence Gly-Trp-Met-Asp-Phe-NH₂. This peptide represents the minimal C-terminal amino acid sequence shared by both gastrin and cholecystokinin (CCK) hormones required for biological activity.[1] This document delves into the synthesis, purification, and characterization of CCK-5, its detailed receptor pharmacology, mechanism of action, and its critical applications as a research tool and diagnostic agent.[2][3] We provide field-proven, step-by-step protocols for its chemical synthesis and for key in vitro and in vivo bioassays, designed to be self-validating for scientific rigor. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this foundational peptide.

Introduction: The Significance of a Core Pentapeptide

The cholecystokinin pentapeptide, structurally defined as Gly-Trp-Met-Asp-Phe-NH₂, is a synthetic polypeptide that functionally mimics the C-terminal active site of the gastrin and cholecystokinin hormone families.[1][2] While naturally occurring CCK and gastrin exist in various larger forms (e.g., CCK-8, CCK-33, Gastrin-17), this pentapeptide sequence is the essential pharmacophore responsible for their biological effects.[1][4]

Its primary scientific and clinical value lies in its selective agonism for the cholecystokinin-B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2R).[2][3][5] This selectivity allows researchers to dissect the specific physiological roles mediated by this receptor subtype. Consequently, CCK-5, or pentagastrin, has become an indispensable tool in several domains:

  • Gastroenterology: As a diagnostic agent to measure maximal gastric acid secretion, aiding in the diagnosis of conditions like Zollinger-Ellison syndrome.[3][6]

  • Oncology: In provocative testing for medullary thyroid carcinoma, where it stimulates calcitonin release from cancerous C-cells.[5]

  • Neuroscience: As a pharmacological tool to induce panic-like symptoms in research settings, providing a model to study anxiety disorders.[5]

This guide will systematically explore the lifecycle of this peptide from laboratory synthesis to its application in robust biological assays.

Peptide Synthesis, Purification, and Characterization

The production of a high-purity, C-terminally amidated peptide like CCK-5 is a multi-step process requiring precision and rigorous quality control. The standard approach is Solid-Phase Peptide Synthesis (SPPS), followed by chromatographic purification and mass spectrometric validation.

Solid-Phase Peptide Synthesis (SPPS) of a C-Terminal Amide

SPPS, particularly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is the method of choice for generating peptides like CCK-5.[7] The synthesis of a peptide with a C-terminal amide requires a specialized solid support (resin) that releases the peptide as an amide upon cleavage. A common choice is the Rink Amide resin.

Causality Behind Experimental Choices:

  • Fmoc Chemistry: Chosen for its mild deprotection conditions (using a base like piperidine), which preserves acid-labile side-chain protecting groups until the final cleavage step.

  • Rink Amide Resin: This resin contains a specific linker that, upon cleavage with a strong acid like trifluoroacetic acid (TFA), breaks at a position that leaves a primary amide group on the C-terminal phenylalanine.[8][9] This is a direct and efficient method for producing peptide amides.[10]

  • Excess Reagents: The use of excess amino acids and coupling reagents drives each coupling reaction to completion, a key advantage of the solid-phase methodology.[11]

Experimental Protocol: Fmoc-SPPS of Gly-Trp-Met-Asp-Phe-NH₂

  • Resin Preparation: Start with Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash thoroughly with DMF.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Activate Fmoc-Phe-OH (3 eq.) with a coupling agent like HBTU (2.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Confirm coupling completion with a negative Kaiser test. Wash the resin with DMF.

  • Chain Elongation: Repeat the following cycle for each subsequent amino acid (Asp, Met, Trp, Gly):

    • Deprotection: Treat with 20% piperidine in DMF to remove the Fmoc group from the previously coupled amino acid. Wash with DMF.

    • Coupling: Couple the next activated Fmoc-protected amino acid as described in step 3.

  • Final Cleavage and Deprotection:

    • After the final amino acid (Gly) is coupled and its N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

    • Causality: TFA cleaves the peptide from the resin and removes side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during this process, preventing side reactions with sensitive residues like Tryptophan.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Diagram: SPPS Workflow for CCK-5

spss_workflow cluster_cycle Iterative Synthesis Cycle (4x) Deprotection Deprotection Coupling Coupling Deprotection->Coupling Add next Fmoc-AA Coupling->Deprotection Wash Cleavage Cleave with TFA Cocktail Coupling->Cleavage Start Rink Amide Resin Couple_Phe Couple Fmoc-Phe-OH Start->Couple_Phe Couple_Phe->Deprotection Precipitate Precipitate with Ether Cleavage->Precipitate End Crude CCK-5 Peptide Precipitate->End

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) cycle.

Purification and Characterization

The crude product from SPPS contains the target peptide along with truncated or modified sequences. Therefore, purification is mandatory to ensure high-quality material for biological assays.[7][12]

Purification by RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[7] The peptide is separated based on its hydrophobicity.

  • Protocol:

    • Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile + 0.1% TFA).

    • Inject the solution onto a C18 RP-HPLC column.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% Acetonitrile over 60 minutes).

    • Monitor the elution profile at 220 nm and 280 nm (for the Tryptophan residue).

    • Collect fractions corresponding to the main peak.

    • Analyze the collected fractions for purity and identity. Pool the pure fractions and lyophilize to obtain a fluffy, white powder.

Characterization and QC: The identity and purity of the final product must be unequivocally confirmed.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool to confirm that the purified peptide has the correct molecular weight.[14][15]

  • Analytical HPLC: Used to determine the final purity of the peptide, which should ideally be >95% for use in biological assays.

Table 1: Physicochemical Properties of Cholecystokinin Pentapeptide (CCK-5)

ParameterValueReference / Method
Amino Acid Sequence Gly-Trp-Met-Asp-Phe-NH₂---
Molecular Formula C₃₂H₄₁N₇O₇S---
Molecular Weight 683.78 g/mol Mass Spectrometry
Purity (Post-HPLC) >95%Analytical RP-HPLC
Appearance White Lyophilized PowderVisual Inspection
Solubility Soluble in Water, DMSOExperimental

Diagram: Purification and QC Workflow

purification_qc_workflow Crude Crude CCK-5 Dissolve Dissolve in Mobile Phase A Crude->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Collect Collect Fractions of Main Peak HPLC->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure CCK-5 (>95%) Lyophilize->Final

Caption: Post-synthesis purification and quality control workflow.

Receptor Pharmacology and Signaling

CCK-5 exerts its biological effects by binding to and activating specific G-protein coupled receptors (GPCRs). Its activity is predominantly mediated through the CCK2 receptor.

Receptor Selectivity

There are two main subtypes of CCK receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B).[1][16]

  • CCK1 Receptors: Found primarily in peripheral tissues like the pancreas and gallbladder. They bind sulfated CCK peptides with 500- to 1,000-fold higher affinity than non-sulfated peptides or gastrin.[1][17]

  • CCK2 Receptors: Predominantly expressed in the brain and stomach (where they function as the gastrin receptor). They bind both CCK and gastrin with similarly high affinity.[1][2][17]

CCK-5, being a synthetic analog of the common C-terminus of gastrin and CCK, is a potent and selective agonist for the CCK2 receptor .[2][18][19]

Table 2: Comparative Binding Affinities of CCK-related Peptides

LigandCCK1 Receptor (Ki, nM)CCK2 Receptor (Ki, nM)Selectivity
CCK-8 (sulfated) ~0.5 - 2~0.5 - 2Non-selective
Gastrin-17 >1000~1 - 5CCK2 Selective
CCK-5 (Pentagastrin) >1000~10 - 20CCK2 Selective
L-364,718 ~0.1~200CCK1 Antagonist
L-365,260 ~100~2 - 10CCK2 Antagonist
(Note: Ki values are approximate and can vary based on tissue and assay conditions. Data synthesized from multiple sources.[19][20])
Mechanism of Action: The CCK2R Signaling Cascade

Upon binding of CCK-5 to the CCK2 receptor, a conformational change activates coupled intracellular G-proteins, primarily of the Gq/11 family.[2][17] This initiates a well-defined signaling cascade.

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • PLC Activation: The Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).[2]

  • Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][17]

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[2][21]

  • PKC Activation: The rise in intracellular Ca²⁺, along with DAG, activates isoforms of Protein Kinase C (PKC), which then phosphorylate downstream target proteins, leading to the final cellular response (e.g., H⁺/K⁺ ATPase translocation and acid secretion in parietal cells).[17][21]

Diagram: CCK-5 / CCK2 Receptor Signaling Pathway

cck2r_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK5 CCK-5 CCK2R CCK2 Receptor CCK5->CCK2R binds Gq Gq Protein CCK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Response Cellular Response (e.g., Acid Secretion) PKC->Response phosphorylates targets

Caption: Gq-coupled signaling cascade initiated by CCK-5 binding.

Key Applications and Associated Protocols

The robust and reproducible action of CCK-5 makes it a valuable reagent for both in vitro and in vivo studies.

In Vitro Application: Receptor Activation Assay

A common in vitro use of CCK-5 is to characterize the function of the CCK2 receptor in a cellular context. A calcium flux assay is a direct and high-throughput method to measure receptor activation.[21][22]

Protocol: In Vitro Calcium Flux Assay

  • Cell Culture: Plate a cell line stably expressing the human CCK2 receptor (e.g., A431-CCKBR or NIH-3T3-CCKBR cells) into a 96-well black-walled, clear-bottom plate and culture overnight.[22]

  • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. The AM ester allows the dye to cross the cell membrane.

  • De-esterification: Wash the cells to remove excess dye. Incubate for 30 minutes at room temperature to allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence for 20 seconds.

    • Inject a range of concentrations of CCK-5 (e.g., 1 pM to 1 µM) and immediately begin measuring the fluorescence intensity every second for at least 3 minutes.

  • Data Analysis:

    • The change in fluorescence (F - F₀) indicates the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the CCK-5 concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

In Vivo Application: Gastric Acid Secretion Model

The classical use of pentagastrin is to stimulate gastric acid secretion in vivo, which can be modeled in animals like rats.[6][23]

Protocol: Pentagastrin-Stimulated Gastric Acid Secretion in Rats

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat. Perform a laparotomy to expose the stomach.

  • Gastric Cannulation: Ligate the pylorus and insert a cannula through the forestomach to allow for collection of gastric contents.

  • Basal Secretion: Begin a continuous perfusion of the stomach with saline. Collect the perfusate for 30-60 minutes to measure the basal acid output.[6]

  • Stimulation: Administer pentagastrin via subcutaneous injection (e.g., 6 µg/kg) or continuous intravenous infusion.[6][23] The subcutaneous route typically produces a peak response between 20-30 minutes post-injection.[24]

  • Stimulated Secretion Collection: Continue to collect the gastric perfusate in 15-minute intervals for at least 1-2 hours after stimulation.

  • Analysis: Measure the volume of each collected sample and titrate with 0.1 N NaOH to a neutral pH to determine the acid concentration. Calculate the total acid output (in mEq H⁺) for each time interval.

  • Self-Validation: The protocol is validated by observing a significant increase in acid output post-pentagastrin administration compared to the basal period. The response should be reproducible across animals.

Conclusion

The cholecystokinin pentapeptide (Gly-Trp-Met-Asp-Phe-NH₂) is more than just a fragment of a larger hormone; it is a precision tool for pharmacology and physiology. Its selective and potent agonism at the CCK2 receptor provides a reliable method for stimulating specific biological pathways. A thorough understanding of its synthesis, purification, and mechanism of action, as detailed in this guide, is essential for its effective use in research and drug development. The protocols provided herein offer a validated framework for scientists to produce and apply this peptide with confidence, ensuring data integrity and advancing our understanding of CCK2 receptor-mediated processes in health and disease.

References

  • Patsnap Synapse. (2024, July 17).
  • Ajayaghosh, A., & Pillai, V. N. R. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396.
  • LabRulez LCMS. (n.d.). Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC)
  • Takeuchi, K., Ueshima, K., & Okabe, S. (1994). Pathways mediating pentagastrin-induced mucosal blood flow response in rat stomachs. Journal of Pharmacology and Experimental Therapeutics, 271(1), 269-275.
  • Patsnap Synapse. (2024, June 14).
  • ResearchGate. (n.d.). Solidphase synthesis of C-terminally modified peptides | Request PDF.
  • Agilent Technologies. (2024, May).
  • ResolveMass Laboratories Inc. (2025, June 6).
  • ResearchGate. (2025, August 10). Characterization of Synthetic Peptides by Mass Spectrometry | Request PDF.
  • American Chemical Society Publications. (2021, June 10). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
  • Wikipedia. (n.d.). Pentagastrin.
  • van der Meijden, P., et al. (2006, September 4). Solid-phase synthesis of C-terminally modified peptides. Radboud Repository.
  • Dufresne, M., et al. (2006). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Bioscience, 11, 2759-2773.
  • Rehfeld, J. F. (1998). The biology of cholecystokinin and gastrin peptides. Current Topics in Membranes, 46, 205-247.
  • Google Patents. (1992).
  • Pedersen, S. A. (1970). Pentagastrin as a Stimulant in Routine Clinical Testing of Gastric Acid Secretion. Digestion, 3(2), 81-89.
  • Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-477.
  • Chao, C., & Hellmich, M. R. (2020). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 11, 116.
  • Könnecke, A., et al. (2004). Total enzymatic synthesis of cholecystokinin CCK-5. Journal of Peptide Science, 10(8), 465-470.
  • Shively, J., et al. (1987). CCK-5: sequence analysis of a small cholecystokinin from canine brain and intestine. The American Journal of Physiology, 252(2 Pt 1), G272-G275.
  • Millipore. (n.d.). Ready-to-Assay™ CCK1 Cholesystokinin Receptor Frozen Cells.
  • Shankley, N. P., & Black, J. W. (2001). CCK assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6.
  • Wikipedia. (n.d.). Cholecystokinin.
  • Google Patents. (n.d.). Use of pentagastrin to inhibit gastric acid secretion or as a diuretic.
  • Bowen, R. (n.d.). Cholecystokinin.
  • Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay.
  • EBSCO Information Services. (n.d.). Cholecystokinin. Research Starters.
  • National Center for Biotechnology Information. (n.d.). Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2.
  • MedChemExpress. (n.d.). Cholecystokinin Receptor Antagonists Agonists.
  • Miller, L. J. (2021). Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Frontiers in Endocrinology, 12, 684277.
  • Charpentier, B., et al. (1988). Cyclic cholecystokinin analogues with high selectivity for central receptors.
  • Pedersen, S. A. (1970). Pentagastrin as a stimulant in routine clinical testing of gastric acid secretion. Digestion, 3(2), 81-89.
  • Reubi, J. C., et al. (1997). CCK-A and CCK-B/gastrin receptors in human tumors. Cancer Research, 57(7), 1377-1386.
  • de Visser, M., et al. (2004). In Vitro and In Vivo Evaluation of 111In-DTPAGlu-G-CCK8 for Cholecystokinin-B Receptor Imaging. Journal of Nuclear Medicine, 45(3), 475-481.
  • Smith, J. P., et al. (1994). Role of endogenous cholecystokinin on growth of human pancreatic cancer. International Journal of Cancer, 59(5), 656-661.
  • Jensen, R. T., et al. (1993). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Pancreatic Acini. Annals of the New York Academy of Sciences, 713, 88-106.

Sources

Technical Guide: Cholecystokinin Pentapeptide (CCK-5) Interaction with CCK2 (CCK-B) Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The interaction between Cholecystokinin pentapeptide (CCK-5, Gly-Trp-Met-Asp-Phe-NH₂) and the Cholecystokinin-2 receptor (CCK2, formerly CCK-B) represents a critical pharmacological axis in neurobiology and gastroenterology. Unlike the CCK1 receptor, which strictly requires a sulfated tyrosine for high-affinity binding, the CCK2 receptor is discriminated primarily by the C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH₂). This guide dissects the molecular basis of this interaction, delineates the downstream Gq/11-mediated signaling cascades, and provides a self-validating framework for characterizing ligand kinetics in a drug discovery setting.

Molecular Architecture of the Interaction[1][2]

The Ligand: CCK-5 (Gly-Trp-Met-Asp-Phe-NH₂)

While CCK-8 (sulfated) is the most abundant neuronal form, CCK-5 represents a high-affinity endogenous agonist for the CCK2 receptor. Its efficacy is driven by the "Tetrapeptide Rule," where the C-terminal four amino acids constitute the minimal pharmacophore.

  • N-terminus (Gly): Provides steric spacing but contributes minimally to binding energy compared to the C-terminus.

  • C-terminus (Phe-NH₂): The amidation is non-negotiable . De-amidation results in a complete loss of affinity, acting as a critical quality control checkpoint in peptide synthesis.

  • Selectivity Profile: CCK-5 exhibits nanomolar affinity (Ki ~1–5 nM) for CCK2 receptors but significantly lower affinity for CCK1 receptors (which require the sulfated Tyr7 absent in CCK-5).

The Receptor: CCK2 (CCK-B)

The CCK2 receptor is a Class A GPCR. Mutagenesis studies highlight specific transmembrane (TM) residues governing the binding pocket:

  • His381 (TM7): Essential for docking the C-terminal phenylalanine of the ligand.

  • Arg356 (TM6): Stabilizes the aspartate residue (Asp) of the peptide ligand.

  • Binding Pocket Dynamics: Unlike CCK1, the CCK2 binding pocket is deeper and less reliant on extracellular loop interactions, allowing it to accommodate shorter fragments like CCK-4 and CCK-5 with high affinity.

Signaling Dynamics

Upon binding, CCK-5 stabilizes the active conformation of CCK2, triggering a canonical Gq/11-coupled cascade. However, context-dependent signaling (e.g., in hippocampal PV+ interneurons) can recruit non-canonical pathways.

Canonical Pathway (Gq/11)
  • G-Protein Activation: Exchange of GDP for GTP on the Gαq subunit.

  • Effector Activation: Stimulation of Phospholipase C-β (PLCβ).[1][2]

  • Second Messengers: Hydrolysis of PIP2 yields IP3 (calcium mobilization) and DAG (PKC activation).

  • Downstream Integration: PKC-dependent phosphorylation of ERK1/2 (MAPK pathway), driving gene transcription (e.g., c-fos).

Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by CCK-5.

CCK2_Signaling CCK5 CCK-5 Ligand CCK2R CCK2 Receptor (GPCR) CCK5->CCK2R Binding Gq Gαq/11 Protein CCK2R->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Mobilization PKC PKC DAG->PKC Activates Ca->PKC Co-factor ERK ERK1/2 (MAPK) PKC->ERK Phosphorylation Response Gene Transcription (c-fos) / Secretion ERK->Response Nuclear Translocation

Caption: Canonical Gq/11 signaling cascade activated by CCK-5 binding to CCK2 receptors.[3]

Experimental Framework: Validated Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize a "self-validating" design where positive and negative controls are embedded in the workflow.

Protocol A: Membrane Preparation (AR42J or Transfected CHO Cells)

Why this matters: GPCRs are sensitive to uncoupling. Using a magnesium-containing buffer preserves the Receptor-G-protein complex.

  • Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in Lysis Buffer (10 mM HEPES, 1 mM EDTA, pH 7.4). Homogenize using a Polytron (burst 3x 5 sec).

  • Clarification: Centrifuge at 1,000 x g for 10 min to remove nuclei/debris.

  • Membrane Pellet: Centrifuge supernatant at 40,000 x g for 30 min at 4°C.

  • Resuspension: Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).

    • Critical Step: MgCl₂ is required for high-affinity agonist binding states.

Protocol B: Competition Radioligand Binding Assay

Objective: Determine the Ki of CCK-5 by displacing a radiotracer (e.g., [³H]-CCK-8 or [¹²⁵I]-CCK-8).

Reagents:

  • Tracer: [¹²⁵I]-CCK-8 (sulfated) ~20-50 pM final concentration.

  • Competitor: CCK-5 (Serial dilution: 10⁻¹¹ M to 10⁻⁵ M).

  • Non-Specific Control: 1 µM unlabeled CCK-8 (sulfated).

Workflow:

  • Plate Setup: Use 96-well GF/C filter plates pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.[4]

    • Why PEI? CCK peptides are sticky; PEI reduces non-specific binding to the filter glass.

  • Incubation:

    • Add 50 µL Membrane Prep (10-20 µg protein).

    • Add 50 µL Competitor (CCK-5) or Vehicle.

    • Add 50 µL Radiotracer.[4]

    • Volume: Adjust to 200 µL with Assay Buffer + 0.2% BSA (Protease free).

    • Time: Incubate 60 min at 25°C (Equilibrium).

  • Termination: Rapid vacuum filtration followed by 3x washes with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, 0.2% BSA).

  • Detection: Liquid Scintillation Counting (LSC).

Assay Workflow Diagram

Binding_Assay Prep Membrane Prep (AR42J Cells) Incubate Incubation (60 min @ 25°C) + [125I]-CCK8 + CCK-5 Prep->Incubate Filter Vacuum Filtration (GF/C + 0.3% PEI) Incubate->Filter Wash Wash 3x (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Caption: Step-by-step workflow for competition radioligand binding assay.

Data Interpretation & Reference Values

When analyzing CCK-5 interaction data, calculate the Inhibition Constant (


) using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of the radioligand.
Comparative Affinity Profile (CCK2 Receptor)

The following table summarizes expected affinity values based on consensus literature. Note that CCK-5 behaves similarly to CCK-4 and Gastrin at this receptor subtype.

LigandSequence CharacteristicsAffinity (Ki) at CCK2Affinity (Ki) at CCK1Selectivity Ratio (CCK1/CCK2)
CCK-8 (Sulfated) Tyr(SO3)-Met-Gly-Trp-Met-Asp-Phe-NH2~0.5 - 1.0 nM~0.2 - 0.5 nM~0.5 (Non-selective)
CCK-5 Gly-Trp-Met-Asp-Phe-NH2~2.0 - 5.0 nM > 10,000 nM> 2000 (CCK2 Selective)
CCK-4 Trp-Met-Asp-Phe-NH2~2.0 - 8.0 nM> 10,000 nM> 2000 (CCK2 Selective)
Gastrin-17 ...Glu-Glu-Tyr-Gly-Trp-Met-Asp-Phe-NH2~1.0 - 3.0 nM> 10,000 nM> 3000 (CCK2 Selective)

Data Source Interpretation: CCK-5 is a potent tool for distinguishing CCK2-mediated effects from CCK1-mediated effects due to the massive drop in affinity at CCK1 receptors caused by the lack of the sulfated tyrosine.

References

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors.[3] Physiological Reviews. Available at: [Link]

  • Noble, F., & Roques, B. P. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology. Available at: [Link]

  • Shankley, N. P., et al. (1992). Affinity and efficacy of gastrin/cholecystokinin antagonists at the CCK-B/gastrin receptor. British Journal of Pharmacology.[5] Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol Principles. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Cholecystokinin receptors. Available at: [Link]

Sources

The Ephemeral Nature of a Key Biological Signal: A Technical Guide to the Plasma Half-life of Cholecystokinin Pentapeptide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the plasma half-life of cholecystokinin pentapeptide (CCK-5), a critical parameter for researchers, scientists, and drug development professionals. Understanding the transient nature of this peptide in the circulatory system is fundamental to harnessing its therapeutic potential and deciphering its physiological roles. This document will delve into the methodologies for determining its stability, the factors governing its degradation, and the biological implications of its short lifespan.

Introduction: The Significance of a Fleeting Messenger

Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in the gastrointestinal system and the brain.[1] It exists in various molecular forms, all derived from the precursor preprocholecystokinin.[1] These forms, including CCK-58, CCK-33, CCK-22, and CCK-8, are crucial for stimulating the digestion of fat and protein.[1][2] The biological activity of all CCK peptides resides in their C-terminus.[3] The C-terminal pentapeptide, CCK-5 (Gly-Trp-Met-Asp-Phe-NH2), represents a key bioactive fragment.[4]

The therapeutic and physiological relevance of CCK-5 and its analogs is a subject of ongoing research, particularly in the context of satiety, anxiety, and pain management. However, like many peptide-based signaling molecules, their efficacy is often limited by a short plasma half-life. This guide will provide the foundational knowledge required to investigate and understand this critical pharmacokinetic parameter.

Plasma Half-life of Cholecystokinin Pentapeptide: A Quantitative Perspective

While a definitive, experimentally determined half-life for CCK-5 in human plasma is not extensively documented in publicly available literature, data from closely related analogues provide a strong indication of its rapid clearance. For instance, the C-terminal tetrapeptide of CCK (CCK-4) has a reported half-life of approximately 13 minutes in human plasma.[5][6] Given the structural similarity, it is reasonable to hypothesize that CCK-5 exhibits a similarly short half-life.

The rapid degradation of CCK peptides is a well-established phenomenon. For example, the half-disappearance time of the larger CCK-8 in conscious pigs is a mere 0.55 minutes.[7] In vitro studies with CCK-58 in plasma from healthy human volunteers show a half-life of approximately 45 minutes, which is dramatically reduced in certain disease states.[8] This inherent instability underscores the importance of precise and robust methods for its quantification.

Table 1: Comparative Half-lives of CCK Peptides and a Related Analog

PeptideMatrixHalf-lifeReference
CCK-4Human Plasma~13 minutes[5][6]
CCK-8Porcine Plasma~0.55 minutes[7]
Unsulphated CCK-8Human Plasma~18 minutes[5]
Sulphated CCK-8Human Plasma~50 minutes[5]
CCK-58Human Plasma (healthy)~45 minutes[8]
CCK-58Human Plasma (acute pancreatitis)~10 minutes[8]

The Science of Instability: Enzymatic Degradation of CCK-5

The short plasma half-life of CCK-5 is primarily attributable to its susceptibility to enzymatic degradation by various proteases present in the blood. The key enzymes implicated in the breakdown of CCK peptides include aminopeptidases and metalloendopeptidases.[5][9]

Diagram 1: Proposed Enzymatic Degradation of CCK-5 in Plasma

CCK5 CCK-5 (Gly-Trp-Met-Asp-Phe-NH2) CCK4 CCK-4 (Trp-Met-Asp-Phe-NH2) CCK5->CCK4 Removal of N-terminal Glycine Fragments Inactive Fragments CCK5->Fragments Cleavage at internal peptide bonds (e.g., Trp-Met, Asp-Phe) Aminopeptidase Aminopeptidase(s) Aminopeptidase->CCK5 Endopeptidase Endopeptidase(s) (e.g., Neprilysin) Endopeptidase->CCK5

Caption: Proposed degradation pathway of CCK-5 by plasma proteases.

Studies on the degradation of CCK-8 have identified specific cleavage sites. For example, endopeptidase-24.11 (Neprilysin) has been shown to cleave the Gly-Trp, Trp-Met, and Asp-Phe bonds in CCK fragments.[10] Aminopeptidases are responsible for the removal of N-terminal amino acids, a process that can rapidly inactivate the peptide.[5] The cleavage of CCK-8 at the Trp-Met bond by a metalloendopeptidase has also been reported.[9] Given that CCK-5 shares the same C-terminal sequence, it is highly probable that it is a substrate for these same enzymes.

Methodologies for Determining the Plasma Half-life of CCK-5: A Practical Guide

The determination of a peptide's plasma half-life is a critical experiment in preclinical drug development. The following section outlines a robust, step-by-step protocol for an in vitro plasma stability assay suitable for CCK-5.

Experimental Workflow

The general workflow involves incubating the peptide in plasma and monitoring its disappearance over time using a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Diagram 2: Experimental Workflow for In Vitro Plasma Stability Assay

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Peptide_Stock Prepare CCK-5 Stock Solution Incubate Incubate CCK-5 with Plasma at 37°C Peptide_Stock->Incubate Plasma_Prep Thaw and Prepare Plasma Plasma_Prep->Incubate Time_Points Collect Aliquots at Time Points (t=0, 5, 15, 30, 60, 120 min) Incubate->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Quantify Quantify Remaining CCK-5 LCMS->Quantify HalfLife Calculate Half-life (t½) Quantify->HalfLife CCK5 CCK-5 CCK2R CCK2 Receptor CCK5->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neurotransmission) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Sources

Technical Guide: The Discovery, Nomenclature, and Structural Heterogeneity of Cholecystokinin (CCK) Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholecystokinin (CCK) represents a paradigm shift in endocrinology: the transition from the "one hormone, one tissue" dogma to the realization of the brain-gut axis. Originally identified in 1928 solely as a gallbladder contraction factor, CCK is now understood as a heterogeneous family of peptides sharing a conserved C-terminal pharmacophore. This guide dissects the historical trajectory of CCK discovery, clarifies the IUPHAR-standardized nomenclature, and provides validated protocols for distinguishing CCK isoforms from the homologous gastrin family in complex biological matrices.

Phase I: The Dual Hormone Paradox (1928–1968)

The early history of CCK is characterized by a physiological redundancy that confused the field for forty years. Two distinct physiological effects were observed and attributed to two separate hormones.[1]

  • 1928 (The Gallbladder Factor): Ivy and Oldberg discovered that extracts from the upper intestine caused gallbladder contraction.[2] They named the substance Cholecystokinin (CCK).[2][3][4][5][6][7]

  • 1943 (The Pancreatic Factor): Harper and Raper identified a substance in similar extracts that stimulated pancreatic enzyme secretion (distinct from Secretin, which stimulates bicarbonate).[8] They named it Pancreozymin (PZ).

It was not until the biochemical tour de force by Jorpes and Mutt at the Karolinska Institute (1968) that the field reached a unification point. By purifying the peptide to homogeneity, they demonstrated that the 33-amino acid peptide (CCK-33) possessed both cholecystokinetic and pancreozyminic activities.

Visualization: The Unification Timeline

CCK_History Ivy 1928: Ivy & Oldberg (Cholecystokinin defined) Jorpes 1968: Jorpes & Mutt (Purification & Sequencing) Ivy->Jorpes Gallbladder Activity Harper 1943: Harper & Raper (Pancreozymin defined) Harper->Jorpes Enzyme Activity Unification Conclusion: CCK and PZ are the SAME Molecule (CCK-33) Jorpes->Unification

Figure 1: The historical convergence of two physiological concepts into a single molecular entity.

Phase II: The Neural Shift and Structural Heterogeneity (1975–Present)

The second revolution occurred when Vanderhaeghen et al. (1975) described "gastrin-like immunoreactivity" in the vertebrate brain. This was initially confusing because gastrin is an antral hormone.

Subsequent work by Dockray (1976) and Rehfeld clarified that this brain peptide was not gastrin, but rather truncated forms of CCK, predominantly the sulfated octapeptide (CCK-8s ). This established CCK as one of the most abundant neurotransmitters in the brain, functioning in a dual capacity:[9]

  • Endocrine: Released from I-cells in the gut (CCK-58, CCK-33).

  • Neurocrine: Released from synaptic vesicles (CCK-8s, CCK-4).

The Gastrin-CCK Homology

The confusion arose because CCK and Gastrin share an identical C-terminal pentapeptide sequence. Antibodies targeting this region cross-react, necessitating specific radioimmunoassays (RIA) for differentiation.

Shared Pharmacophore: -Gly-Trp-Met-Asp-Phe-NH2

Table 1: Major Bioactive CCK Fragments and Homology
PeptideLengthKey FeaturePrimary LocalizationReceptor Affinity
CCK-58 58 AAN-term extension; often degraded in assaysIntestine (Circulating), BrainHigh for CCK1 & CCK2
CCK-33 33 AAThe classical "Jorpes-Mutt" peptideIntestineHigh for CCK1 & CCK2
CCK-8s 8 AASulfated Tyr at pos. 7 (from C-term)Brain (predominant), IntestineHigh for CCK1 & CCK2
CCK-8ns 8 AANon-sulfated TyrSynthetic / MinorLow for CCK1; High for CCK2
CCK-4 4 AAMinimal active fragmentBrain (Anxiety mediation)Low for CCK1; High for CCK2
Gastrin-17 17 AASulfated Tyr at pos. 6 (from C-term)Stomach (Antrum)Low for CCK1; High for CCK2

Nomenclature: The IUPHAR Standard

The International Union of Basic and Clinical Pharmacology (IUPHAR) standardized the receptor nomenclature to resolve the confusion between anatomical locations (Gut vs. Brain) and pharmacological properties.

  • CCK1 Receptor (formerly CCK-A):

    • Origin: "Alimentary".[1]

    • Selectivity:Strict. Requires the sulfated tyrosine at position 7.

    • Ligands: CCK-58, CCK-33, CCK-8s.[4][7][9][10][11] (Gastrin and CCK-4 have >1000-fold lower affinity).

    • Signaling: Gq-coupled (PLC

      
       IP3/DAG 
      
      
      
      Ca2+).
  • CCK2 Receptor (formerly CCK-B):

    • Origin: "Brain" (also found in stomach parietal cells).

    • Selectivity:Broad. Recognizes the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2).

    • Ligands: Binds CCK-8s, CCK-8ns, CCK-4, and Gastrin with similar high affinity.

    • Signaling: Gq-coupled.[6]

Technical Deep Dive: Biosynthesis and Processing

The heterogeneity of CCK is not random degradation but the result of differential post-translational processing by Prohormone Convertases (PC).

Visualization: Pro-CCK Processing Pathway

CCK_Processing PrePro Prepro-CCK (115 AA) (Signal Peptide Removal) ProCCK Pro-CCK PrePro->ProCCK Sulfation Sulfation (TPST enzymes) *Critical for CCK1 Affinity* ProCCK->Sulfation CCK83 CCK-83 Sulfation->CCK83 PC1/3 Processing CCK58 CCK-58 (Major Circulating Form) CCK83->CCK58 Cleavage at Arg-Arg CCK33 CCK-33 CCK58->CCK33 Cleavage at Lys-Lys CCK8 CCK-8 (sulfated) (Major Neural Form) CCK33->CCK8 PC2 Processing (Brain specific)

Figure 2: Differential cleavage of Pro-CCK yields tissue-specific bioactive fragments.

Experimental Protocols

As a scientist, relying on commercial kits without understanding their specificity is a liability. The following protocols ensure rigorous validation of CCK presence and receptor subtype activity.

Protocol A: Differential Radioimmunoassay (RIA) for Epitope Mapping

Objective: To distinguish between CCK and Gastrin in a tissue sample (e.g., brain homogenate or plasma).

Principle: Use of region-specific antibodies.

  • Ab-C (C-terminal specific): Recognizes the common amide terminus (-Trp-Met-Asp-Phe-NH2). Detects both CCK and Gastrin.[2][3][6][8][10][12]

  • Ab-N (N-terminal specific to CCK): Recognizes the mid-region of CCK-33/58. Does not cross-react with Gastrin.

Workflow:

  • Sample Preparation:

    • Extract tissue in boiling water (inactivates proteases immediately—critical for CCK-58 preservation).

    • Acidify with acetic acid (0.5M) to dissociate peptide-protein complexes.

  • Incubation:

    • Set up two parallel RIA tubes for each sample.

    • Tube A: Sample + Ab-C +

      
      I-CCK-8.
      
    • Tube B: Sample + Ab-N +

      
      I-CCK-33.
      
  • Analysis:

    • If Tube A is positive and Tube B is negative

      
       Sample contains Gastrin  or CCK-4 .
      
    • If Tube A and Tube B are both positive

      
       Sample contains CCK-33/58 .
      
    • Self-Validation Step: Treat a commercially available CCK-8 standard with H2O2. This oxidizes the Methionine residues. If your antibody binding drops, your Ab is Met-dependent (common pitfall).

Protocol B: Receptor Binding Assay (Subtype Differentiation)

Objective: To determine if a novel compound acts on CCK1 or CCK2 receptors.

Reagents:

  • Radioligand 1 (CCK1 Selective):

    
    I-Bolton-Hunter-CCK-33 (requires sulfation).
    
  • Radioligand 2 (Non-selective):

    
    H-CCK-8 or 
    
    
    
    I-Gastrin.
  • Tissue Source: Rat Pancreatic Acini (Rich in CCK1) vs. Guinea Pig Brain Cortex (Rich in CCK2).

Step-by-Step:

  • Membrane Prep: Homogenize tissue in 50mM Tris-HCl (pH 7.4) containing Bacitracin (0.1 mg/mL) and Soybean Trypsin Inhibitor (to prevent ligand degradation).

  • Binding:

    • Incubate membranes with radioligand +/- increasing concentrations of your test compound.

    • Critical Control: Define Non-Specific Binding (NSB) using 1

      
      M unlabeled CCK-8s.
      
  • Filtration: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI). Why? PEI reduces the high non-specific binding of sticky peptides like CCK.

  • Data Logic:

    • If the compound displaces Ligand 1 from Pancreas but not Ligand 2 from Brain

      
      CCK1 Selective .
      
    • If the compound displaces Ligand 2 from Brain but has low affinity for Ligand 1

      
      CCK2 Selective .
      

References

  • Ivy, A. C., & Oldberg, E. (1928). A hormone mechanism for gallbladder contraction and evacuation.[1][2][13][14][15] American Journal of Physiology, 86, 599–613.[14] Link[14]

  • Harper, A. A., & Raper, H. S. (1943). Pancreozymin, a stimulant of the secretion of pancreatic enzymes in extracts of the small intestine.[8][14][15] The Journal of Physiology, 102(1), 115–125. Link

  • Jorpes, J. E., & Mutt, V. (1968). The isolation and chemistry of secretin and cholecystokinin.[8] Gastroenterology, 55(2), 157-164.[16] Link

  • Vanderhaeghen, J. J., Signeau, J. C., & Gepts, W. (1975). New peptide in the vertebrate CNS reacting with antigastrin antibodies. Nature, 257(5527), 604–605. Link

  • Dockray, G. J. (1976). Immunochemical evidence of cholecystokinin-like peptides in brain.[12][17] Nature, 264(5586), 568–570. Link

  • Rehfeld, J. F. (1978). Immunochemical studies on cholecystokinin. II. Distribution and molecular swimming in the central nervous system. Journal of Biological Chemistry, 253(11), 4022-4030. Link

  • Noble, F., et al. (1999). International Union of Pharmacology. XXI. Structure, distribution, and functions of cholecystokinin receptors. Pharmacological Reviews, 51(4), 745-781. Link

Sources

Expression of CCK-5 binding sites in the human brain

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Expression of CCK-5 Binding Sites in the Human Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide cholecystokinin (CCK) and its receptors represent a critical signaling system in the human central nervous system, implicated in a wide array of physiological and pathological processes including anxiety, satiety, memory, and pain perception.[1][2][3] The C-terminal pentapeptide fragment, CCK-5, exerts its biological effects primarily through the cholecystokinin-B (CCK-B) receptor, the predominant CCK receptor subtype in the brain.[4] This guide provides a comprehensive technical overview of the expression, distribution, and characterization of CCK-5 binding sites in the human brain. We delve into the core methodologies, from radioligand binding assays and quantitative autoradiography to the elucidation of downstream signaling pathways, offering field-proven insights into experimental design and data interpretation. This document is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the CCK system.

Introduction: The Cholecystokinin System in the CNS

Cholecystokinin (CCK) is a classic gut-brain peptide, initially identified for its role in gastrointestinal function but now recognized as one of the most abundant neuropeptides in the mammalian brain.[2][5][6] It is derived from a 115-amino-acid precursor, preproCCK, which is processed into multiple bioactive forms, including CCK-58, CCK-33, and the predominant neuronal form, the C-terminal octapeptide CCK-8.[7][8] The biological activity of these peptides resides in their C-terminus, with the pentapeptide sequence (CCK-5) being a critical determinant for receptor interaction.[4]

The physiological effects of CCK are mediated by two distinct G-protein coupled receptors (GPCRs): the CCK-A (or CCK1) and CCK-B (or CCK2) receptors.[2][7]

  • CCK-A (CCK1) Receptors: Termed the 'alimentary' type, these receptors are found predominantly in the periphery, including the gallbladder and pancreas.[2][9] They exhibit a high affinity for the sulfated form of CCK-8. While expressed at lower levels than CCK-B receptors in the brain, they are present in discrete areas like the nucleus tractus solitarii and area postrema.[7][10]

  • CCK-B (CCK2) Receptors: Known as the 'brain' type, this is the primary CCK receptor subtype in the central nervous system.[4][5][7] Crucially, the CCK-B receptor binds with high affinity to both sulfated and non-sulfated CCK peptides, as well as the related hormone gastrin and smaller fragments like CCK-5 and CCK-4.[4] Therefore, the study of CCK-5 binding sites in the brain is functionally equivalent to the study of the CCK-B receptor.

Distribution of CCK-B Receptors in the Human Brain

The expression of CCK-B receptors throughout the human brain is widespread but heterogeneous, with high concentrations in regions associated with higher cognitive and emotional functions. Autoradiographic studies using radiolabeled CCK-8 have been instrumental in mapping these sites.[11]

The distribution is characterized by:

  • Cerebral Cortex: High densities of CCK-B binding sites are found throughout the neocortex, with a distinct laminar pattern. Generally, there are moderate concentrations in layers II-IV, high density in layer V, and lower levels in layers I and VI.[11] The temporal and frontal cortices show robust expression of CCK-B receptor mRNA.[12][13]

  • Basal Ganglia: The nucleus accumbens, caudate nucleus, and putamen exhibit moderate to high densities of binding sites, implicating the CCK system in reward and motor control. The globus pallidus, however, is notably devoid of these sites.[11][14]

  • Limbic System: The hippocampal formation shows low to moderate receptor densities, while the amygdala contains notable concentrations, consistent with CCK's role in memory and anxiety.[11][14][15]

  • Brainstem and Spinal Cord: Moderate to high densities are found in specific nuclei, including the inferior olives, the motor nucleus of the vagus, and the substantia gelatinosa of the spinal cord, suggesting a role in sensory and autonomic processing.[11]

  • Olfactory Bulb: The glomerular and external plexiform layers contain the highest binding densities observed in the human brain.[11]

Table 1: Relative Density of CCK-B Binding Sites in the Human Brain
Brain RegionReported Receptor DensityReference
Cerebral Cortex
Laminae II-IVModerate[11]
Lamina VHigh[11]
Basal Ganglia
Nucleus CaudatusHigh (up to 8.4 fmol/mg protein)[14]
PutamenModerate to High[11]
Nucleus AccumbensModerate to High[11]
Globus PallidusAbsent[11]
Limbic System
HippocampusLow (approx. 0.5 fmol/mg protein)[14]
SubiculumModerate[11]
AmygdalaModerate to High[15]
Other Regions
Olfactory BulbVery High[11]
ThalamusAbsent[14]
Cerebellar CortexPresent[14]
Substantia Gelatinosa (Spinal Cord)High[11]

Core Methodologies for Characterizing CCK-5/CCK-B Binding Sites

The characterization of CCK-B receptors relies on a combination of techniques that measure receptor density, affinity, and anatomical localization.

Radioligand Binding Assays

This technique is the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd) in tissue homogenates.[16][17] It involves incubating a biological sample with a radioactively labeled ligand and measuring the amount of specific binding.

  • Human Brain Tissue Preparation:

    • Rationale: To obtain a membrane preparation enriched with the target receptors.

    • Procedure:

      • Obtain post-mortem human brain tissue from a specific region of interest (e.g., cerebral cortex, caudate).

      • Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar device.

      • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

      • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

      • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

      • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Saturation Binding:

    • Rationale: To determine the total number of receptors (Bmax) and the radioligand's affinity (Kd) by incubating the membranes with increasing concentrations of the radioligand until all sites are occupied (saturated).

    • Procedure:

      • Prepare a series of dilutions of a suitable radioligand, such as [125I]Bolton-Hunter CCK-8 or [3H]CCK-8.[11]

      • Set up two sets of tubes for each radioligand concentration.

      • Total Binding Tubes: Add membrane preparation, assay buffer, and the radioligand.

      • Non-Specific Binding (NSB) Tubes: Add membrane preparation, assay buffer, the radioligand, and a high concentration of a non-labeled competing ligand (e.g., 1 µM unlabeled CCK-8) to saturate all specific binding sites.

      • Incubate all tubes at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rationale: To separate the receptor-bound radioligand from the free (unbound) radioligand in the solution.

    • Procedure:

      • Rapidly filter the contents of each tube through a glass fiber filter (e.g., GF/B) using a cell harvester.[16][17] The membranes with bound radioligand will be trapped on the filter.

      • Quickly wash the filters with ice-cold buffer to remove any trapped free radioligand.

      • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Rationale: To calculate Bmax and Kd from the raw counts.

    • Procedure:

      • Calculate Specific Binding = Total Binding - Non-Specific Binding.

      • Plot Specific Binding (Y-axis) versus the concentration of the radioligand (X-axis).

      • Analyze the resulting hyperbolic curve using non-linear regression software (e.g., GraphPad Prism) to derive Bmax (the plateau of the curve) and Kd (the radioligand concentration at which 50% of the receptors are occupied).

Radioligand_Binding_Workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Human Brain Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash & Resuspend Pellet Centrifuge2->Wash Membranes Membrane Preparation Wash->Membranes Incubate_Total Incubate (Total Binding) Membranes->Incubate_Total Incubate_NSB Incubate with excess cold ligand (NSB) Membranes->Incubate_NSB Radioligand Radioligand (e.g., [125I]BH-CCK-8) Radioligand->Incubate_Total Radioligand->Incubate_NSB Filter Rapid Filtration Incubate_Total->Filter Incubate_NSB->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding (Total - NSB) Count->Calculate Analyze Non-linear Regression (Scatchard/Saturation Plot) Calculate->Analyze Results Determine Bmax & Kd Analyze->Results

Caption: Workflow for a radioligand binding assay.

Quantitative Autoradiography

This powerful imaging technique visualizes the anatomical distribution of binding sites within intact tissue sections, providing crucial spatial context that is lost in homogenate-based assays.[18]

  • Tissue Sectioning:

    • Rationale: To create thin, intact slices of the brain for radioligand application and imaging.

    • Procedure:

      • Rapidly freeze the human brain tissue block.

      • Mount the frozen block onto a cryostat chuck.

      • Cut thin sections (e.g., 10-20 µm) at a controlled temperature (e.g., -20°C).

      • Thaw-mount the sections onto gelatin-coated microscope slides and store them at -80°C until use.

  • Incubation and Washing:

    • Rationale: To label the receptors on the tissue slice with the radioligand and then wash away non-specifically bound ligand.

    • Procedure:

      • Pre-incubate the slides in buffer to rehydrate the tissue.

      • Incubate the slides in a solution containing the radioligand (e.g., 100 pM [125I]D-Tyr-CCK) at a specific concentration.[10]

      • For determining non-specific binding, incubate adjacent sections in the same radioligand solution plus an excess of an unlabeled competitor (e.g., 1 µM CCK-8).

      • Perform a series of washes in ice-cold buffer to remove unbound radioligand. The duration and number of washes are critical for reducing background noise.

      • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

      • Dry the slides rapidly under a stream of cool, dry air.

  • Exposure and Imaging:

    • Rationale: To detect the radioactive signal from the bound ligand and create an image of its distribution.

    • Procedure:

      • Appose the labeled slides to a radiation-sensitive medium (e.g., X-ray film or a phosphor imaging plate) in a light-tight cassette.

      • Include radioactive standards of known concentration to allow for later quantification.

      • Expose for a duration determined by the isotope and signal intensity (days to weeks).

      • Develop the film or scan the phosphor plate to obtain a digital image.

  • Image Analysis:

    • Rationale: To quantify the density of binding sites in specific anatomical regions.

    • Procedure:

      • Use a computer-assisted image analysis system.

      • Generate a standard curve from the images of the radioactive standards.

      • Measure the optical density or photostimulated luminescence in various regions of interest (e.g., cortical layers, specific nuclei) on the brain section images.

      • Use the standard curve to convert these measurements into quantitative values (e.g., fmol/mg tissue).

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Labeling cluster_imaging Imaging & Analysis Tissue Frozen Human Brain Section Cryostat Sectioning (10-20 µm) Tissue->Section Mount Thaw-mount on slides Section->Mount Incubate Incubate with Radioligand Mount->Incubate Wash Wash to remove non-specific binding Incubate->Wash Dry Dry Slides Wash->Dry Expose Expose to Film/ Phosphor Plate Develop Develop/Scan Image Expose->Develop Analyze Computer-Assisted Image Analysis Develop->Analyze Quantify Quantify Binding Density (fmol/mg tissue) Analyze->Quantify

Caption: Workflow for quantitative autoradiography.

CCK-B Receptor Signaling Pathways

Understanding the downstream signaling of the CCK-B receptor is crucial for drug development. As a GPCR, its activation initiates intracellular cascades that modulate neuronal function.

The primary pathway involves coupling to the Gq family of heterotrimeric G-proteins.[7][19][20]

  • Receptor Activation: Binding of CCK-5 (or other agonists) to the CCK-B receptor induces a conformational change.

  • Gq Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the enzyme phospholipase C (PLC).[20][21]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:

    • Inositol trisphosphate (IP₃): Diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

    • Diacylglycerol (DAG): Remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Cellular Response: The rise in intracellular Ca²⁺ and activation of PKC lead to a variety of downstream effects, including modulation of ion channel activity, gene expression, and neurotransmitter release, ultimately altering neuronal excitability.

While this Gq-PLC pathway is canonical, evidence suggests that in certain neuronal populations, such as parvalbumin-positive basket cells, CCK-B receptors can couple to a pertussis-toxin-sensitive Gi/o pathway, demonstrating cell-type-specific signaling.[22]

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK5 CCK-5 CCKBR CCK-B Receptor CCK5->CCKBR Binds Gq Gq Protein (α, β, γ) CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Downstream Cellular Responses Ca->Response Modulates activity PKC->Response Phosphorylates targets

Caption: Canonical Gq-PLC signaling pathway of the CCK-B receptor.

Conclusion and Future Directions

The expression of CCK-5 binding sites, mediated by the CCK-B receptor, is a prominent feature of the human central nervous system. These receptors are densely concentrated in cortical, limbic, and basal ganglia structures, positioning them to modulate complex behaviors and cognitive processes. The technical workflows detailed in this guide—radioligand binding and quantitative autoradiography—remain the cornerstone methodologies for the precise quantification and localization of these sites.

An in-depth understanding of this system's distribution and signaling is paramount for the rational design of novel therapeutics. Given the role of CCK-B receptors in mediating anxiety and panic, antagonists for this receptor are of significant interest for anxiolytic drug development.[3][23] Conversely, modulating CCK-B receptor activity could offer new avenues for treating disorders related to memory and neurodegeneration. Future research should focus on developing more selective pharmacological tools, including PET ligands for in vivo imaging, and further exploring the diversity of CCK-B signaling pathways across different neuronal circuits to unlock the full therapeutic potential of targeting this widespread and influential neuropeptide system.

References

  • Hill, D. R., Shaw, T. M., & Woodruff, G. N. (1987). Autoradiographic localization and biochemical characterization of peripheral type CCK receptors in rat CNS using highly selective nonpeptide CCK antagonists. Journal of Neuroscience, 7(9), 2967-2976. Available from: [Link]

  • Hill, D. R., Shaw, T. M., & Woodruff, G. N. (1987). Autoradiographic localization and biochemical characterization of peripheral type CCK receptors in rat CNS using highly selective nonpeptide CCK antagonists. PubMed. Available from: [Link]

  • Kornhuber, J., et al. (1996). Pharmacological characterization of CCKB receptors in human brain: no evidence for receptor heterogeneity. Neuroscience Letters, 216(2), 133-136. Available from: [Link]

  • Van Dijk, A., et al. (1984). CHOLECYSTOKININ RECEPTORS.: BIOCHEMICAL DEMONSTRATION AND AUTORADIOGRAPHICAL LOCALIZATION IN RAT BRAIN AND PANCREAS USING [3H] C. Journal of Neuroscience, 4(4), 1021-1033. Available from: [Link]

  • Van Dijk, A., et al. (1984). Cholecystokinin receptors: biochemical demonstration and autoradiographical localization in rat brain and pancreas using [3H] cholecystokinin8 as radioligand. Journal of Neuroscience, 4(4), 1021-1033. Available from: [Link]

  • Shaw, T. M., et al. (1994). Autoradiographic Localization of Cholecystokinin A and B Receptors in Rat Brain Using [125I]D-Tyr25(NIe28,31)-CCK25-33S. Journal of Neurochemistry. Available from: [Link]

  • Zhang, H., et al. (2022). Structural insights into human brain-gut peptide cholecystokinin receptors. Cell Research, 32(8), 751-762. Available from: [Link]

  • Lee, S. Y., et al. (2011). Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells. Journal of Neuroscience, 31(30), 10993-11002. Available from: [Link]

  • Reich, N. (2022). Cholecystokinin (CCK): a neuromodulator with therapeutic potential in Alzheimer's and Parkinson's disease. University of Cambridge. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Cholecystokinin receptors. Available from: [Link]

  • Siddiqui, J. & Taylor, B. (2023). Biochemistry, Cholecystokinin. StatPearls. Available from: [Link]

  • Creative Biolabs. (2023). CCK Receptor. Available from: [Link]

  • Li, Y., & Pappas, S. (2006). Pharmacological investigations of the cellular transduction pathways used by cholecystokinin to activate nodose neurons. WSU Research Exchange. Available from: [Link]

  • Chen, Q., et al. (2022). Expression of CCK and its receptors in mouse and human brain. ResearchGate. Available from: [Link]

  • Földy, C., et al. (2010). Cholecystokinin: A multi-functional molecular switch of neuronal circuits. Communicative & Integrative Biology, 3(3), 264-267. Available from: [Link]

  • Ding, J., & Wu, W. (2020). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 11, 112. Available from: [Link]

  • Raybould, H. E. (2007). Mechanisms of CCK signaling from gut to brain. Current Opinion in Pharmacology, 7(6), 570-574. Available from: [Link]

  • Meador-Woodruff, J. H., et al. (1995). Cholecystokinin CCK(B) receptor mRNA isoforms: expression in schizophrenic brains. Molecular Brain Research, 32(2), 299-306. Available from: [Link]

  • The Human Protein Atlas. Brain tissue expression of CCK. Available from: [Link]

  • Schiffmann, S. N., & Vanderhaeghen, J. J. (1993). Distribution of brain neuronal CCK. An in situ hybridization study. Multiple Cholecystokinin Receptors in the CNS. Available from: [Link]

  • Gasc, J. M., et al. (1992). Pharmacological characterization of type B cholecystokinin binding sites on the human JURKAT T lymphocyte cell line. Neuropeptides, 22(3), 155-162. Available from: [Link]

  • Charles River Laboratories. Human CCKB Cholecystokinin Receptor Cell Line. Available from: [Link]

  • Cawston, E. E., et al. (2013). Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding. Molecular Pharmacology, 83(4), 864-875. Available from: [Link]

  • Wikipedia. Cholecystokinin B receptor. Available from: [Link]

  • Lignon, M. F., et al. (1992). Pharmacological characterization of new cholecystokinin analogues. European Journal of Pharmacology, 222(2-3), 233-240. Available from: [Link]

  • Lee, Y. M., et al. (1993). The human brain cholecystokinin-B/gastrin receptor. Cloning and characterization. The Journal of Biological Chemistry, 268(11), 8164-8169. Available from: [Link]

  • Köhler, C., et al. (1987). On the distribution of cholecystokinin receptor binding sites in the human brain: an autoradiographic study. Journal of Comparative Neurology, 260(4), 587-604. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Morton, M., et al. (2002). Pharmacological characterization of cholecystokinin receptors mediating contraction of human gallbladder and ascending colon. Regulatory Peptides, 105(2), 75-81. Available from: [Link]

  • Hökfelt, T., et al. (1993). Immunohistochemical and in situ hybridization studies of the coexistence of CCK and dopamine in mesencephalic neurons. Multiple Cholecystokinin Receptors in the CNS. Available from: [Link]

  • Moon, S. J., et al. (2003). Pharmacological characterization of rebamipide: its cholecystokinin CCK1 receptor binding profile and effects on Ca mobilization. European Journal of Pharmacology, 460(2-3), 211-217. Available from: [Link]

  • Wank, S. A., et al. (1992). Brain and gastrointestinal cholecystokinin receptor family: structure and functional expression. Proceedings of the National Academy of Sciences, 89(18), 8691-8695. Available from: [Link]

  • Jones, S. P., & Wessendorf, M. W. (2020). Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction. Neuroscience & Biobehavioral Reviews, 113, 235-253. Available from: [Link]

  • The Human Protein Atlas. Tissue expression of CCK. Available from: [Link]

  • Oncodesign Services. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery? Available from: [Link]

  • Miller, L. J., & Dong, M. (2013). Structural basis of cholecystokinin receptor binding and regulation. Current Opinion in Endocrinology, Diabetes and Obesity, 20(1), 44-49. Available from: [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-5. Available from: [Link]

  • Davenport, A. P., & Hall, M. D. (2001). Radioligand Binding Assays and Their Analysis. Methods in Molecular Biology, 166, 111-134. Available from: [Link]

Sources

Methodological & Application

Protocol for the Solubilization and Handling of Cholecystokinin Pentapeptide (CCK-5) in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Standard Operating Procedure

Introduction: The Criticality of Proper Peptide Solubilization

Cholecystokinin pentapeptide (CCK-5), with the sequence Gly-Trp-Met-Asp-Phe-NH2, is the smallest C-terminal fragment of cholecystokinin that retains significant biological activity.[1] As a key neuropeptide in the central nervous system, it is instrumental in research related to satiety, anxiety, and neuronal excitability through its interaction with CCK receptors.[2][3] The experimental utility of this potent neuromodulator is, however, entirely dependent on its correct preparation. Improper solubilization can lead to inaccurate concentrations, peptide aggregation, and loss of bioactivity, ultimately compromising experimental results and reproducibility.

This guide provides a comprehensive, field-tested protocol for the dissolution of lyophilized CCK-5 in Dimethyl Sulfoxide (DMSO). It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale to empower users to make informed decisions and troubleshoot effectively.

Foundational Principles: Peptide and Solvent Characteristics

A successful solubilization strategy is built upon an understanding of the materials involved. The properties of both the peptide (solute) and the solvent dictate the optimal approach.

Physicochemical Profile of Cholecystokinin Pentapeptide (CCK-5)

The solubility of a peptide is primarily governed by its amino acid composition.[4][5] The CCK-5 sequence (Gly-Trp-Met-Asp-Phe-NH2) contains a high proportion of hydrophobic residues (Tryptophan, Methionine, Phenylalanine), which makes it poorly soluble in aqueous solutions.[6] While it contains an acidic residue (Aspartic Acid), the overall hydrophobic character dominates, necessitating the use of an organic solvent for initial reconstitution.[6][7]

A Note on Oxidation: The presence of Methionine (Met) makes CCK-5 susceptible to oxidation, which can compromise its biological activity.[6][8] While DMSO can promote oxidation of Met residues, this risk is manageable by using high-purity, anhydrous DMSO and proper storage techniques.[9] For downstream applications that are highly sensitive to oxidation, preparing fresh solutions and minimizing long-term storage in DMSO is paramount.

Dimethyl Sulfoxide (DMSO) as a Primary Solvent

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including many hydrophobic peptides that are intractable in aqueous buffers.[10][11]

  • Advantages: Its exceptional solubilizing power makes it the solvent of choice for peptides like CCK-5.[10]

  • Limitations & Considerations:

    • Cytotoxicity: DMSO can be toxic to cells, especially at higher concentrations. For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5%, with many primary cell lines being sensitive to concentrations above 0.1%.[12][13]

    • Assay Interference: DMSO can interfere with certain biological assays and may cause protein aggregation at low water content.[14][15]

    • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. Using anhydrous, high-purity DMSO is essential to prevent introducing water, which could prematurely precipitate the hydrophobic peptide.

Core Protocol: Preparation of a High-Concentration CCK-5 Stock Solution

This protocol details the steps to create a stable, concentrated stock solution of CCK-5 in DMSO. Performing a preliminary solubility test on a small amount of peptide is always recommended before dissolving the entire sample.[6][7]

Materials and Equipment
  • Lyophilized Cholecystokinin Pentapeptide (CCK-5)

  • High-purity, anhydrous DMSO (Biotechnology or cell culture grade)

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Calibrated precision pipettes and sterile, pyrogen-free tips

  • Analytical balance (if weighing peptide)

  • Vortex mixer

  • Benchtop microcentrifuge

  • Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses

Pre-Protocol Best Practices
  • Equilibrate Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature (approx. 20-30 minutes) inside a desiccator.[16][17][18] This critical step prevents atmospheric moisture from condensing on the hygroscopic peptide powder, which can affect its mass and stability.[19]

  • Initial Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all lyophilized powder is at the bottom of the tube.[6]

  • Sterile Technique: Perform all steps in a clean environment, such as a laminar flow hood, to prevent microbial or chemical contamination.[20]

Step-by-Step Dissolution Workflow
  • Determine Target Concentration: Decide on the desired stock concentration. A 10 mM stock is common for many applications.

  • Calculate Required Volumes: Use the peptide's molecular weight (MW: 653.75 g/mol ) to calculate the required mass of peptide or volume of DMSO.[21]

ParameterValueCalculation Example (for 1 mg of CCK-5)
Peptide Mass (m) 1 mg0.001 g
Molecular Weight (MW) 653.75 g/mol 653.75 g/mol
Target Concentration (C) 10 mM0.010 mol/L
Volume of DMSO (V) V = m / (C * MW) V = 0.001 g / (0.010 mol/L * 653.75 g/mol ) = 0.000153 L = 153 µL
  • Reconstitution: a. Carefully add the calculated volume of high-purity DMSO to the vial containing the lyophilized CCK-5. b. Close the vial securely and mix by gently vortexing for 10-20 seconds. Avoid vigorous or prolonged vortexing to minimize air introduction.[20] c. Alternatively, pipette the solution up and down several times to facilitate dissolution.

  • Aid Dissolution (If Necessary): If the peptide does not dissolve completely, sonication in a water bath for short intervals (e.g., 3 cycles of 10-15 seconds) can be effective.[4][6] Avoid excessive heating of the sample.[18]

  • Visual Inspection: A successfully prepared stock solution will be clear and free of any visible particulates.

Protocol for Serial Dilution into Aqueous Buffers

Transferring a peptide from 100% DMSO into an aqueous buffer is a point where precipitation frequently occurs. The following workflow is designed to minimize this risk. The core principle is to slowly add the concentrated DMSO stock to a larger volume of stirring aqueous buffer.[9][12]

G cluster_0 DMSO Stock Preparation cluster_1 Aqueous Dilution A 1. Prepare 10 mM CCK-5 in 100% DMSO B 2. Dispense target volume of aqueous buffer (e.g., PBS) A->B Dilution Step C 3. Place buffer on a stir plate with a small stir bar B->C D 4. Slowly add DMSO stock dropwise to the VORTEX of the stirring buffer C->D E 5. Continue stirring for 1-2 minutes D->E F 6. Final working solution (e.g., 10 µM CCK-5 in <0.1% DMSO) E->F

Caption: Workflow for diluting DMSO stock into aqueous buffer.

Storage, Stability, and Handling

Proper storage is essential to maintain the integrity and bioactivity of CCK-5.[16] Repeated freeze-thaw cycles must be avoided as they can degrade the peptide.[17][18]

PreparationStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CYearsStore in a desiccator, tightly sealed.[16][17][19]
DMSO Stock Solution -20°CMonthsAliquot into single-use volumes to prevent freeze-thaw cycles and moisture contamination.[4][8] Store in tightly capped vials.
Aqueous Working Solution 2-8°CHoursPrepare fresh daily. Peptides are significantly less stable in aqueous solutions.[16][17]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following decision-making framework can help diagnose and solve common problems.

G cluster_dissolution Issue: Peptide won't dissolve in DMSO cluster_precipitation Issue: Precipitate forms upon aqueous dilution Start Problem Occurs P1 Is the solution cloudy or hazy? Start->P1 P2 Did the solution turn cloudy after adding DMSO stock? Start->P2 S1 Briefly sonicate the vial in a water bath. P1->S1 Yes S2 Gently warm the solution (do not exceed 40°C). S1->S2 Still not dissolved S3 Ensure DMSO is high-purity and anhydrous. S2->S3 Still not dissolved S4 The solubility limit in the aqueous buffer was likely exceeded. P2->S4 Yes S5 Re-prepare, ensuring the DMSO stock is added very slowly to a rapidly stirring (vortexing) buffer. S4->S5 S6 Prepare a more dilute final solution. S5->S6 Still precipitates S7 Consider adding a small amount of co-solvent to the aqueous buffer (check assay compatibility). S6->S7 Still precipitates

Caption: Troubleshooting decision tree for CCK-5 dissolution.

Safety Precautions

  • Handling DMSO: DMSO is readily absorbed through the skin and can carry other dissolved substances with it.[20] Always wear appropriate nitrile gloves, a lab coat, and safety glasses. Work in a well-ventilated area.

  • Handling Peptides: Lyophilized peptides are often lightweight powders that can become airborne. Handle them carefully to avoid inhalation. The toxicological properties of many peptides are not fully known.[18]

References

  • Peptide Solubilization. JPT Peptide Technologies. [Link]

  • How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • Peptide Synthesis Knowledge Base. Peptide 2.0. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • How to dissolve peptides in DMSO? LifeTein®. [Link]

  • Conformational changes and inactivation of rabbit muscle creatine kinase in dimethyl sulfoxide solutions. PubMed. [Link]

  • Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon. PMC. [Link]

  • peptide solubility guidelines. GenScript. [Link]

  • How to dissolve a peptide? Agrisera. [Link]

  • General Guide for Dissolving Peptides. Cambridge Research Biochemicals. [Link]

  • What can I do if a peptide won't go in solution in a biological assay? ResearchGate. [Link]

  • Measurement of cholecystokinin. Pancreapedia. [Link]

  • Cholecystokinin Bioactivity in Human Plasma. JCI. [Link]

  • Cholecystokinin(CCK) || structure , function and mode of action. YouTube. [Link]

  • Cholecystokinin (CCK). Inter Science Institute. [Link]

  • CCK-5: sequence analysis of a small cholecystokinin from canine brain and intestine. PubMed. [Link]

  • Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers. [Link]

  • Enzyme immunoassay for cholecystokinin octapeptide sulfate and its application. PubMed. [Link]

  • CCK pathway | CCK inhibitors. Adooq Bioscience. [Link]

  • CCK Receptor. CUSABIO. [Link]

  • Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. PMC. [Link]

  • Differential Features of Cholecystokinin-Releasing Peptides Derived from Food Proteins: Peptide Length, Amino Acid Composition and Primary Structure; Analysis of Currently Identified Peptide Sequences. MDPI. [Link]

  • Cholecystokinin facilitates neuronal excitability in the entorhinal cortex via activation of TRPC-like channels. PubMed. [Link]

  • Cholecystokinin - CCK Peptide. QYAOBIO. [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]

  • Can DMSO dissolve all kind of peptide ? ResearchGate. [Link]

  • Biochemistry, Cholecystokinin. NCBI Bookshelf. [Link]

  • A Smart Dicyano-Based Fluorescent Probe for In Vivo Amyloid-β Visualization to Illuminate Alzheimer's Disease. ACS Publications. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. [Link]

  • Evidence of DMSO-Induced Protein Aggregation in Cells. PubMed. [Link]

Sources

Preparation of CCK-5 stock solution for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of Cholecystokinin Fragment 29-33 (CCK-5) Stock Solution for In Vitro Assays

Abstract

This document provides a detailed methodology for the preparation, handling, and storage of Cholecystokinin Fragment 29-33 (CCK-5, Pentagastrin) stock solutions intended for in vitro research applications. Adherence to these protocols is critical for ensuring the peptide's stability, biological activity, and the subsequent reproducibility of experimental results. We delve into the rationale behind each step, offering insights grounded in peptide biochemistry to empower researchers with a robust and self-validating workflow.

Introduction: The Significance of CCK-5 in Research

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and a prominent neuropeptide in the central nervous system.[1] The C-terminal pentapeptide fragment, CCK-5 (sequence: Gly-Trp-Met-Asp-Phe-NH2), represents the minimal fragment that retains the biological activity of the full-length hormone, binding to CCK receptors to elicit physiological responses.[2][3][4][5] In vitro, CCK-5 is an indispensable tool for investigating receptor binding kinetics, cellular signaling cascades, and screening for novel therapeutic agents targeting the CCK system.[6][7]

The integrity of any in vitro assay hinges on the quality of the reagents. Lyophilized peptides like CCK-5 are susceptible to degradation from improper handling, reconstitution, and storage. This guide provides a comprehensive framework to mitigate these risks.

Core Principles of Peptide Handling

Before proceeding to the protocol, it is essential to understand the fundamental properties of synthetic peptides.

  • Hygroscopicity: Lyophilized peptides readily absorb moisture from the atmosphere.[8] This can reduce the peptide's stability and alter its effective weight. Therefore, vials should always be equilibrated to room temperature in a desiccator before opening to prevent condensation.[9]

  • Oxidation Proneness: The CCK-5 sequence contains Methionine (Met) and Tryptophan (Trp), which are susceptible to oxidation.[10][11] This risk is elevated in solution. Minimizing exposure to air and using oxygen-free solvents where possible is best practice.

  • Mechanical Stress: Vigorous shaking or vortexing can induce peptide aggregation and denaturation, potentially reducing biological activity.[8] Gentle agitation is always preferred.

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing are highly detrimental to peptide stability in solution, leading to degradation and aggregation.[10][12] Aliquoting the stock solution is a mandatory step to preserve its integrity.

Reconstitution of CCK-5: A Step-by-Step Protocol

This protocol is designed for reconstituting a pre-weighed amount of lyophilized CCK-5 to create a high-concentration primary stock solution.

Required Materials
  • Lyophilized CCK-5 peptide vial

  • High-purity Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, deionized water or an appropriate sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes (for aliquots)

  • Calibrated P20, P200, and P1000 micropipettes

  • Sterile, low-retention pipette tips

  • Microcentrifuge

  • Gentle vortex mixer or rocker platform

  • Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses

Workflow for CCK-5 Stock Preparation

G cluster_prep Phase 1: Preparation cluster_recon Phase 2: Reconstitution cluster_store Phase 3: Storage & Use A Equilibrate CCK-5 Vial to Room Temperature B Centrifuge Vial Briefly (3000 rpm, 1-2 min) A->B Prevents condensation C Calculate Solvent Volume for Target Concentration B->C Pellets all powder D Add Anhydrous DMSO to Lyophilized Peptide C->D E Gently Agitate to Dissolve (Swirl/Roll, No Vortexing) D->E Slowly, down vial side F Visually Confirm Complete Dissolution E->F G Aliquot Stock Solution into Low-Binding Tubes F->G Avoids freeze-thaw cycles H Store Aliquots at -20°C or -80°C G->H I Prepare Working Dilutions in Assay Buffer H->I Thaw one aliquot as needed

Caption: Workflow for preparing CCK-5 stock solution.

Detailed Procedural Steps
  • Equilibration and Centrifugation:

    • Remove the sealed vial of lyophilized CCK-5 from its cold storage (-20°C or -80°C).

    • Place the vial in a desiccator at room temperature for at least 15-20 minutes.[8][13] This crucial step prevents atmospheric moisture from condensing inside the cold vial upon opening, which could compromise the peptide.[9]

    • Once equilibrated, briefly centrifuge the vial at low speed (e.g., 3000 rpm for 1 minute) to ensure the entire lyophilized cake is at the bottom of the vial.[14][15]

  • Solvent Selection and Calculation:

    • Rationale: CCK-5 is a hydrophobic peptide. While some peptides dissolve in water, hydrophobic ones often require an organic co-solvent.[16] DMSO is an excellent choice as it readily solubilizes most peptides and is compatible with many cell-based assays at low final concentrations.[17][18] The recommended method is a two-step process: dissolve in pure DMSO first, then dilute with an aqueous buffer.[8][17]

    • Calculation: Determine the volume of DMSO needed to achieve a desired stock concentration (e.g., 1-10 mM).

      • Example: To make a 10 mM stock from 1 mg of CCK-5 (Molar Mass ≈ 643.8 g/mol ):

      • Amount in moles = 0.001 g / 643.8 g/mol ≈ 1.55 x 10⁻⁶ mol

      • Volume (L) = Moles / Concentration (mol/L) = 1.55 x 10⁻⁶ mol / 0.010 mol/L = 1.55 x 10⁻⁴ L

      • Volume in µL = 155 µL of DMSO

  • Reconstitution Process:

    • Working in a clean environment (e.g., a laminar flow hood), carefully open the vial.

    • Using a calibrated micropipette, slowly add the calculated volume of anhydrous DMSO.[19] Dispense the solvent down the inner wall of the vial, not directly onto the peptide pellet, to facilitate gentle dissolution.[8]

    • Recap the vial and swirl it gently.[13] You may also roll it between your fingers. Avoid vigorous shaking or vortexing.[8][20]

    • Allow the vial to sit at room temperature for 5-10 minutes, with intermittent gentle swirling, until the solution is completely clear and free of particulates.[20]

  • Aliquoting and Storage:

    • Once fully dissolved, immediately aliquot the stock solution into sterile, low-protein-binding polypropylene tubes.

    • The aliquot volume should be tailored to your typical experimental needs to ensure a single-use policy for each tube, thereby avoiding damaging freeze-thaw cycles.[10]

    • Securely cap the aliquots and store them at -20°C or, for enhanced long-term stability, at -80°C.[12]

Quantitative Data & Storage Summary

ParameterLyophilized CCK-5 PowderCCK-5 in DMSO Stock Solution
Primary Solvent N/AAnhydrous DMSO
Recommended Conc. N/A1-10 mM
Storage Temp. -20°C or -80°C[14][21]-20°C (months) or -80°C (longer-term)[12]
Shelf Life Several years if stored properly[10][14]Limited; avoid long-term storage in solution[9][10]
Handling Notes Keep dry and protected from light.[12][21]Minimize freeze-thaw cycles.[12] Use aliquots.

Application in In Vitro Assays

Managing DMSO Cytotoxicity

While an effective solvent, DMSO can be toxic to cells at higher concentrations. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, although some may be sensitive even to 0.1%.[18] It is imperative to perform a vehicle control (assay medium with the same final DMSO concentration as the treated samples) to validate that the solvent is not affecting the experimental outcome.

  • Example Dilution: To test a final CCK-5 concentration of 100 nM in a well containing 200 µL of media, using a 10 mM stock:

    • Create an intermediate dilution: Dilute the 10 mM stock 1:100 in sterile assay buffer (e.g., 2 µL stock + 198 µL buffer) to get a 100 µM solution.

    • Add to assay: Add 0.2 µL of the 100 µM solution to the 200 µL well. This results in a final concentration of 100 nM.

    • The final DMSO concentration would be extremely low and well below the 0.1% threshold.

CCK-5 Signaling Pathway

CCK-5 exerts its effects by binding to cholecystokinin receptors (CCK1R and CCK2R), which are G protein-coupled receptors (GPCRs).[7] The primary signaling cascade involves the Gαq subunit, leading to the activation of Phospholipase C (PLC).[22][23] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger a rise in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, culminating in a cellular response.[7][22]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK5 CCK-5 CCKR CCK Receptor (CCK1R/CCK2R) CCK5->CCKR Binds Gq Gαq CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca Ca²⁺ Rise IP3->Ca Induces PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Enzyme Secretion, Neuronal Excitation) Ca->Response PKC->Response

Caption: Simplified CCK-5 signaling pathway via Gαq/PLC.

Conclusion

The biological activity of CCK-5 is intrinsically linked to its structural integrity. By implementing the meticulous handling, reconstitution, and storage procedures outlined in this guide, researchers can ensure the validity of their stock solutions. This foundation of quality control is paramount for generating reliable, reproducible data in all in vitro investigations of the cholecystokinin system.

References

  • Vertex AI Search. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices.
  • BioC
  • Aviva Systems Biology. Reconstitution & Storage Instructions.
  • PubMed. Bioassay of cholecystokinin.
  • NIH PMC. Bioassay of cholecystokinin.
  • Gut. Bioassay of cholecystokinin.
  • JPT Peptide Technologies.
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • LifeTein. How to dissolve peptides in DMSO?.
  • JPT Peptide Technologies. How to Reconstitute Peptides.
  • Cusabio. How to Properly Reconstitute Lyophilized Proteins?.
  • USP. Best Practices for Reconstitution of USP Peptide Reference Standards.
  • MedchemExpress.com. Peptide Solubility and Storage Guidelines.
  • PubMed. In-vitro bioassays for cholecystokinin.
  • NIH PMC.
  • Peptides.co. Peptide Stability: How Long Do Peptides Last?.
  • Bluewell Peptides. (2025, January 2). The Complete Peptide Reconstitution & Storage Guide.
  • ResearchGate.
  • JCI. Cholecystokinin Bioactivity in Human Plasma.
  • MDPI. (2025, November 15).
  • NIBSC. Peptide Handling, dissolution & Storage.
  • CPC Scientific. (2019, November 2). How should I handle and store my peptides?.
  • PubMed.
  • QIAGEN. CDK5 Signaling.
  • GenScript. Peptide Storage and Handling Guidelines.
  • News-Medical. (2019, January 14). The Tau (CDK5)
  • Cloud-Clone Corp. ELISA Kit for Cholecystokinin (CCK).
  • NIH PMC.
  • Dojindo Molecular Technologies. Simplify Your Cell Base Assay.
  • Cloud-Clone Corp. ELISA Kit for Cholecystokinin (CCK).
  • Sigma-Aldrich. Cholecystokinin (CCK) EIA Kit (RAB0039) - Technical Bulletin.
  • Peptides.co. (2025, July 10).
  • ResearchGate.
  • Sigma-Aldrich. Peptide Stability.
  • Cell Signaling Technology.
  • MDPI. (2024, May 7). CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery.
  • NIH PMC. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Spandidos Publications. (2010, September 13).

Sources

Technical Application Note: Pharmacological Induction of Panic-Like States in Rodents using CCK-4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the protocol for using Cholecystokinin Tetrapeptide (CCK-4) to induce acute panic-like behavioral states in rodents (Rats/Mice). Unlike general anxiety models (e.g., chronic unpredictable stress) which mimic Generalized Anxiety Disorder (GAD), the CCK-4 challenge is a translational model specifically for Panic Disorder (PD) .

CCK-4 is a selective agonist for the CCK-B receptor (CCK-BR) , predominantly found in the brainstem, hippocampus, and amygdala. In humans, a single intravenous bolus of CCK-4 reliably induces a panic attack. In rodents, this peptide elicits immediate "flight-or-freeze" responses, distinct from the "approach-avoidance" conflict seen in general anxiety.

Target Audience: This guide is designed for pharmacological researchers requiring a high-fidelity model to screen panicolytic compounds (e.g., novel benzodiazepines, CCK-B antagonists).

Mechanistic Foundation

To effectively utilize this model, researchers must understand the signaling cascade. CCK-4 does not merely "stress" the animal; it chemically activates the panic circuitry.

The CCK-B Signaling Pathway

Upon binding to the Gq-coupled CCK-B receptor, CCK-4 triggers the Phospholipase C (PLC) pathway, leading to intracellular calcium mobilization and neuronal depolarization in the amygdala and periaqueductal gray (PAG).

CCK_Signaling CCK4 CCK-4 Peptide CCKB CCK-B Receptor (GPCR) CCK4->CCKB Binding Gq Gq Protein CCKB->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Panic Panic Behavior (Flight/Freezing) Ca->Panic Neuronal Excitation (Amygdala/PAG) PKC->Panic Modulation

Figure 1: The molecular cascade of CCK-4 induced neuronal excitation leading to panic-like behavior.[1]

Experimental Protocols

Peptide Handling (Critical)

CCK-4 (Trp-Met-Asp-Phe-NH2) is susceptible to rapid enzymatic degradation.

  • Storage: Lyophilized powder at -20°C.

  • Vehicle: Sterile physiological saline (0.9% NaCl).

  • Preparation: Reconstitute immediately before use. Do not store dissolved peptide for >1 hour, even on ice.

  • Stability Warning: Unlike CCK-8s (sulfated), CCK-4 degrades rapidly in the periphery.

Dosing and Administration Routes

Two methods are validated. Method A is the "Gold Standard" for specificity; Method B is for high-throughput screening.

Method A: Intracerebroventricular (i.c.v.)[2] Injection (Gold Standard)

This route bypasses the blood-brain barrier (BBB) and peripheral degradation, delivering the peptide directly to the ventricular system.

  • Subject: Male Sprague-Dawley Rats (250-300g) or C57BL/6 Mice.

  • Pre-requisite: Stereotaxic implantation of guide cannula into the lateral ventricle (allow 5-7 days recovery).

  • Dose Range:

    • Rats: 0.1 – 1.0 µg / 2 µL / animal.

    • Mice: 0.05 – 0.5 µg / 1 µL / animal.

  • Procedure:

    • Gently restrain the animal.

    • Insert the internal injector cannula (extending 1mm beyond guide).

    • Infuse solution over 60 seconds.

    • Leave injector in place for 60 seconds to prevent backflow.

    • Immediate Testing: Transfer animal to behavioral apparatus within 2 minutes.

Method B: Intraperitoneal (i.p.)[3] Injection (High Throughput)

Used for rapid screening, but requires significantly higher doses due to peripheral metabolism.

  • Dose Range:

    • Rats: 0.5 – 50 µg/kg. (Note: Dose-response curves are steeper and less consistent than i.c.v.).

  • Timing: Behavioral testing must commence 5-10 minutes post-injection.

Comparison of Routes:

Featurei.c.v. (Intracerebroventricular)i.p. (Intraperitoneal)
Validity High (Direct CNS action)Moderate (Peripheral noise)
Dose Required Low (nanograms)High (micrograms)
Throughput Low (Requires surgery)High (Simple injection)
Onset Immediate (< 2 mins)Delayed (5-15 mins)

Behavioral Readouts & Analysis[4]

Panic is distinct from anxiety. In the Elevated Plus Maze (EPM), general anxiety is measured by avoidance of open arms. Panic is measured by flight (attempts to escape the maze entirely) or extreme freezing.

Validated Assays
Assay 1: The Elevated Plus Maze (EPM)[4]
  • Setup: Two open arms, two closed arms, elevated 50cm.

  • Protocol:

    • Inject CCK-4.[1][2][4][5][6][7][8][9][10]

    • Place animal in the center zone facing an open arm.

    • Record for 5 minutes.

  • Panic Indices (CCK-4 Specific):

    • Decreased Open Arm Time: Significant reduction compared to vehicle.

    • Increased Closed Arm Time: Seeking safety.

    • Risk Assessment: Reduced. (Panic induces flight, not assessment).

Assay 2: Acoustic Startle Response (ASR)

CCK-4 potentiates the startle reflex, a hallmark of panic disorder (hyper-vigilance).

  • Protocol:

    • Acclimation (5 min) with background noise (65 dB).

    • Present acoustic bursts (90-115 dB, 40ms duration).

    • Measure whole-body flinch amplitude.

  • Result: CCK-4 treated animals show significantly higher startle amplitudes.

Experimental Workflow

Workflow cluster_0 Preparation Phase cluster_1 Testing Phase (Day 0) Acclimation Animal Acclimation (7 Days) Surgery Stereotaxic Cannulation (If using i.c.v.) Acclimation->Surgery Recovery Recovery (5-7 Days) Surgery->Recovery Prep Peptide Reconstitution (Immediate) Recovery->Prep Inject Administration (i.c.v. or i.p.) Prep->Inject Wait Latency Period (2m for i.c.v / 10m for i.p) Inject->Wait Test Behavioral Assay (EPM / Open Field) Wait->Test

Figure 2: Operational workflow for the CCK-4 challenge, emphasizing the critical timing between reconstitution and testing.

Validation & Quality Control

To ensure the "Trustworthiness" of your data, you must validate the model pharmacologically. A true panic model must be sensitive to panicolytics.

Pharmacological Validation

Run a positive control group using a known panicolytic.

  • Compound: Diazepam (Benzodiazepine) or L-365,260 (Selective CCK-B Antagonist).

  • Dosing: Administer Diazepam (1-2 mg/kg, i.p.) 30 minutes prior to the CCK-4 challenge.

  • Expected Outcome: The pretreatment should completely block the anxiogenic effects of CCK-4, restoring Open Arm Time in the EPM to baseline levels.

Troubleshooting Common Pitfalls
  • No Effect Observed?

    • Cause: Peptide degradation. Fix: Ensure fresh reconstitution.

    • Cause: Habituation. Fix: EPM is a "one-shot" test. Do not re-test the same animal.

  • High Variability?

    • Cause: Stress-induced analgesia or handling stress. Fix: Extensive handling/gentling of animals for 3 days prior to the experiment is mandatory to distinguish drug effect from handling stress.

References

  • Bradwejn, J., et al. (1991).[2] Enhanced sensitivity to cholecystokinin tetrapeptide in panic disorder.[2] Archives of General Psychiatry.[2]

  • Harro, J., et al. (1993). CCK interaction with the GABA-ergic system in the EPM. European Neuropsychopharmacology.

  • Wang, W., et al. (2012). Neuronal network of panic disorder: the role of the neuropeptide cholecystokinin.[1][7][10] Depression and Anxiety.[7][11]

  • Griebel, G., et al. (1997).[3] CCK receptor antagonists in animal models of anxiety.[2][3][8][12] Behavioural Pharmacology.[3][13]

  • Neurofit Preclinical CRO. (2023). Rodent model of anxiety - CCK-4-induced Panic Anxiety.[2][4]

Sources

Application Note: High-Fidelity Synthesis of CCK-5 Peptide via Fmoc Solid Phase Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized solid-phase peptide synthesis (SPPS) of Cholecystokinin-5 (CCK-5), a biologically active C-terminal fragment of the gut hormone cholecystokinin. The specific sequence H-Gly-Trp-Met-Asp-Phe-NH₂ presents unique synthetic challenges, specifically the susceptibility of Methionine (Met) to oxidation and Tryptophan (Trp) to alkylation during cleavage.

This guide moves beyond generic protocols, employing DIC/Oxyma Pure activation to minimize racemization and a DODT-based cleavage cocktail to ensure the integrity of sulfur-containing residues.

Strategic Analysis: The "Why" Behind the Protocol

Resin Selection: Rink Amide MBHA

CCK-5 requires a C-terminal amide for biological activity. We utilize Rink Amide MBHA resin (4-methylbenzhydrylamine) rather than standard Rink Amide.

  • Reasoning: The MBHA linker offers superior stability during extended synthesis cycles and yields a cleaner cleavage profile for short, hydrophobic peptides like CCK-5.

  • Loading: A substitution level of 0.3 – 0.6 mmol/g is recommended to prevent site-site aggregation, although the short length of CCK-5 makes this less critical than in longer chains.

Coupling Chemistry: DIC/Oxyma vs. HBTU

While HBTU/DIEA is common, this protocol mandates DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) .

  • Causality: HBTU can induce enantiomerization (racemization) of sensitive residues (Cys, His, and to a lesser extent, Asp/Phe) if base (DIEA) is present in excess or for prolonged periods. DIC/Oxyma creates a neutral-to-acidic environment that significantly suppresses racemization and improves coupling efficiency for sterically hindered residues compared to HOBt/DIC [1].

Side-Chain Protection Strategy
  • Trp(Boc): Essential. Unprotected Trp can undergo alkylation by tert-butyl cations released from other protecting groups during TFA cleavage. The Boc group on the indole ring prevents this permanently.

  • Asp(OtBu): Standard protection.[1] Note that while Asp-Gly sequences are prone to aspartimide formation, the Asp-Phe motif in CCK-5 is more stable. However, maintaining mild deprotection conditions is still good practice.

  • Met: Unprotected side chain is standard, but it dictates the cleavage cocktail composition (see Section 5).

Materials & Reagents

ComponentSpecificationPurpose
Resin Rink Amide MBHA (100-200 mesh)Solid support, yields C-term Amide
Amino Acids Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OHBuilding blocks
Activator Oxyma PureSuppresses racemization [1]
Coupling Agent DIC (Diisopropylcarbodiimide)Carbodiimide activator
Deprotection 20% Piperidine in DMFRemoves Fmoc group
Cleavage TFA (Trifluoroacetic acid)Cleaves peptide from resin
Scavengers TIS (Triisopropylsilane), DODT (2,2'-(Ethylenedioxy)diethanethiol)Protects Met/Trp from alkylation/oxidation
Solvents DMF (Dimethylformamide), DCM (Dichloromethane), Diethyl EtherWashing and precipitation

Synthesis Workflow Visualization

The following diagram illustrates the iterative Fmoc cycle tailored for CCK-5.

CCK5_Synthesis_Flow Start Start: Rink Amide MBHA Resin (Fmoc-Protected) Swell 1. Resin Swelling (DCM 30 min, DMF 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 2 x 10 min) Swell->Deprotect Wash1 3. Wash (DMF x 5, DCM x 3) Deprotect->Wash1 Activate 4. Activation (AA + Oxyma + DIC) Pre-activate 2 min Wash1->Activate Couple 5. Coupling (60 min, RT) Activate->Couple Check 6. Kaiser Test (Blue = Fail, Yellow = Pass) Couple->Check Check->Wash1 Fail (Recouple) Repeat Next Amino Acid? Check->Repeat Pass Repeat->Deprotect Yes (Cycle) FinalDeprotect 7. Final Fmoc Removal (N-terminal Gly) Repeat->FinalDeprotect No (Finished) Cleave 8. Cleavage & Global Deprotection (TFA/DODT/TIS/H2O) FinalDeprotect->Cleave Finish Crude CCK-5 Peptide Cleave->Finish

Caption: Figure 1: Optimized Fmoc SPPS cycle for CCK-5 using DIC/Oxyma activation.

Detailed Experimental Protocol

Resin Preparation[3]
  • Weigh 0.1 mmol of Rink Amide MBHA resin into a fritted polypropylene reaction vessel.

  • Swell: Add DCM (5 mL) and shake for 30 min. Drain. Add DMF (5 mL) and shake for 30 min. Drain.

Fmoc Deprotection (The "Base" Step)
  • Add 20% Piperidine in DMF (5 mL).

  • Agitate for 5 minutes . Drain.

  • Add fresh 20% Piperidine in DMF (5 mL).

  • Agitate for 15 minutes . Drain.

  • Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is critical to remove piperidine, which would otherwise form adducts with the activated amino acid in the next step.

Activation & Coupling (DIC/Oxyma)

Stoichiometry: 4 equivalents (eq) relative to resin loading.

  • In a small vial, dissolve Amino Acid (0.4 mmol) and Oxyma Pure (0.4 mmol, 57 mg) in minimal DMF (approx. 2 mL).

  • Add DIC (0.4 mmol, 62 µL) .

  • Pre-activation: Let the mixture stand for 2-3 minutes . This forms the active ester.

  • Transfer the solution to the resin vessel.[2]

  • Agitate at Room Temperature (RT) for 60 minutes .

  • Drain and Wash: DMF (5x).

Sequence of Addition (C-term to N-term):

  • Fmoc-Phe-OH

  • Fmoc-Asp(OtBu)-OH[3][4]

  • Fmoc-Met-OH

  • Fmoc-Trp(Boc)-OH

  • Fmoc-Gly-OH

Monitoring (Kaiser Test)

After every coupling, perform a Kaiser Test (Ninhydrin).

  • Colorless/Yellow Beads: Coupling complete (99%+). Proceed to deprotection.

  • Blue Beads: Incomplete coupling. Do not proceed. Recouple using fresh reagents or HATU/DIEA for the difficult step.

Cleavage (The Critical Step for Met/Trp)

Standard TFA/Water cleavage is insufficient for CCK-5 due to the presence of Methionine (oxidation risk) and Tryptophan (alkylation risk). We utilize a high-scavenger cocktail.

Cocktail Composition (Reagent K variant or DODT cocktail):

  • TFA: 92.5%

  • DODT (or EDT): 2.5% (Crucial for Met/Trp protection)

  • TIS (Triisopropylsilane): 2.5%[5]

  • Water: 2.5%[1][6][5]

Procedure:

  • Wash the final resin (Fmoc-removed) with DCM (5x) and dry under Nitrogen.

  • Add the cooled cleavage cocktail (10 mL per 1g resin).

  • Shake for 2.5 to 3 hours at RT. Note: Met-containing peptides require slightly longer cleavage times to ensure reduction of any sulfoxides formed.

  • Filter the resin and collect the filtrate.

  • Precipitation: Drop the filtrate into cold Diethyl Ether (40 mL, -20°C).

  • Centrifuge (3000 rpm, 5 min), decant ether, and wash the pellet 2x with fresh cold ether.

Quality Control & Troubleshooting

Analytical Expectations
  • Theoretical Monoisotopic Mass: Calculate based on H-Gly-Trp-Met-Asp-Phe-NH₂.

    • Gly (57) + Trp (186) + Met (131) + Asp (115) + Phe (147) + Amide (16) + H (1) ≈ 653.3 Da .

  • HPLC: Run a gradient of 5-60% Acetonitrile (with 0.1% TFA) over 20 mins on a C18 column. CCK-5 is relatively hydrophobic.

Troubleshooting Table
IssueSymptomRoot CauseSolution
Met Oxidation Mass +16 Da (M+16)Methionine converted to Sulfoxide during synthesis or cleavage.Ensure DODT or EDT is used in cleavage.[1] Keep cleavage cocktail fresh.
Trp Alkylation Mass +56 Da (M+56)t-butyl cation attack on Trp indole ring.Use Fmoc-Trp(Boc)-OH monomer. Ensure TIS/DODT scavengers are sufficient.
Aspartimide Mass -18 Da (M-18)Asp side chain cyclization (Asp-Phe bond).Use Oxyma (lower basicity). Avoid extended piperidine exposure after Asp coupling.
Racemization Split peaks on HPLCBase-catalyzed epimerization.Switch from HBTU/DIEA to DIC/Oxyma .

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.[7]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

  • Albericio, F. (2000). "Developments in peptide and amide synthesis." Current Opinion in Chemical Biology.

Sources

In vivo administration routes for cholecystokinin pentapeptide in mice

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to In Vivo Administration of Cholecystokinin Pentapeptide (CCK-5) in Mice

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the various in vivo administration routes for cholecystokinin pentapeptide (CCK-5) in mouse models. Cholecystokinin (CCK) is a critical peptide hormone and neuropeptide involved in regulating a spectrum of physiological processes, including digestion, satiety, and anxiety-related behaviors.[1][2] The biological effects of CCK are mediated by two G protein-coupled receptor subtypes: CCK1 (formerly CCK-A for 'alimentary') and CCK2 (formerly CCK-B for 'brain').[3][4] While the CCK1 receptor shows high affinity for larger, sulfated forms of CCK (like CCK-8), the CCK2 receptor requires only the C-terminal tetrapeptide amide for activation, making the pentapeptide fragment (CCK-5) and related molecules like CCK-4 and pentagastrin potent agonists for this subtype.[3][5][6] This guide details the methodologies, scientific rationale, and best practices for intraperitoneal, subcutaneous, intravenous, and intracerebroventricular administration of CCK-5, enabling robust and reproducible experimental outcomes.

Foundational Concepts: CCK Signaling and General In Vivo Considerations

The choice of administration route is fundamentally dictated by the experimental question, specifically whether the intended target is the peripheral system (largely mediated by CCK1 receptors) or the central nervous system (where CCK2 receptors are predominant).[1]

  • Peripheral Actions (Satiety & Digestion): Peripherally administered CCK activates CCK1 receptors on vagal afferent neurons, which signal to the brainstem to induce satiety and reduce food intake.[7][8] This pathway is central to studies on metabolic regulation.

  • Central Actions (Anxiety & Neuromodulation): Central administration of CCK2 agonists like pentagastrin or CCK-4 can induce anxiety and panic-like behaviors, implicating CCK2 receptors in the modulation of emotional states.[5]

General Laboratory Practices

Regardless of the chosen route, adherence to aseptic techniques is paramount. All solutions should be sterile and isotonic to prevent irritation and ensure animal welfare.[9] Sterile 0.9% saline is the most common and recommended vehicle for dissolving CCK peptides for in vivo use.[10][11] The rate of absorption and onset of action are directly influenced by the delivery route, following the general order: Intravenous (IV) > Intraperitoneal (IP) > Subcutaneous (SC) > Oral (PO).[9]

cluster_0 Peripheral Signaling (Satiety) cluster_1 Central Signaling (Anxiety) CCK_P Peripheral CCK-5 (e.g., via IP, IV, SC) Vagus Vagal Afferent Neurons CCK_P->Vagus Binds to CCK1R CCK1 Receptors Brainstem Nucleus of the Solitary Tract (NST) Vagus->Brainstem Signals to Satiety Satiety/Reduced Food Intake Brainstem->Satiety Induces CCK_C Central CCK-5 (via ICV) Limbic Limbic System (e.g., Amygdala) CCK_C->Limbic Binds to CCK2R CCK2 Receptors Anxiety Anxiety-like Behavior Limbic->Anxiety Induces

Caption: CCK-5 signaling pathways based on administration route.

Peripheral Administration Routes

These methods are used to study the systemic effects of CCK-5, primarily its role in satiety and metabolism.

Intraperitoneal (IP) Injection

Scientific Rationale: IP injection is the most widely used method for studying CCK-induced satiety. It offers rapid systemic absorption, is less technically demanding than intravenous injection, and allows for reliable, dose-dependent effects on food intake.[10][12][13][14]

Experimental Protocol:

  • Animal Restraint: Properly restrain the mouse using a standard technique to expose the abdomen. The "three-fingers" method is effective.[15]

  • Solution Preparation: Prepare a working solution of CCK-5 in sterile 0.9% saline. A common dose for satiety studies is 3 µg/kg.[11]

  • Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[15]

  • Injection: Use a 25-27 gauge needle. Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[9][15] Aspirate gently to ensure no blood or urine is drawn, then depress the plunger smoothly.

  • Post-Injection: Return the mouse to its cage and monitor for any signs of distress. For satiety studies, food is typically presented 5-15 minutes post-injection.[10][12]

  • Controls: Control animals must receive an IP injection of an equal volume of the saline vehicle to account for handling and injection stress.[11]

Caption: Standard workflow for a CCK-5 satiety study using IP injection.

Subcutaneous (SC) Injection

Scientific Rationale: SC administration provides a slower absorption and more sustained release of the peptide compared to IP injection. This route is advantageous for studies requiring prolonged exposure or for chronic administration via osmotic minipumps.[16][17]

Experimental Protocol:

  • Animal Restraint: Secure the mouse and lift the loose skin over the back/scruff of the neck to form a "tent."

  • Solution Preparation: Prepare the CCK-5 solution in sterile saline.

  • Injection: Using a 25-27 gauge needle, insert it at the base of the skin tent, parallel to the body.[9]

  • Injection: Aspirate to check for blood, then inject the solution into the subcutaneous space. Withdraw the needle and gently massage the area to aid dispersal.

  • Chronic Infusion: For continuous delivery, an osmotic minipump filled with the CCK-5 solution can be surgically implanted into the subcutaneous space in the back of the mouse.[17]

Intravenous (IV) Injection

Scientific Rationale: IV injection delivers the peptide directly into the circulation, ensuring 100% bioavailability and an immediate onset of action. It is the preferred route for pharmacokinetic studies and for investigating acute CNS effects that may result from peripheral administration, such as panic induction.[5] The lateral tail vein is the most common site for IV injection in mice.[18][19]

Experimental Protocol:

  • Animal Restraint & Preparation: Place the mouse in a suitable restraint device. To improve visualization of the lateral tail veins, warm the tail using a heat lamp or warm water.

  • Solution Preparation: Prepare the CCK-5 solution in sterile saline. For IV administration, volumes should be kept low, typically under 0.2 mL for an adult mouse.[9]

  • Injection: Using a small needle (27-30 gauge), insert it into one of the lateral tail veins at a shallow angle.[9]

  • Confirmation: Successful entry into the vein is often confirmed by a lack of resistance and the visible clearing of the vein as the solution is injected.

  • Post-Injection: After slow injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Administration RouteTypical Dose Range (CCK-8)Max Volume (Adult Mouse)Needle Size (Gauge)Primary Application
Intraperitoneal (IP) 1 - 30 µg/kg[10][14]< 2-3 mL[9]25 - 27[9]Satiety, metabolic studies[13]
Subcutaneous (SC) Variable (Dose-dependent)< 2-3 mL (divided sites)[9]25 - 27[9]Sustained release, chronic infusion[16][17]
Intravenous (IV) 0.25 - 1 µg/kg[20]< 0.2 mL[9]27 - 30[9]Pharmacokinetics, acute effects[20]
Intracerebroventricular (ICV) Nanogram to low µg range1 - 2 µL per ventricle[21]30+ or custom cannulaDirect CNS effects (anxiety)[16][22]

Note: Doses are often based on the well-studied CCK octapeptide (CCK-8) and should be optimized for CCK-5 in specific experimental paradigms.

Central Administration Route

Intracerebroventricular (ICV) Injection

Scientific Rationale: To definitively study the direct effects of CCK-5 on the brain and bypass the blood-brain barrier, ICV administration is required. This technique delivers the peptide directly into the cerebrospinal fluid within the cerebral ventricles, allowing it to access and act upon central receptors, particularly the CCK2 receptor implicated in anxiety and neuromodulation.[16][21][22]

Experimental Protocol: This is an advanced surgical procedure that must be performed under anesthesia using a stereotaxic frame and in accordance with approved institutional animal care protocols.

  • Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a stereotaxic frame. Shave the scalp and sterilize the area.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull.

  • Coordinate Identification: Identify the bregma landmark on the skull. Using stereotaxic coordinates, locate the injection site for a lateral ventricle (typical coordinates relative to bregma: ~0.6 mm posterior, ~1.0 mm lateral).[23]

  • Craniotomy: Drill a small burr hole through the skull at the identified coordinates, being careful not to damage the underlying dura mater.

  • Injection: Slowly lower a Hamilton syringe with a fine-gauge needle or a custom cannula to the correct depth (~2.0 mm from the skull surface) to reach the ventricle.[23]

  • Infusion: Infuse a small volume (typically 1-2 µL) of the CCK-5 solution slowly over several minutes to prevent a rapid increase in intracranial pressure.[21]

  • Post-Infusion: Leave the needle in place for 30-60 seconds post-injection to minimize backflow, then slowly retract it.[21]

  • Closure and Recovery: Suture the scalp incision and provide appropriate post-operative analgesia and care.

Conclusion

The successful in vivo application of cholecystokinin pentapeptide in mice hinges on selecting the appropriate administration route to match the scientific objective. Peripheral routes such as IP, SC, and IV are invaluable for investigating CCK-5's role in metabolism and satiety, primarily through the CCK1 receptor pathway. In contrast, the more invasive ICV route is essential for elucidating the direct central actions of CCK-5 on CCK2 receptors related to behavior and neuromodulation. Strict adherence to the detailed protocols and general best practices outlined in this guide will ensure the generation of high-quality, reproducible data while upholding the highest standards of animal welfare.

References

  • Cholecystokinin Receptors | 7TM Antibodies®. (n.d.). 7TM Antibodies. [Link]

  • Rotzinger, S., & Vaccarino, F. J. (2003). Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models. Canadian Science Publishing. [Link]

  • Bagnol, D., et al. (1993). Cholecystokinin receptor subtypes and neuromodulation. PubMed. [Link]

  • IACUC. (n.d.). Routes and Volumes of Administration in Mice. University of Arizona. [Link]

  • Tanso Biosciences. (n.d.). Cholecystokinin receptors. [Link]

  • Lo, C. C., et al. (2010). Effect of peripheral administration of cholecystokinin on food intake in apolipoprotein AIV knockout mice. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • UC Davis MMPC. (2023). CCK Inhibition of Diet Intake. UC Davis Mouse Metabolic Phenotyping Center. [Link]

  • Linnemann, A. K., et al. (2015). Cholecystokinin Attenuates β-Cell Apoptosis in both Mouse and Human Islets. PMC. [Link]

  • Shimizu, S. (2006). Routes of Administration. The Mouse in Biomedical Research. [Link]

  • Lavine, J. A., et al. (2010). Cholecystokinin expression in the β-cell leads to increased β-cell area in aged mice and protects from streptozotocin-induced diabetes and apoptosis. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors. American Physiological Society Journal. [Link]

  • Sam, A. H., et al. (2012). Intraperitoneal injection of cholecystokinin (CCK) reduces food intake dose-dependently during the first 30 min, but the effect disappears at 60 min. ResearchGate. [Link]

  • Qin, X., et al. (2010). Effect of intraperitoneal and intravenous administration of cholecystokinin-8 and apolipoprotein AIV on intestinal lymphatic CCK-8 and apo AIV concentration. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • ResearchGate. (n.d.). CCK and regulation of satiety in mammals. Upon stomach distension, CCK... [Link]

  • Matson, C. A., et al. (1997). Synergistic interaction between leptin and cholecystokinin to reduce short-term food intake in lean mice. PMC. [Link]

  • Matson, C. A., et al. (1997). Synergistic interaction between leptin and cholecystokinin to reduce short-term food intake in lean mice. PNAS. [Link]

  • Smith, J. P., et al. (2024). CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery. MDPI. [Link]

  • Kopin, A. S., et al. (1999). The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight. The Journal of Clinical Investigation. [Link]

  • Hayashi, T., et al. (2020). Effect of varying doses of i.t. injected CCK-8. ResearchGate. [Link]

  • Glascock, J. J., et al. (2011). Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice. JoVE. [Link]

  • Kim, J., et al. (2014). Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction. JoVE. [Link]

  • d'Errico, P., et al. (2023). Pilot Study of the Effects of Chronic Intracerebroventricular Infusion of Human Anti-IgLON5 Disease Antibodies in Mice. MDPI. [Link]

  • JoVE. (2022). Intracerebroventricular (ICV) & Intravenous (IV) Injection: Mice l Protocol Preview. YouTube. [Link]

  • Oomura, Y., et al. (1988). CCK as a central satiety factor: behavioral and electrophysiological evidence. PubMed. [Link]

  • Smith, G. P., et al. (1981). The satiety effect of cholecystokinin: a progress report. Peptides. [Link]

  • Wang, Y., et al. (2022). Changes in CCK concentration in mouse blood after gavage administration... ResearchGate. [Link]

  • Qu, P., et al. (2021). Pancreas-specific CHRM3 activation causes pancreatitis in mice. JCI Insight. [Link]

  • Bioscientia Medicina. (2018). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. [Link]

  • Bowen, R. (n.d.). Cholecystokinin. VIVO Pathophysiology. [Link]

  • Tozzi, A., et al. (2025). Cholecystokinin Modulates Corticostriatal Transmission and Plasticity in Rodents. eNeuro. [Link]

  • Gault, V. A., et al. (2013). A Novel CCK-8/GLP-1 Hybrid Peptide Exhibiting Prominent Insulinotropic, Glucose-Lowering, and Satiety Actions With Significant Therapeutic Potential in High-Fat–Fed Mice. Diabetes. [Link]

  • O'Harte, F. P. M., et al. (2012). Metabolic effects of activation of CCK receptor signaling pathways by twice-daily administration of the enzyme-resistant CCK-8 analog, (pGlu-Gln)-CCK-8, in normal mice. Journal of Endocrinology. [Link]

  • Lu, J., et al. (2024). Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice. bioRxiv. [Link]

  • Raybould, H. E., et al. (2012). Comparative Pharmacology of Cholecystokinin Induced Activation of Cultured Vagal Afferent Neurons from Rats and Mice. PMC. [Link]

  • The University of Manchester. (n.d.). Cellular expression and Function of CCK in the Mouse Duodenum. Research Explorer. [Link]

  • Tulipano, G. (2025). Differential Features of Cholecystokinin-Releasing Peptides Derived from Food Proteins: Peptide Length, Amino Acid Composition and Primary Structure. PMC. [Link]

  • Ahenkorah, S., et al. (2020). Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177. MDPI. [Link]

  • Ahenkorah, S., et al. (2021). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. PMC. [Link]

  • Kopin, A. S., & Beinborn, M. (2021). Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Frontiers in Endocrinology. [Link]

Sources

Application Notes and Protocols: Radiolabeling Cholecystokinin Pentapeptide for Receptor Autoradiography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological effects are mediated by two primary G protein-coupled receptors: CCK-A (alimentary) and CCK-B (brain). The C-terminal pentapeptide of CCK (CCK-5) retains significant biological activity and affinity for these receptors, making it a valuable tool for studying their distribution, function, and pharmacological modulation. Receptor autoradiography is a powerful technique that allows for the visualization and quantification of receptor binding sites within tissue sections.[1][2] This application note provides a comprehensive guide to the radiolabeling of a CCK pentapeptide analogue and its subsequent use in quantitative receptor autoradiography.

The protocols detailed herein are designed to provide a robust and reproducible workflow for researchers. We will focus on the use of Iodine-125 ([125I]), a gamma-emitting radionuclide with a suitable half-life (approximately 60 days) for these applications.[3] The indirect labeling method using the Bolton-Hunter reagent will be described, as it offers a milder alternative to direct iodination, which can potentially damage the peptide.[4][5]

Principles of CCK Receptor Binding

The two main subtypes of cholecystokinin (CCK) receptors, CCK-A and CCK-B, exhibit distinct anatomical distributions and ligand binding specificities.[6]

  • CCK-A Receptors: Predominantly found in the periphery, particularly in the gallbladder, pancreas, and vagus nerve, as well as in specific brain regions like the nucleus tractus solitarius and area postrema.[7][8] These receptors show a higher affinity for the sulfated form of CCK-8.[9]

  • CCK-B Receptors: The predominant type in the central nervous system, with high concentrations in the cerebral cortex, hippocampus, and striatum.[10][11] They exhibit a similar high affinity for both sulfated and non-sulfated CCK octapeptide, as well as for gastrin.[9]

The CCK pentapeptide can bind to both receptor subtypes, though its affinity may vary. Understanding these binding characteristics is essential for interpreting autoradiography results.

PART 1: Radiolabeling of CCK Pentapeptide with [125I] using the Bolton-Hunter Reagent

The Bolton-Hunter reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate, allows for the indirect iodination of peptides by acylating free amino groups (the N-terminus or the ε-amino group of lysine residues).[5][12][13] This method is particularly advantageous for peptides that lack a tyrosine residue or are sensitive to the oxidizing conditions of direct labeling methods.[4][14]

Materials and Reagents
  • CCK pentapeptide analogue (with a free amino group)

  • [125I]Bolton-Hunter Reagent (N-succinimidyl-3-(4-hydroxy-5-[125I]iodophenyl)propionate)[12]

  • Sodium Phosphate buffer (0.1 M, pH 8.5)

  • Dimethylformamide (DMF)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[15]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gamma counter or a dose calibrator for radioactivity measurement

  • Appropriate lead shielding and personal protective equipment (PPE)[16][17]

Radiolabeling Workflow

cluster_0 Radiolabeling Procedure cluster_1 Purification cluster_2 Quality Control Peptide_Preparation Prepare CCK Pentapeptide in Buffer Reagent_Addition Add [125I]Bolton-Hunter Reagent Peptide_Preparation->Reagent_Addition Incubation Incubate at 4°C Reagent_Addition->Incubation Quenching Quench Reaction (e.g., with glycine) Incubation->Quenching HPLC_Injection Inject Reaction Mixture onto RP-HPLC Quenching->HPLC_Injection Fraction_Collection Collect Fractions HPLC_Injection->Fraction_Collection Radioactivity_Measurement Measure Radioactivity of Fractions Fraction_Collection->Radioactivity_Measurement Pooling Pool Pure Fractions Radioactivity_Measurement->Pooling Radiochemical_Purity Determine Radiochemical Purity by HPLC Pooling->Radiochemical_Purity Specific_Activity Calculate Specific Activity Radiochemical_Purity->Specific_Activity

Caption: Workflow for [125I]Bolton-Hunter labeling of CCK pentapeptide.

Detailed Protocol

Note: All procedures involving [125I] must be performed in a designated fume hood with appropriate shielding and in accordance with institutional radiation safety guidelines.[3][18][19]

  • Peptide Preparation: Dissolve 5-10 µg of the CCK pentapeptide in 20 µL of 0.1 M sodium phosphate buffer, pH 8.5.

  • Reagent Handling: The [125I]Bolton-Hunter reagent is typically supplied in a solvent like benzene or ethyl acetate. Carefully evaporate the solvent under a gentle stream of nitrogen.

  • Reaction Initiation: Reconstitute the dried [125I]Bolton-Hunter reagent (e.g., 0.1-0.5 mCi) in 5-10 µL of DMF and immediately add it to the peptide solution.

  • Incubation: Gently mix and incubate the reaction mixture for 30-60 minutes at 4°C. Longer incubation times or higher temperatures may lead to degradation of the peptide or reagent.

  • Reaction Quenching: Stop the reaction by adding 100 µL of a quenching buffer, such as 0.1 M glycine in sodium phosphate buffer, to react with any remaining active ester.

  • Purification by RP-HPLC:

    • Inject the entire reaction mixture onto a C18 RP-HPLC column.[15][20]

    • Elute the products using a linear gradient of Mobile Phase B (e.g., 0-60% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile using a UV detector (at 214 or 280 nm) and a radioactivity detector connected in series.

    • Collect fractions (e.g., 0.5 or 1.0 mL) throughout the gradient.

  • Identification of the Radiolabeled Peptide:

    • Measure the radioactivity of each collected fraction using a gamma counter.

    • The desired [125I]CCK pentapeptide should elute as a distinct radioactive peak, well-separated from unreacted [125I]Bolton-Hunter reagent and other byproducts.

  • Quality Control:

    • Radiochemical Purity: Re-inject an aliquot of the pooled pure fractions onto the HPLC to confirm a single radioactive peak, which should be >95% of the total radioactivity.[21]

    • Specific Activity: Calculate the specific activity (in Ci/mmol or Bq/mol) by determining the total radioactivity of the purified peptide and dividing it by the molar amount of the peptide (quantified by UV absorbance or a peptide assay). High specific activity is crucial for detecting low-density receptors.[22]

PART 2: Quantitative Receptor Autoradiography

This section outlines the procedure for using the newly synthesized [125I]CCK pentapeptide to label and visualize CCK receptors in brain tissue sections.

Materials and Reagents
  • Frozen tissue blocks (e.g., rat brain)

  • Cryostat[23][24]

  • Gelatin-coated microscope slides

  • Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% bovine serum albumin (BSA), and a protease inhibitor cocktail.

  • [125I]CCK pentapeptide (radioligand)

  • Unlabeled CCK pentapeptide or a specific CCK receptor antagonist (for determining non-specific binding)

  • Wash Buffer: Cold incubation buffer.

  • Phosphor imaging screens or autoradiography film

  • Image analysis software for densitometry

Autoradiography Workflow

cluster_0 Tissue Preparation cluster_1 Incubation cluster_2 Washing and Drying cluster_3 Signal Detection and Analysis Sectioning Cryosection Tissue (10-20 µm) Mounting Thaw-mount onto Slides Sectioning->Mounting Drying Dry Sections Mounting->Drying Pre-incubation Pre-incubate to Remove Endogenous Ligands Drying->Pre-incubation Main_Incubation Incubate with [125I]Ligand (Total Binding) Pre-incubation->Main_Incubation Non-specific_Incubation Incubate with [125I]Ligand + Excess Unlabeled Ligand (Non-specific Binding) Pre-incubation->Non-specific_Incubation Washing Wash in Cold Buffer Main_Incubation->Washing Non-specific_Incubation->Washing Rinsing Rinse in Cold Deionized Water Washing->Rinsing Final_Drying Dry Slides Rinsing->Final_Drying Exposure Expose to Phosphor Screen or Film Final_Drying->Exposure Scanning Scan Screen or Develop Film Exposure->Scanning Quantification Quantify with Image Analysis Software Scanning->Quantification

Caption: General workflow for in vitro receptor autoradiography.

Detailed Protocol
  • Tissue Sectioning:

    • Using a cryostat, cut 10-20 µm thick sections from the frozen tissue block.[23]

    • Thaw-mount the sections onto gelatin-coated slides and allow them to air dry.[24]

  • Pre-incubation:

    • Rehydrate the slides and remove endogenous ligands by incubating them in fresh incubation buffer for 15-30 minutes at room temperature.[23]

  • Incubation with Radioligand:

    • Total Binding: Incubate a set of slides in the incubation buffer containing a low nanomolar concentration (e.g., 0.1-1.0 nM) of the [125I]CCK pentapeptide for 60-120 minutes at room temperature to reach equilibrium.[2]

    • Non-specific Binding: Incubate an adjacent set of slides in the same solution as for total binding, but with the addition of a high concentration (e.g., 1 µM) of unlabeled CCK pentapeptide or a suitable antagonist.[23][25] This will saturate the specific receptors, so any remaining binding is considered non-specific.

  • Washing:

    • Quickly wash the slides in multiple changes of ice-cold wash buffer to remove unbound radioligand. The duration and number of washes should be optimized to maximize the specific-to-non-specific binding ratio.[23]

    • Perform a final brief rinse in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette. Include calibrated [125I] standards for later quantification.

    • Exposure time will vary depending on the specific activity of the ligand and the receptor density (typically from a few days to a couple of weeks).

  • Image Acquisition and Analysis:

    • Scan the phosphor screen using a phosphor imager or develop the film.

    • Use image analysis software to measure the optical density in different brain regions of interest.[26]

    • Quantification: Convert the optical density values to fmol of receptor per mg of tissue by comparing them to the standard curve generated from the [125I] standards.

    • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.[23]

Data Interpretation and Expected Results

The resulting autoradiograms will provide a detailed map of CCK receptor distribution. In the rat brain, high densities of CCK-B receptors are expected in the cerebral cortex, nucleus accumbens, and olfactory bulbs.[10] CCK-A receptors will be more prominent in areas like the area postrema and nucleus tractus solitarius.[7][27] By performing competition binding studies with selective CCK-A and CCK-B antagonists, the receptor subtype in a particular region can be further characterized.[27][28][29]

Table 1: Example of Quantitative Autoradiography Data

Brain RegionTotal Binding (fmol/mg)Non-specific Binding (fmol/mg)Specific Binding (fmol/mg)
Cerebral Cortex150.5 ± 12.315.2 ± 2.1135.3 ± 12.5
Striatum98.7 ± 8.912.8 ± 1.985.9 ± 9.1
Hippocampus85.3 ± 7.511.5 ± 1.573.8 ± 7.7
Cerebellum20.1 ± 3.114.5 ± 2.55.6 ± 4.0

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Safety Precautions

Working with [125I] requires strict adherence to radiation safety protocols.[18]

  • Shielding: Use lead shielding (at least 3 mm thick) for stock solutions and during experiments to minimize gamma exposure.[16]

  • Contamination Control: Work in a designated area, use absorbent coverings, and wear appropriate personal protective equipment, including double gloves.[16][17]

  • Volatility: Avoid acidic conditions and freezing of Na[125I] solutions, as this can increase the volatilization of radioiodine.[16][19] All procedures involving open sources of [125I] should be conducted in a certified fume hood.[3]

  • Monitoring: Use a NaI(Tl) scintillation detector for surveying work areas and personnel for contamination. Regular thyroid monitoring (bioassay) is often required for personnel handling significant quantities of [125I].[16][17]

  • Waste Disposal: Dispose of all radioactive waste according to institutional and regulatory guidelines.[3]

References

  • Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent. Application to the radioimmunoassay. Biochemical Journal, 133(3), 529–538. [Link]

  • Kuhar, M. J., & Unnerstall, J. R. (1985). Quantitative receptor autoradiography. Trends in Neurosciences, 8, 49-53.
  • Zilles, K., Schleicher, A., Glas, L., Amunts, K., & Grodzinski, W. (1991). Quantitative receptor autoradiography in the human brain. Methodical aspects. Histochemistry, 90(2), 129-137.
  • Case Western Reserve University. (n.d.). Iodine 125-I (125I) safety information and specific handling precautions. Retrieved from [Link]

  • Pennington, M. W. (1994). Analysis of Receptor Binding and Quantitative Autoradiography. In Peptide Synthesis Protocols (pp. 449-465). Humana Press.
  • University of Ottawa. (2018). SAFE WORK PRACTICES FOR RADIOIODINE (I-125 & I-131). Retrieved from [Link]

  • Pazos, A., Cortés, R., & Palacios, J. M. (1985). Quantitative receptor autoradiography: application to the characterization of multiple receptor subtypes. Journal of Receptor Research, 5(2-3), 225-242.
  • Princeton University Environmental Health and Safety. (n.d.). Iodine-125. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Iodine 125 Quick Facts. Retrieved from [Link]

  • Forschungszentrum Jülich. (n.d.). Autoradiography. Retrieved from [Link]

  • Salacinski, P. R., McLean, C., Sykes, J. E., Clement-Jones, V. V., & Lowry, P. J. (1981). Preparation of 125 I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN. In Immunoassays for Clinical Chemistry (pp. 38-44). Churchill Livingstone.
  • Reubi, J. C., Horisberger, U., Studer, R., & Laissue, J. A. (1993). Cholecystokinin (CCK)-A and CCK-B/gastrin receptors in human tumors.
  • Bolton, A. E., & Hunter, W. M. (1984). The labelling of proteins to high specific radioactivities by conjugation to a 125-containing acylating agent. Current Contents/Life Sciences, (20), 18.
  • Bolton, A. E. (1984). Citation Classic-The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent. Application to the radioimmunoassay. Current Contents/Life Sciences, (20), 18.
  • Wank, S. A. (1995). Cholecystokinin receptors. The American journal of physiology, 269(5 Pt 1), G628-46.
  • Pelaprat, D., Broer, Y., Giraud, P., & Rostène, W. (1987). Autoradiography of CCK receptors in the rat brain using [3H]Boc[Nle28,31]CCK27-33 and [125I]bolton-hunter CCK8. Functional significance of subregional distributions.
  • Hill, D. R., Campbell, N. J., Shaw, T. M., & Woodruff, G. N. (1987). Autoradiographic localization and biochemical characterization of peripheral type CCK receptors in rat CNS using highly selective nonpeptide CCK antagonists. Journal of Neuroscience, 7(9), 2967-2976.
  • Zarbin, M. A., Innis, R. B., Wamsley, J. K., Snyder, S. H., & Kuhar, M. J. (1983). Autoradiographic localization of cholecystokinin receptors in rodent brain. Journal of Neuroscience, 3(4), 877-906.
  • Gifford Bioscience. (n.d.). Receptor Autoradiography Assay. Retrieved from [Link]

  • Hill, D. R., Shaw, T. M., & Woodruff, G. N. (1987). Autoradiographic localization and biochemical characterization of peripheral type CCK receptors in rat CNS using highly selective nonpeptide CCK antagonists. Journal of Neuroscience, 7(9), 2967-2976.
  • Köhler, C., Radesäter, A. C., & Chan-Palay, V. (1985). On the distribution of cholecystokinin receptor binding sites in the human brain: an autoradiographic study. Neuroscience letters, 58(3), 301-306.
  • Abou, D. S., Zerkel, P., Robben, J., & Thorek, D. L. (2022). Gamma Spectroscopy of HPLC-Purified Peptide.
  • IAEA. (2018). Analytical control and purification of radiopharmaceuticals. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Koziorowski, J. (2020). Radiolabeled Peptides and Antibodies in Medicine.
  • Corp, E. S., Sorenson, R. L., & Beinfeld, M. C. (1992). Both CCK-A and CCK-B/gastrin receptors are present on rabbit vagus nerve. The American journal of physiology, 263(3 Pt 2), R591-5.
  • Le, V. D., Tanaka, K., Oishi, Y., & Fujibayashi, Y. (2021). Radiosynthesis and Initial In Vitro Study of Radioiodinated-Labeled Oligo-Acidic Peptide Targeting Bone. Molecules, 26(11), 3328.
  • van Dijk, A., Richards, J. G., Trzeciak, A., Gillessen, D., & Möhler, H. (1984). Cholecystokinin receptors: biochemical demonstration and autoradiographical localization in rat brain and pancreas using (/sup 3/H) cholecystokinin8 as radioligand. The Journal of neuroscience : the official journal of the Society for Neuroscience, 4(4), 1021–1033.
  • Eigner, S., & Eder, M. (2020). Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology. Cancers, 12(2), 350.
  • Zhang, X., Li, X., Yang, F., & Ma, L. (2021). Comparison of peptide binding in CCKRs.
  • Gutta, C. V., & Davis, M. J. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors in the Rat Brain. Journal of visualized experiments : JoVE, (112), 54082.
  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and gastrin receptors. Physiological reviews, 86(3), 805-847.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 35-64.
  • D'Onofrio, A., & De-Korvin, B. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 13(14), 8033.

Sources

Application Notes and Protocols for Lyophilized Cholecystokinin Pentapeptide (CCK-5)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Proper Storage for Peptide Integrity

Cholecystokinin pentapeptide (CCK-5), with the sequence Gly-Trp-Met-Asp-Phe-NH2, is a biologically active fragment of the larger cholecystokinin hormone.[1] It plays a significant role in gastrointestinal and neurological research. The integrity and biological activity of this peptide are intrinsically linked to its structural conformation. Improper storage and handling can lead to degradation, compromising experimental outcomes and the reproducibility of results.

The lyophilized form of CCK-5 offers the highest stability, but its handling and subsequent reconstitution require meticulous attention to detail to prevent chemical and physical degradation. This guide provides a comprehensive overview of the best practices for the storage and handling of lyophilized and reconstituted CCK-5, grounded in the principles of peptide chemistry and extensive laboratory experience.

Understanding the Inherent Instabilities of the CCK-5 Sequence

The amino acid composition of CCK-5 dictates its specific vulnerabilities:

  • Oxidation-Prone Residues: The presence of Tryptophan (Trp) and Methionine (Met) makes CCK-5 susceptible to oxidation.[2][3][4][5][6] Exposure to atmospheric oxygen can lead to the formation of sulfoxides from methionine and various degradation products from tryptophan, altering the peptide's structure and function.

  • Hygroscopicity: The Aspartic Acid (Asp) residue, along with other charged amino acids, can make the lyophilized powder hygroscopic, meaning it readily absorbs moisture from the air.[2][7] Moisture can initiate hydrolytic cleavage of peptide bonds and other degradative reactions.[8]

  • Hydrophobicity: The presence of hydrophobic residues like Tryptophan (Trp), Methionine (Met), and Phenylalanine (Phe) can influence its solubility in aqueous solutions.[9]

Storage of Lyophilized Cholecystokinin Pentapeptide

The primary goal for storing lyophilized CCK-5 is to maintain it in a state that minimizes chemical and physical degradation until it is ready for use.

Core Principles for Lyophilized Peptide Storage
  • Temperature: Low temperatures are crucial for slowing down degradation reactions.[3][10]

  • Moisture Exclusion: Keeping the peptide in a dry environment is essential to prevent hydrolysis.[2][7]

  • Light Protection: Exposure to light, particularly UV, can cause photodegradation of sensitive amino acids.[5]

  • Oxygen Minimization: For oxidation-sensitive peptides like CCK-5, minimizing exposure to oxygen is critical.[2][5][6]

Recommended Storage Conditions for Lyophilized CCK-5
ParameterShort-Term Storage (1-2 weeks)Long-Term Storage (>2 weeks)Rationale
Temperature -20°C[5]-80°C[2][5]Significantly slows down chemical degradation pathways.
Environment Dark, in a sealed vial within a desiccator.[2][7]Dark, in a tightly sealed vial, preferably under an inert gas (argon or nitrogen), within a desiccator.[5]Protects against light-induced degradation and moisture absorption. Inert gas displaces oxygen, preventing oxidation of Trp and Met residues.
Container Original manufacturer's vial.Original manufacturer's vial or amber glass vials.Ensures minimal exposure to external contaminants and light.

Protocol for Reconstitution of Lyophilized CCK-5

Reconstitution is a critical step where the peptide is most vulnerable to degradation. The choice of solvent and the handling technique are paramount.

Pre-Reconstitution Handling
  • Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized CCK-5 to warm to room temperature in a desiccator for at least 20-30 minutes.[5][7] This crucial step prevents the condensation of atmospheric moisture onto the cold peptide powder upon opening, which can compromise its stability.[6]

  • Brief Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the tube. This prevents loss of material that may be on the cap or walls of the vial.

Solvent Selection

Due to the presence of hydrophobic residues, CCK-5 may have limited solubility in purely aqueous solutions.

  • Primary Recommendation: Start with a small amount of a sterile, organic solvent such as Dimethyl Sulfoxide (DMSO) to initially dissolve the peptide.[9][11]

  • Secondary Dilution: Subsequently, dilute the peptide solution to the final desired concentration with a sterile, slightly acidic buffer (pH 5-6).[4][6] This pH range is often optimal for peptide stability in solution. Suitable buffers include sterile phosphate or Tris buffers.

Note: Avoid using DMSO if your experimental system is sensitive to it. In such cases, you may test solubility in a small amount of acetonitrile or methanol, followed by dilution.[12]

Step-by-Step Reconstitution Protocol
  • Prepare the chosen organic solvent and the sterile aqueous buffer (pH 5-6).

  • Following the pre-reconstitution handling steps, carefully open the vial in a clean environment.

  • Add a small, precise volume of the organic solvent (e.g., DMSO) to the lyophilized CCK-5. The volume should be just enough to dissolve the peptide.

  • Gently vortex or sonicate the vial to ensure complete dissolution.[9]

  • Once the peptide is fully dissolved, add the sterile aqueous buffer stepwise to reach the final desired concentration.

  • Mix gently after each addition.

Storage of Reconstituted Cholecystokinin Pentapeptide

Peptides in solution are significantly less stable than in their lyophilized form.[6][7] Therefore, long-term storage in solution is not recommended.

Best Practices for Storing Reconstituted Peptides
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is imperative to aliquot the reconstituted CCK-5 solution into single-use volumes.[2][7][10]

  • Temperature: Store the aliquots at low temperatures to minimize degradation.[4][10]

Recommended Storage Conditions for Reconstituted CCK-5
ParameterShort-Term Storage (up to 1 week)Long-Term Storage (>1 week)Rationale
Temperature 2-8°C-20°C or -80°C[4][10]Refrigeration is suitable for immediate use, while freezing is necessary for preserving integrity over longer periods.
Container Sterile, tightly sealed polypropylene or low-protein-binding tubes.Sterile, tightly sealed polypropylene or low-protein-binding tubes.Prevents contamination and minimizes adsorption of the peptide to the container surface.
Freeze-Thaw Cycles AvoidStrictly avoid.[7][10]Each cycle can cause partial denaturation and degradation of the peptide.

Visualization of Key Processes

Potential Degradation Pathways of CCK-5

The following diagram illustrates the primary degradation pathways for CCK-5 under suboptimal storage conditions.

cluster_0 Improper Storage Conditions Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Light/Heat Light/Heat Photodegradation Photodegradation Light/Heat->Photodegradation Lyophilized CCK-5 Lyophilized CCK-5 Lyophilized CCK-5->Hydrolysis Lyophilized CCK-5->Oxidation Lyophilized CCK-5->Photodegradation Degraded Peptide Fragments Degraded Peptide Fragments Hydrolysis->Degraded Peptide Fragments Oxidation->Degraded Peptide Fragments Photodegradation->Degraded Peptide Fragments Loss of Biological Activity Loss of Biological Activity Degraded Peptide Fragments->Loss of Biological Activity

Caption: Key degradation pathways for CCK-5.

Recommended Workflow for Handling CCK-5

This workflow diagram outlines the critical steps from receiving the lyophilized peptide to its use in an experiment.

Receive Lyophilized CCK-5 Receive Lyophilized CCK-5 Store at -20°C or -80°C Store at -20°C or -80°C Receive Lyophilized CCK-5->Store at -20°C or -80°C Equilibrate to Room Temp Equilibrate to Room Temp Store at -20°C or -80°C->Equilibrate to Room Temp Reconstitute in Solvent Reconstitute in Solvent Equilibrate to Room Temp->Reconstitute in Solvent Aliquot into Single-Use Vials Aliquot into Single-Use Vials Reconstitute in Solvent->Aliquot into Single-Use Vials Store Aliquots at -20°C or -80°C Store Aliquots at -20°C or -80°C Aliquot into Single-Use Vials->Store Aliquots at -20°C or -80°C Thaw Single Aliquot for Use Thaw Single Aliquot for Use Store Aliquots at -20°C or -80°C->Thaw Single Aliquot for Use Use in Experiment Use in Experiment Thaw Single Aliquot for Use->Use in Experiment

Caption: Recommended workflow for handling CCK-5.

Conclusion

The stability and efficacy of cholecystokinin pentapeptide in a research setting are directly dependent on adherence to stringent storage and handling protocols. By understanding the inherent chemical properties of its amino acid sequence and implementing the guidelines outlined in this document, researchers can significantly mitigate the risk of degradation, ensuring the reliability and accuracy of their experimental data.

References

  • PubMed. Tryptophan residues: scarce in proteins but strong stabilizers of β-hairpin peptides. [Link]

  • Vitacelle Labs. How to store peptides and maintain their stability. [Link]

  • ACS Publications. Stability of Tryptophan-Containing Peptides in the Presence of an L-Ascorbic Acid-Ferric Ion System. [Link]

  • NovoPro Bioscience Inc. Handling and Storage of Synthetic Peptides. [Link]

  • ACS Food Science & Technology. Insight into Tryptophan-Dependent Interaction Mechanisms between Peptides and Anthocyanins for Stability Enhancement. [Link]

  • MapleResearchLabs. Peptide Storage and Stability for Research Applications. [Link]

  • Sovereign Health Performance. Storing Peptides Like a Pro. [Link]

  • ACS Publications. Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. [Link]

  • ResearchGate. Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. [Link]

  • PMC. Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. [Link]

  • sb-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • Cambridge University Press. Stability of tryptophan during food processing and storage. [Link]

  • NIBSC. Peptide Handling, dissolution & Storage. [Link]

  • Waters. Hydrophobic Interaction Chromatography for Separation of Tryptophan and Methionine Oxidized Peptides from Their Native. [Link]

  • GenScript. Peptide Storage and Handling Guidelines. [Link]

  • ProImmune. WORKING WITH PEPTIDES. [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

  • Anaspec. Cholecystokinin (26-33), CCK8, Non-Sulfated CCK-8 - 1 mg. [Link]

  • PubChem. Cholecystokinin precursor C-terminal pentapeptide. [Link]

  • JPT. Peptide Solubilization. [Link]

  • Lupine Publishers. Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. [Link]

  • ResearchGate. Compositions of lyophilized formulations. [Link]

  • MDPI. The Detrimental Effects of Crystalline Excipients: How They Jeopardize the Long-Term Stability of Freeze-Dried Polypeptide Formulations. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: CCK-5 Stability & Oxidation Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Methionine and Tryptophan in CCK-5

Introduction: The "Double Trouble" of CCK-5

User Query: Why is my CCK-5 peptide showing impurities (+16 Da, +32 Da, +56 Da) despite standard Fmoc synthesis?

Technical Insight: CCK-5 (Sequence: Gly-Trp-Met-Asp-Phe-NH₂ ) presents a unique stability challenge because it contains two of the most reactive residues in peptide chemistry adjacent to one another: Methionine (Met) and Tryptophan (Trp) .

  • Methionine: The thioether side chain is highly susceptible to oxidation, forming Methionine Sulfoxide [Met(O)] , observed as a +16 Da mass shift.

  • Tryptophan: The electron-rich indole ring is prone to both oxidation (forming kynurenine species) and electrophilic alkylation by protecting groups (e.g., t-butyl cations) released during cleavage.

This guide provides self-validating protocols to prevent these issues during the three critical phases: Synthesis, Cleavage, and Storage.

Module 1: The Critical Cleavage Phase (The "Danger Zone")

Q: Which cleavage cocktail should I use for CCK-5? Standard TFA/Water/TIS isn't working.

A: You must use "Reagent K" or a high-thiol equivalent. Standard cocktails (95% TFA / 2.5% TIS / 2.5% H₂O) lack sufficient scavenging power to protect the electron-rich Trp indole and the Met thioether simultaneously.

The Protocol: Reagent K Formulation

Use this cocktail for cleavage from resin (e.g., Rink Amide).

ComponentVolume %Function (The "Why")
TFA (Trifluoroacetic Acid)82.5%Cleavage and global deprotection.[1][2]
Phenol 5.0%Traps reactive ions; protects Tyr/Trp.
Thioanisole 5.0%Critical: Accelerates removal of Pbf/Pmc groups and suppresses Met oxidation.
Water 5.0%Hydrolyzes protecting groups; scavenges t-butyl cations.
EDT (1,2-Ethanedithiol)2.5%Critical: The most potent scavenger for Trp alkylation and Met oxidation.

⚠️ Safety Warning: EDT has a stench threshold in the parts-per-billion range. Always handle in a fume hood. Bleach all glassware immediately after use to oxidize the thiols and neutralize the smell.

Why This Works (Causality):

During cleavage, the removal of t-butyl based protecting groups generates massive amounts of t-butyl carbocations. Without EDT and Thioanisole, these cations will attack the Trp indole ring (Alkylation, +56 Da) or the Met sulfur. EDT acts as a "dithiol sponge," preferentially reacting with these cations before they damage the peptide.

Q: My Mass Spec still shows a +16 Da peak (Met Oxidation). How do I "Rescue" the peptide?

A: Perform a Post-Cleavage Reduction. If preventative measures failed, Met(O) can be chemically reduced back to native Met.[3][4]

The Rescue Protocol: Ammonium Iodide Reduction

This method reduces Methionine Sulfoxide [Met(O)] back to Methionine.

  • Dissolve: Dissolve the crude oxidized peptide in TFA (approx. 10 mg/mL).

  • Add Reducing Agents: Add Dimethylsulfide (DMS) and Ammonium Iodide (NH₄I) .

    • Ratio: TFA : DMS : NH₄I (approx. 1 mL : 100 µL : 15 mg).

  • Incubate: Stir at 0°C for 30 minutes , then allow to warm to Room Temperature (RT) for 30 minutes.

    • Visual Check: The solution should turn dark red/brown due to the release of Iodine (I₂).

  • Quench: Pour the mixture into cold diethyl ether. The Iodine will remain in the ether, while the peptide precipitates.

  • Wash: Wash the pellet extensively with ether to remove residual Iodine.

  • Analyze: Re-run HPLC/MS. The +16 Da peak should disappear.

Module 2: Visualizing the Workflow

The following diagram illustrates the pathways of oxidation and the specific intervention points for Scavengers (prevention) and Reductants (rescue).

CCK5_Oxidation_Workflow CCK5 Native CCK-5 (Met / Trp) Cleavage Acidic Cleavage (TFA Exposure) CCK5->Cleavage ROS Reactive Oxygen Species / Cations Cleavage->ROS Generates MetOx Met-Sulfoxide (+16 Da) ROS->MetOx Oxidation TrpAlk Trp-Alkylation (+56 Da) ROS->TrpAlk Alkylation Rescue Rescue Protocol (NH4I + DMS) MetOx->Rescue Chemical Reduction Scavengers Reagent K (EDT + Thioanisole) Scavengers->ROS Neutralizes Rescue->CCK5 Restores

Caption: Workflow showing the generation of oxidative/alkylated species during cleavage and the specific intervention points for Reagent K (prevention) and NH₄I (rescue).

Module 3: Storage & Handling FAQs

Q: Can I store CCK-5 in solution at -20°C?

A: No. Avoid solution storage if possible. In solution, dissolved oxygen acts as a constant oxidative stressor for Methionine.

  • Best Practice: Lyophilize immediately after purification.

  • If Solution is Mandatory:

    • Adjust pH to 5.0–6.0 (Oxidation is faster at basic pH).

    • Purge the headspace of the vial with Argon or Nitrogen gas before sealing.

    • Store at -80°C (not -20°C) to arrest molecular motion.

Q: Does light exposure really matter for this peptide?

A: Yes, critically. Tryptophan is photosensitive. Exposure to ambient lab light (UV/Blue spectrum) can drive the formation of N-formylkynurenine (a degradation product).

  • Protocol: Always use Amber Glass Vials for CCK-5. During synthesis and purification, wrap reaction vessels in aluminum foil.

Module 4: Troubleshooting Decision Matrix

Use this logic flow to diagnose Mass Spec anomalies.

Troubleshooting_Matrix Start MS Analysis of CCK-5 CheckMass Observe Mass Shift? Start->CheckMass Plus16 +16 Da (or +32) CheckMass->Plus16 Yes Plus56 +56 Da (t-Butyl) CheckMass->Plus56 Yes NoShift Correct Mass CheckMass->NoShift No Action1 Diagnosis: Met Oxidation Action: NH4I Reduction Plus16->Action1 Action2 Diagnosis: Trp Alkylation Action: Use Reagent K next time (Cannot easily reverse) Plus56->Action2 Action3 Diagnosis: Pure Peptide Action: Argon Store @ -80C NoShift->Action3

Caption: Decision tree for diagnosing CCK-5 impurities based on Mass Spectrometry shifts.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. (Source of "Reagent K").[1][2][5][6]

  • Merck Millipore (Novabiochem). Cleavage Cocktails; Reagent K Composition and Protocols.

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. (Source of NH₄I reduction method).

  • Biotage.

  • GenScript. Peptide Storage Guidelines: Stability of Met/Trp residues.

Sources

Troubleshooting cholecystokinin pentapeptide degradation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cholecystokinin Pentapeptide (CCK-5) Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cholecystokinin pentapeptide (CCK-5), also known as pentagastrin. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of CCK-5 in cell culture media. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical steps to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter with CCK-5 in your cell culture experiments. Each answer provides a detailed explanation of the underlying causes and a step-by-step approach to resolving the problem.

Question 1: I'm observing a gradual or complete loss of CCK-5 bioactivity in my multi-day cell culture experiment. What is the likely cause?

Answer:

The loss of CCK-5 bioactivity over time in cell culture is most commonly due to enzymatic degradation. Peptides are susceptible to cleavage by proteases and peptidases, which are often present in the cell culture environment.

Underlying Causes:

  • Serum-Derived Proteases: If you are using serum-containing media, such as those with Fetal Bovine Serum (FBS), it's important to know that FBS contains a complex mixture of proteins, including various proteases.[1][2] These enzymes can degrade peptides like CCK-5.

  • Cell-Secreted Proteases: Many cell types secrete their own proteases into the culture medium.[3] These endogenous proteases can contribute significantly to the degradation of your peptide.

  • Non-Enzymatic Degradation: While less common for CCK-5 under standard culture conditions, factors like pH shifts, oxidation, and deamidation can also lead to peptide degradation.

Step-by-Step Troubleshooting:

  • Assess CCK-5 Stability in Your System: Before proceeding with your main experiment, it's crucial to determine the stability of CCK-5 in your specific cell culture setup. A simple time-course experiment can provide valuable insights.

    • Prepare your complete cell culture medium (with or without cells).

    • Add CCK-5 to the desired final concentration.

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Analyze the samples using a suitable method like High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of intact CCK-5 remaining.

  • Incorporate Protease Inhibitors: The most direct way to combat enzymatic degradation is to add a protease inhibitor cocktail to your culture medium.[4][5]

    • Choosing the Right Cocktail: Select a broad-spectrum protease inhibitor cocktail that is compatible with your cell line and experimental conditions.[6] These cocktails typically contain a mixture of inhibitors targeting different classes of proteases, such as serine, cysteine, and metalloproteases.[6][7]

    • EDTA Considerations: Some protease inhibitor cocktails contain EDTA to inhibit metalloproteases. Be aware that EDTA can interfere with certain cellular processes and assays, so choose an EDTA-free cocktail if necessary.[5]

    • Application: Add the protease inhibitor cocktail to your cell culture medium immediately before adding the CCK-5.[5]

  • Consider Serum-Free or Reduced-Serum Media: If your cell line can be maintained in serum-free or reduced-serum media, this can significantly decrease the concentration of exogenous proteases.

  • Optimize Experimental Design:

    • Replenish CCK-5: If long-term exposure is required, consider partially or fully replacing the medium with fresh medium containing CCK-5 at regular intervals.

    • Minimize Incubation Time: If possible, design your experiment to minimize the required incubation time with CCK-5.

Question 2: My experimental results with CCK-5 are inconsistent and not reproducible. What could be the issue?

Answer:

Inconsistent results are often a symptom of variable peptide degradation or improper handling and storage.

Underlying Causes:

  • Inconsistent Protease Activity: The activity of proteases in your cell culture can vary between experiments due to factors like cell passage number, cell density, and minor variations in media preparation.

  • Improper Peptide Storage and Handling: CCK-5, like many peptides, is sensitive to degradation if not stored and handled correctly.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to peptide degradation.

    • Storage in Solution: Storing peptides in solution for extended periods, even at 4°C, can result in degradation.[8]

    • Contamination: Microbial contamination of your stock solution can introduce proteases.

Step-by-Step Troubleshooting:

  • Standardize Your Cell Culture Protocol:

    • Use cells within a consistent range of passage numbers.

    • Seed cells at a consistent density for each experiment.

    • Ensure your media preparation is consistent, including the lot of serum used.

  • Implement Strict Peptide Handling Procedures:

    • Aliquoting: Upon receiving your lyophilized CCK-5, reconstitute it in a suitable sterile solvent to create a concentrated stock solution. Immediately aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[8] This minimizes freeze-thaw cycles.

    • Proper Reconstitution: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.[8]

    • Sterile Technique: Always use sterile technique when handling the peptide and preparing solutions to prevent microbial contamination.

  • Use Protease Inhibitors Consistently: If you've determined that protease inhibitors are necessary, ensure they are added to your culture medium in every experiment at the same concentration.

  • Perform a Control Experiment: In each experiment, include a "no-cell" control where CCK-5 is incubated in the culture medium alone. This will help you differentiate between degradation caused by components in the medium and degradation caused by the cells.

Frequently Asked Questions (FAQs)

  • Q: What is the typical half-life of CCK-5 in cell culture media?

    • A: The half-life of CCK-5 can vary significantly depending on the cell type, the presence and concentration of serum, and the specific culture conditions. Studies on related cholecystokinin peptides have shown half-lives ranging from minutes to hours in biological fluids.[9][10] It is essential to determine the half-life in your specific experimental system.

  • Q: What are the primary enzymes responsible for CCK-5 degradation?

    • A: Aminopeptidases, which cleave amino acids from the N-terminus of peptides, are major contributors to the degradation of cholecystokinin peptides.[10] Other proteases, such as trypsin-like enzymes, may also be involved.[10]

  • Q: Can I heat-inactivate the serum to reduce protease activity?

    • A: While heat inactivation (typically at 56°C for 30 minutes) is a common practice to inactivate complement proteins, it may not completely eliminate all protease activity.[2] Some proteases are heat-stable. Therefore, relying solely on heat inactivation may not be sufficient to prevent CCK-5 degradation.

  • Q: Are there any chemical modifications to CCK-5 that can increase its stability?

    • A: Yes, modifications to the peptide termini can significantly reduce degradation.[11] For example, acetylation of the N-terminus can block the action of aminopeptidases. If you are using a custom-synthesized peptide, you may consider ordering a modified version with enhanced stability.

  • Q: How can I analyze the degradation of CCK-5 in my samples?

    • A: High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying the intact peptide from its degradation products.[12] Mass spectrometry (MS) can also be used for identification and quantification.[12] For a less technically demanding approach, an ELISA specific for CCK-5 can be used, but be aware that some antibodies may cross-react with degradation fragments.

Experimental Protocols

Protocol for Assessing CCK-5 Stability in Your Cell Culture System

This protocol outlines a method to determine the rate of CCK-5 degradation under your specific experimental conditions.

Materials:

  • Your cell line of interest

  • Complete cell culture medium (with or without serum, as required)

  • CCK-5 stock solution

  • Protease inhibitor cocktail (optional)

  • Sterile microcentrifuge tubes

  • HPLC system or other analytical instrument

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at your standard experimental density and allow them to adhere and grow for the appropriate amount of time. Include wells without cells as a control.

  • Preparation of Test Media: Prepare your complete cell culture medium. If you are testing the effect of protease inhibitors, create a separate batch of medium containing the recommended concentration of the inhibitor cocktail.

  • Addition of CCK-5: Spike the test media with CCK-5 to the final concentration used in your experiments.

  • Time-Course Sampling: Add the CCK-5-containing medium to your cells and the no-cell control wells. Immediately collect the first time point (T=0). Collect subsequent samples at regular intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Processing: At each time point, collect an aliquot of the culture medium, transfer it to a microcentrifuge tube, and immediately freeze it at -80°C to stop any further degradation.

  • Analysis: Once all samples are collected, thaw them and analyze them using your chosen analytical method (e.g., HPLC) to determine the concentration of intact CCK-5.

  • Data Interpretation: Plot the percentage of remaining CCK-5 against time to determine the degradation kinetics and estimate the half-life of the peptide in your system.

Protocol for Using Protease Inhibitor Cocktails to Protect CCK-5

This protocol provides general guidance on the use of protease inhibitor cocktails in your cell culture experiments.

Materials:

  • Broad-spectrum protease inhibitor cocktail (liquid or tablet form)

  • Complete cell culture medium

  • CCK-5 stock solution

Procedure:

  • Reconstitute Inhibitor Cocktail (if necessary): If you are using a lyophilized or tablet form of the inhibitor cocktail, reconstitute it according to the manufacturer's instructions to create a concentrated stock solution.

  • Dilute to Working Concentration: Just before use, dilute the concentrated inhibitor cocktail into your complete cell culture medium to the recommended working concentration (e.g., 1X).[4]

  • Add CCK-5: Add your CCK-5 stock solution to the medium containing the protease inhibitors to achieve your desired final concentration.

  • Proceed with Experiment: Immediately use this medium for your cell culture experiment.

Important Considerations:

  • Cell Viability: Always perform a preliminary experiment to ensure that the protease inhibitor cocktail is not toxic to your cells at the working concentration.

  • Downstream Applications: Be aware that some protease inhibitors can interfere with downstream assays. Check the manufacturer's documentation for any known incompatibilities.

Data Presentation

Table 1: Hypothetical CCK-5 Stability Data

Time (hours)% CCK-5 Remaining (Medium Only)% CCK-5 Remaining (With Cells)% CCK-5 Remaining (With Cells + Inhibitors)
0100100100
4987595
8955090
24901580
4885<570

Visualizations

CCK5_Degradation_Pathway CCK5 Intact CCK-5 (Active) Fragments Inactive Fragments CCK5->Fragments Cleavage Proteases Proteases & Peptidases (from Serum or Cells) Proteases->CCK5 Degrades

Caption: Enzymatic degradation of CCK-5.

Troubleshooting_Workflow start Problem: Loss of CCK-5 Activity stability_test Assess CCK-5 Stability (Time-Course Assay) start->stability_test degradation_observed Is Degradation Observed? stability_test->degradation_observed add_inhibitors Add Protease Inhibitor Cocktail degradation_observed->add_inhibitors Yes no_degradation Check Peptide Handling & Storage (Aliquoting) degradation_observed->no_degradation No retest Re-test Stability add_inhibitors->retest serum_free Consider Serum-Free/Reduced-Serum Media serum_free->retest optimize_design Optimize Experimental Design (Replenish Peptide, Reduce Time) optimize_design->retest solution Problem Solved retest->solution no_degradation->solution

Caption: Troubleshooting workflow for CCK-5 degradation.

References

  • G-Biosciences. The Benefits of a Protease Inhibitor Cocktail. 2019 Nov 5. Available from: [Link]

  • Rehfeld JF, et al. Accelerated in vitro degradation of CCK-58 in blood and plasma of patients with acute pancreatitis. PubMed. Available from: [Link]

  • Boster Bio. Protease Inhibitor Cocktails: How They Prevent Protein Degradation. 2022 Dec 29. Available from: [Link]

  • Deschodt-Lanckman M, et al. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro. PubMed. Available from: [Link]

  • Magous R, et al. Internalization-sequestration and degradation of cholecystokinin (CCK) in tumoral rat pancreatic AR 4-2 J cells. PubMed. Available from: [Link]

  • Susser LI, et al. Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PMC. Available from: [Link]

  • Susser LI, et al. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. 2024 Jul 5. Available from: [Link]

  • Deschodt-Lanckman M, et al. In vitro degradation of the C-terminal octapeptide of cholecystokinin by 'enkephalinase A'. PubMed. Available from: [Link]

  • Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. 2025 Jun 2. Available from: [Link] protease-inhibitors-101-best-practices-for-use-in-the-lab/

  • Klingler M, et al. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence. ACS Publications. 2020 Nov 23. Available from: [Link]

  • HiMedia Laboratories. Bovine Serum (Fetal). Available from: [Link]

  • Clapes P, et al. Total enzymatic synthesis of cholecystokinin CCK-5. PubMed. 2004 Aug 15. Available from: [Link]

  • GenScript. Avoiding peptide assay failure: hidden problems and solutions. YouTube. 2014 Aug 25. Available from: [Link]

  • Wikipedia. Cholecystokinin. Available from: [Link]

  • Mentes T, et al. Gastrin and pentagastrin enhance the tumour proliferation of human stable cultured gastric adenocarcinoma cells. PubMed. 2000 Jan 15. Available from: [Link]

  • Garcia-Mora P, et al. Release of Bioactive Peptides from Whey Protein During In Vitro Digestion and Their Effect on CCK Secretion in Enteroendocrine Cells: An In Silico and In Vitro Approach. MDPI. 2026 Jan 10. Available from: [Link]

  • Deschodt-Lanckman M, et al. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro. Research Solutions Pages. Available from: [Link]

  • The Scientist. Corning Fetal Bovine Serum (FBS). Available from: [Link]

  • Med Today. Cholecystokinin(CCK) || structure , function and mode of action. YouTube. 2020 Nov 8. Available from: [Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. 2017 Dec 14. Available from: [Link]

  • Le D. Effects of Fetal Bovine Serum on the Proteome and Secretome of Pichia Pastoris. Scholarly Commons. Available from: [Link]

  • Takeuchi K, et al. Pentagastrin gastroprotection against acid is related to H2 receptor activation but not acid secretion. PMC. Available from: [Link]

  • Lauk L, et al. Release of Cholecystokinin from Rat Intestinal Mucosal Cells and the Enteroendocrine Cell Line STC-1 in Response to Maleic and Succinic Acid, Fermentation Products of Alcoholic Beverages. MDPI. 2020 Jan 16. Available from: [Link]

  • Genetic Engineering & Biotechnology News. How to control impurities in cell culture media. 2019 Sep 16. Available from: [Link]

Sources

Technical Support Center: CCK-5 Reconstitution and Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Cholecystokinin-5 (CCK-5). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reconstitution of lyophilized CCK-5, with a primary focus on minimizing and preventing peptide aggregation. As Senior Application Scientists, we have compiled this guide based on established biochemical principles and extensive field experience to ensure the integrity and optimal performance of your CCK-5 experiments.

Understanding CCK-5: A Quick Reference

Cholecystokinin-5 (CCK-5) is a pentapeptide with the sequence Gly-Trp-Met-Asp-Phe-NH2.[1] Its composition, featuring both hydrophobic/aromatic (Trp, Met, Phe) and acidic (Asp) residues, presents a unique set of considerations for solubilization to prevent the formation of aggregates that can compromise experimental results. The presence of aromatic residues can promote aggregation through π-π stacking interactions.[2][3][4]

PropertyDetailsSignificance for Reconstitution
Sequence Gly-Trp-Met-Asp-Phe-NH2The mix of hydrophobic, aromatic, and acidic residues dictates solubility.
Aromatic Residues Tryptophan (Trp), Phenylalanine (Phe)Can lead to aggregation via π-π stacking.[2][3][4]
Acidic Residue Aspartic Acid (Asp)Provides a negative charge at pH values above its pKa, influencing solubility.
C-Terminus Amidated (Phe-NH2)The C-terminal carboxyl group is neutralized, affecting the overall charge.
Calculated Isoelectric Point (pI) ~3.8This is the pH at which the peptide has a net zero charge and is most prone to aggregation.

Troubleshooting Guide: Minimizing CCK-5 Aggregation

This section addresses specific issues you may encounter during the reconstitution of CCK-5.

Q1: My reconstituted CCK-5 solution appears cloudy or contains visible particulates. What is happening and how can I fix it?

A1: A cloudy or particulate-containing solution is a clear indicator of peptide aggregation. This occurs when the peptide molecules self-associate to form insoluble complexes. For CCK-5, this is often triggered by reconstituting at a pH close to its isoelectric point (pI) of approximately 3.8, where the net charge of the peptide is zero, minimizing electrostatic repulsion between molecules.[4] The presence of aromatic residues can also contribute to this phenomenon.[2][3][4]

Immediate Corrective Actions:

  • Do not use the aggregated solution. The effective concentration will be unknown and the aggregates can lead to spurious results.

  • Attempt to resolubilize:

    • pH Adjustment: If your experimental conditions allow, carefully adjust the pH of the solution. For CCK-5, increasing the pH to > 6 will impart a net negative charge on the aspartic acid residue, increasing solubility. A small addition of a basic solution like 0.1 M ammonium bicarbonate can be effective.[5][6]

    • Sonication: Use a bath sonicator for brief intervals (e.g., 3 cycles of 10 seconds, cooling on ice in between) to help break up aggregates.[7] Be cautious to avoid heating the sample, which can promote degradation.[8]

Preventative Strategy for Future Reconstitution:

The key is to ensure the peptide carries a net charge during dissolution. Since CCK-5 is an acidic peptide, reconstituting in a slightly basic buffer is recommended.

G

Q2: I need to use CCK-5 in a neutral or acidic buffer for my assay. How can I avoid aggregation during dilution?

A2: This is a common challenge when the optimal reconstitution buffer differs from the final assay buffer. The principle is to maintain the peptide in a soluble state in the stock solution and then carefully dilute it into the final buffer.

Step-by-Step Protocol for Buffer Exchange:

  • Prepare a Concentrated Stock Solution: Reconstitute the CCK-5 at a high concentration (e.g., 1-2 mg/mL) in a slightly basic buffer (pH 7-8) where it is highly soluble.[9]

  • Controlled Dilution: Slowly add the concentrated stock solution drop-wise into your final, stirred assay buffer. This gradual introduction helps to avoid localized high concentrations of the peptide that could lead to aggregation.

  • Consider Organic Solvents for Highly Hydrophobic Peptides: While CCK-5 has an acidic residue, its aromatic amino acids contribute to its hydrophobicity.[10] If you still encounter issues, consider preparing the initial concentrated stock in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO).[11] Then, perform a stepwise dilution into your aqueous buffer. Most cell lines can tolerate DMSO concentrations up to 0.5%.[11]

Important Considerations:

  • DMSO and Methionine: Be aware that DMSO can potentially oxidize methionine residues.[6] If this is a concern for your application, consider using N,N-Dimethylformamide (DMF) as an alternative.[5]

  • Final Concentration: The final concentration of the organic solvent in your assay should be kept to a minimum and tested for compatibility with your experimental system.

Frequently Asked Questions (FAQs)

What is the best initial solvent for reconstituting CCK-5?

For CCK-5, a slightly basic buffer (pH 7-8), such as phosphate-buffered saline (PBS) or a histidine-based buffer, is a good starting point.[12] This ensures the aspartic acid residue is deprotonated, imparting a net negative charge and promoting solubility. Always use sterile, high-purity water or buffer.[7]

Should I vortex or sonicate my CCK-5 solution?

Gentle vortexing or brief sonication can aid in dissolution.[8] However, vigorous or prolonged vortexing can introduce shear forces that may promote aggregation. Similarly, excessive sonication can heat the sample.[8] A recommended approach is to gently swirl the vial or use short bursts of sonication in a water bath, ensuring the solution remains cool.[7]

How should I store my reconstituted CCK-5?

Once reconstituted, it is crucial to store the peptide solution properly to maintain its integrity.

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[13]

  • Storage Temperature: Store the aliquots at -20°C for short-term storage or preferably at -80°C for long-term stability.[13]

  • Light Protection: Protect the peptide solution from light.[13]

G

What is the role of temperature in CCK-5 aggregation?

Temperature is a critical factor. While gentle warming can sometimes aid in dissolving a peptide, both excessively high and low temperatures can promote aggregation by destabilizing the peptide's structure.[14][15] It is best to perform reconstitution at room temperature and store the solution frozen.

Can I use additives to prevent aggregation?

For some peptides, certain excipients can help prevent aggregation. Amino acids like arginine have been shown to suppress aggregation by interacting with charged and hydrophobic regions of the peptide.[16] If aggregation persists with standard buffers, the addition of 50-100 mM L-arginine to your reconstitution buffer could be explored, ensuring it is compatible with your downstream application.

References

  • Self Assembly of Short Aromatic Peptides into Amyloid Fibrils and Related Nanostructures. (n.d.). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • Insights into the co-assemblies formed by different aromatic short-peptide amphiphiles. (2021, November 12). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Self Assembly of Short Aromatic Peptides into Amyloid Fibrils and Related Nanostructures. (2007, March 1). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • Aggregation Rules of Short Peptides. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • Aggregation Rules of Short Peptides. (2024, September 3). American Chemical Society. Retrieved February 23, 2026, from [Link]

  • Differential Features of Cholecystokinin-Releasing Peptides Derived from Food Proteins: Peptide Length, Amino Acid Composition and Primary Structure. (2025, November 15). National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 23, 2026, from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved February 23, 2026, from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved February 23, 2026, from [Link]

  • PBS vs HBS vs BAC Water | Peptide Reconstitution Guide – PRG. (2025, November 18). Peptides.com. Retrieved February 23, 2026, from [Link]

  • Reconstitution of peptides – choosing the right solvent & protocol. (n.d.). Cambridge Research Biochemicals. Retrieved February 23, 2026, from [Link]

  • How to dissolve peptides in DMSO? (n.d.). LifeTein. Retrieved February 23, 2026, from [Link]

  • How to Reconstitute Lyophilized Peptides: Best Practices. (2025, May 23). Bensa Research. Retrieved February 23, 2026, from [Link]

  • The Impact of pH on Peptide Behavior: A Closer Look. (2026, January 15). Oreate. Retrieved February 23, 2026, from [Link]

  • Three Reasons Why Aspartic Acid and Glutamic Acid Sequences Have a Surprisingly Different Influence on Mineralization. (2021, September 2). American Chemical Society. Retrieved February 23, 2026, from [Link]

  • Peptide Reconstitution Instructions. (2025, September 19). YouTube. Retrieved February 23, 2026, from [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. (n.d.). OPUS. Retrieved February 23, 2026, from [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2024, November 11). National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • Contrasting the Effects of Aspartic Acid and Glycine in Free Amino Acid and Peptide Forms on the Growth Rate. (2024, November 15). American Chemical Society. Retrieved February 23, 2026, from [Link]

  • CCK-5: sequence analysis of a small cholecystokinin from canine brain and intestine. (n.d.). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved February 23, 2026, from [Link]

  • Proteins & Peptides Stability and Thermal Denaturation Analysis. (n.d.). CD Formulation. Retrieved February 23, 2026, from [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2026, January 20). ResearchGate. Retrieved February 23, 2026, from [Link]

  • The effect of increasing hydrophobicity on the self-assembly of amphipathic β-sheet peptides. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. (2026, January 20). BioPharmaSpec. Retrieved February 23, 2026, from [Link]

  • Solubility Prediction From First Principles. (2021, August 12). Lancaster University. Retrieved February 23, 2026, from [Link]

  • Isoelectric point of the 5 selected amino-acids. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Chemical Stability of Reconstituted Sincalide (Kinevac®) in Sterile Water under Two Different Storage Conditions. (2020, February 28). International Journal of Pharmaceutical Compounding. Retrieved February 23, 2026, from [Link]

  • Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial ... (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides. (2026, February 3). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (n.d.). ETH Library. Retrieved February 23, 2026, from [Link]

  • How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. (2019, October 26). YouTube. Retrieved February 23, 2026, from [Link]

  • Investigation of peripheral cholecystokinin receptor heterogeneity by cyclic and related linear analogues of CCK26-33: synthesis and biological properties. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • Top 10 Stability Storage and Testing FAQs. (2014, November 25). Nutrasource. Retrieved February 23, 2026, from [Link]

  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control. Retrieved February 23, 2026, from [Link]

  • Site-Specific Pyrolysis Induced Cleavage at Aspartic Acid Residue in Peptides and Proteins. (n.d.). Springer. Retrieved February 23, 2026, from [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

  • Using isoelectric point to determine the pH for initial protein crystallization trials. (2015, January 7). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Cholecystokinin Pentapeptide (CCK-5) Stability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Critical Storage Parameters: -20°C vs. -80°C for CCK-5 (Gly-Trp-Met-Asp-Phe-NH


)
Document ID:  TSC-CCK5-STAB-01
Last Updated:  February 23, 2026
Author:  Senior Application Scientist, Peptide Formulation Division

Executive Summary

Cholecystokinin Pentapeptide (CCK-5) is a bioactive fragment containing Methionine (Met) , Tryptophan (Trp) , and Aspartic Acid (Asp) . This specific sequence renders it highly susceptible to three distinct degradation pathways: oxidation (Met/Trp), photo-degradation (Trp), and hydrolytic cleavage/isomerization (Asp).

While -20°C is the industry standard for lyophilized peptides, -80°C is the mandatory standard for CCK-5 in solution or for banking lyophilized aliquots longer than 12 months. This guide details the thermodynamic reasons for this distinction and provides troubleshooting protocols.

Module 1: The Physics of Storage (-20°C vs. -80°C)

The decision between -20°C and -80°C is not merely about "colder is better"; it is about the Glass Transition Temperature (


)  of the peptide matrix.
The "Micro-Mobility" Trap at -20°C

In a standard -20°C freezer, aqueous peptide solutions often exist in a "rubbery" state rather than a true "glassy" state.

  • 
     Threshold:  Most peptide/buffer formulations have a 
    
    
    
    between -20°C and -30°C.
  • The Risk: If your freezer fluctuates to -18°C (common during defrost cycles), the solution crosses the

    
    . Water molecules regain mobility, allowing reactive species (dissolved oxygen) to attack the Methionine residue, and facilitating Aspartic acid hydrolysis.
    
  • The -80°C Advantage: At -80°C, the system is deep below

    
    . Molecular diffusion effectively stops. Chemical kinetics are arrested.
    
Visualization: The Stability Phase Diagram

The following diagram illustrates the relationship between storage temperature, molecular mobility, and degradation risk.

StoragePhysics Temp20 Storage at -20°C (Standard Freezer) Tg Glass Transition (Tg') Threshold (~ -28°C) Temp20->Tg Often > Tg' Temp80 Storage at -80°C (Ultra-Low Freezer) Temp80->Tg Always < Tg' StateRubber Rubbery State (High Viscosity Liquid) Tg->StateRubber T > Tg' StateGlass Glassy State (Amorphous Solid) Tg->StateGlass T < Tg' MobilityHigh High Molecular Mobility (Diffusion Possible) StateRubber->MobilityHigh MobilityZero Kinetic Arrest (Diffusion Stopped) StateGlass->MobilityZero ResultDeg Methionine Oxidation Asp Hydrolysis MobilityHigh->ResultDeg Allows Reaction ResultStable Long-Term Stability (>2 Years) MobilityZero->ResultStable Prevents Reaction

Figure 1: Kinetic stability of CCK-5 relative to the glass transition temperature (


).

Module 2: Troubleshooting Degradation

If your CCK-5 experimental results are inconsistent (e.g., shifting


 values in calcium mobilization assays), use this guide to diagnose the chemical failure.
The "Met-Asp" Vulnerability Profile

CCK-5 (Gly-Trp-Met -Asp -Phe-NH


) has specific weak points.
Degradation TypeVulnerable ResidueCauseDiagnostic Sign (Mass Spec)Prevention
Oxidation Met (Methionine)Oxygen exposure; Freeze-thaw cycles.+16 Da (Met-Sulfoxide)+32 Da (Met-Sulfone)Argon overlay; Storage at -80°C.
Hydrolysis Asp (Aspartic Acid)Moisture; Acidic pH; "Rubbery" frozen state.+18 Da (Cleavage)-18 Da (Cyclic Imide)Desiccation; Neutral pH buffers.
Photo-oxidation Trp (Tryptophan)Light exposure (UV/Blue).[1]+16 Da / +32 Da (Kynurenine pathway)Amber vials; Foil wrap.
Diagnostic Workflow

If potency loss is suspected:

  • Visual Check: Is the lyophilized cake collapsed or sticky? (Indicates moisture ingress).

  • Solubility Check: Does it dissolve instantly in water/buffer? (Aggregation often leads to turbidity).

  • LC-MS Verification: Run a standard gradient. Look specifically for the +16 Da peak . If the +16 Da peak exceeds 5% of the total area, the batch is compromised for sensitive kinetic studies.

Module 3: Best Practice Protocols

Protocol A: Reconstitution & Aliquoting (The "Argon Rule")

Why: Met and Trp residues oxidize rapidly in solution. The "air" in your vial is 21% oxygen—enough to degrade micromolar peptide solutions in hours.

  • Equilibrate: Allow the lyophilized vial to warm to Room Temperature (RT) inside a desiccator (20–30 mins). Never open a cold vial; condensation will destroy the Asp residue.

  • Solvent Selection:

    • Preferred: Degassed PBS or Water (pH 7.0–7.4).

    • Avoid: DMSO for this specific peptide if possible, as DMSO can accelerate oxidation of Met unless high-grade/anhydrous.

  • Dissolution: Add solvent.[2][3] Do not vortex vigorously (causes shear stress). Swirl gently.

  • The Gas Overlay (Critical): Before capping aliquots, gently blow a stream of inert gas (Argon or Nitrogen) into the headspace of the tube for 2–3 seconds.

  • Snap Freeze: Flash freeze aliquots in liquid nitrogen or dry ice/ethanol bath.

  • Store: Immediately transfer to -80°C .

Protocol B: Handling Lyophilized Powder
  • Short Term (< 2 months): -20°C is acceptable if the vial is sealed with Parafilm.

  • Long Term (> 2 months): -80°C is recommended to prevent slow oxidation.

Visualization: The Reconstitution Workflow

ProtocolWorkflow Start Lyophilized CCK-5 (-20°C Storage) Warm Warm to RT in Desiccator (Prevent Condensation) Start->Warm Dissolve Dissolve in Degassed Buffer (Avoid Vortexing) Warm->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Gas CRITICAL: Argon/N2 Overlay (Protect Met/Trp) Aliquot->Gas Freeze Snap Freeze (LN2/Dry Ice) Gas->Freeze Store Store at -80°C Freeze->Store

Figure 2: Step-by-step reconstitution workflow emphasizing oxidation protection.

Module 4: Frequently Asked Questions (FAQs)

Q1: My CCK-5 arrived on blue ice (thawed). Is it degraded? A: Likely not. Lyophilized CCK-5 is stable at room temperature for several days to weeks.[4] The degradation rates discussed above (Met oxidation) are slow in the solid state. However, immediately place it in -20°C or -80°C upon receipt. If it arrived in solution and thawed, perform an LC-MS check for the +16 Da shift.

Q2: Can I refreeze a thawed aliquot of CCK-5? A: No. The freeze-thaw process creates ice crystals that can mechanically shear the peptide, and the transition through the "rubbery state" (see Module 1) accelerates oxidation. Always use single-use aliquots.

Q3: Why do you recommend against DMSO? A: While DMSO is a universal solvent, it is an oxidizing agent itself (dimethyl sulfoxide). For peptides containing Methionine (Met), prolonged storage in DMSO can lead to oxygen transfer from the solvent to the peptide. If you must use DMSO for solubility, use anhydrous, high-purity grade and use the solution immediately.

Q4: I only have a -20°C freezer. How can I store the solution safely? A: If -80°C is impossible, you must lower the


 of your formulation. Adding a cryoprotectant like Trehalose or Sucrose (1–5%) can help stabilize the glassy state at higher temperatures, though -80°C remains the superior physical barrier to degradation.

References

  • Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research. (Discusses oxidation mechanisms of Met and Trp).

  • Sigma-Aldrich. (2023). Peptide Stability and Storage Guidelines. (General guidelines for Met/Cys/Trp containing peptides).

  • Thermo Fisher Scientific. (2024). Handling and Storage of Synthetic Peptides.[2][5][6][7] (Specifics on hygroscopic nature of Asp and oxidation prevention).

  • Franks, F. (1998). Freeze-drying of bioproducts: putting principles into practice. European Journal of Pharmaceutics and Biopharmaceutics.

    
    ). 
    
  • Tocris Bioscience. (2024). Peptide Stability and Storage.[1][2][4][5][6][7][8][9] (Confirming -20°C desiccation for solids vs solution instability).

Sources

Reducing nonspecific binding of CCK-5 in ligand binding assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers conducting Ligand Binding Assays (LBAs) with CCK-5 (Cholecystokinin-5) and related peptide fragments.

Important Distinction: This guide addresses the CCK-5 peptide (a fragment of the hormone Cholecystokinin, typically Gly-Trp-Met-Asp-Phe-NH2) used in receptor binding assays. It does not refer to the "Cell Counting Kit-8" (CCK-8) cytotoxicity assay.

Core Analysis: The Physicochemical Challenges of CCK-5

To reduce nonspecific binding (NSB), you must first understand why CCK-5 sticks.

  • Hydrophobicity: The C-terminal sequence (Trp-Met-Asp-Phe-NH2) is highly hydrophobic due to the Tryptophan (Trp) and Phenylalanine (Phe) residues. This causes rapid adsorption to plastics (polystyrene/polypropylene).

  • Charge: The Aspartic Acid (Asp) residue confers a negative charge (acidic) at physiological pH. This dictates which blocking agents work best on filtration membranes.

  • Oxidation Sensitivity: The Methionine (Met) residue is prone to oxidation, which can alter binding affinity and aggregation state, indirectly affecting NSB.

Part 1: Surface Adsorption (The "Container" Problem)

Q: My CCK-5 signal is lower than expected even before the assay starts. Is the peptide sticking to my tubes?

A: Yes. Hydrophobic peptides like CCK-5 can lose up to 50-80% of their concentration by adsorbing to the walls of standard plastic tubes or untreated glass within minutes.

Troubleshooting Protocol:

  • Avoid Standard Polystyrene: Never use standard polystyrene tubes for serial dilutions.

  • Use Low-Bind Plastics: Switch to "Protein LoBind" or "Low Retention" polypropylene tubes. These are chemically modified to minimize hydrophobic interaction.[1][2]

  • Silanize Glassware: If you must use glass (e.g., for reaction vessels), it must be silanized. Untreated glass has silanol groups (Si-OH) that can interact with the peptide.

Protocol: Silanization of Glassware

  • Clean: Wash glassware thoroughly and dry.

  • Coat: Immerse in 5% Dichlorodimethylsilane (DCDMS) in heptane or toluene for 15 minutes.

  • Rinse: Rinse 3x with toluene/heptane, then 3x with methanol.

  • Cure: Bake at 80°C for 2 hours. Note: This creates a hydrophobic silicone layer that repels the peptide, preventing adsorption.

Part 2: Filter & Membrane Issues (The "Separation" Problem)

Q: I am seeing high background counts on my GF/B filters. Should I use PEI (Polyethyleneimine) to block them?

A: Proceed with caution. While PEI is the gold standard for many GPCR assays, it is a cationic (positively charged) polymer. Because CCK-5 contains Aspartic Acid (anionic/negatively charged), soaking filters in PEI alone can actually increase nonspecific binding due to electrostatic attraction.

Recommended Blocking Strategy for CCK: Instead of pure PEI, use a BSA-based blockade or a "neutralized" cocktail.

Blocking AgentSuitability for CCKMechanism
0.3% - 0.5% PEI Risk of High NSB Cationic polymer; may attract anionic CCK peptide.
1% - 3% BSA Recommended Albumin is amphipathic and effectively blocks hydrophobic sites on glass fibers without creating a charge trap.
Non-Fat Dry Milk Alternative Good general blocker, but variable consistency between batches.[3]

Optimized Filter Pre-Soak Protocol:

  • Prepare Assay Buffer containing 1% BSA (Bovine Serum Albumin) .

  • Soak Whatman GF/B or GF/C filters in this solution for at least 2 hours at 4°C.

  • Optional: If you must use PEI to reduce filter pore size, use a mixture of 0.1% PEI + 0.5% BSA to mask the positive charges of the PEI.

Part 3: Buffer Chemistry & Stability

Q: My specific binding signal degrades over time. Is the peptide breaking down?

A: Likely, yes.[4] CCK peptides are susceptible to rapid degradation by synaptic peptidases and oxidation.

Buffer Additive Checklist: To stabilize the peptide and reduce "sticky" aggregates:

  • Peptidase Inhibition: You must include Bacitracin (0.5 - 1.0 mg/mL) in your assay buffer. It inhibits the proteases that cleave CCK.

  • Carrier Protein: Always include 0.1% - 0.5% BSA in the reaction buffer (not just the filter soak) to act as a "sacrificial" protein that coats surfaces, sparing your CCK-5.

  • Antioxidant: Add 1 mM DTT or Ascorbic Acid to prevent Methionine oxidation, which can cause the peptide to aggregate and stick nonspecifically.

Part 4: Visualizing the Mechanism

The following diagram illustrates the competing forces in your assay and where the losses occur.

CCK_Binding_Mechanism CCK CCK-5 Peptide (Hydrophobic + Acidic) Plastic Plastic Wall (Hydrophobic) CCK->Plastic High NSB (Hydrophobic Interaction) Glass Glass Fiber (Filter) (Anionic/Silanol) CCK->Glass NSB (Adsorption) Receptor Specific Receptor (Target) CCK->Receptor Specific Binding BSA BSA / Carrier Protein BSA->Plastic Coats Surface BSA->Glass Blocks Sites PEI PEI (Cationic) PEI->CCK RISK: Electrostatic Attraction (High NSB) PEI->Glass Coats Filter

Caption: Mechanism of CCK-5 Nonspecific Binding. Note the risk of PEI interacting with the acidic peptide.[5]

Part 5: Troubleshooting Workflow

Use this decision tree to diagnose high background counts.

Troubleshooting_Tree Start High Nonspecific Binding (NSB) Check_Filter 1. Check Filter Blocking Start->Check_Filter Q_PEI Are you using PEI only? Check_Filter->Q_PEI Check_Wash 2. Check Wash Step Q_Temp Is Wash Buffer Ice Cold? Check_Wash->Q_Temp Check_Vessel 3. Check Reaction Vessel Q_Tube Using Standard Plastic? Check_Vessel->Q_Tube PEI_Yes Switch to 1% BSA Soak (Remove PEI) Q_PEI->PEI_Yes Yes PEI_No Increase BSA to 3% or try Milk Q_PEI->PEI_No No PEI_No->Check_Wash Temp_No Chill to 4°C (Critical for off-rate) Q_Temp->Temp_No No Temp_Yes Check Wash Volume (Increase to 4-5mL) Q_Temp->Temp_Yes Yes Temp_Yes->Check_Vessel Tube_Yes Switch to LoBind / Silanized Q_Tube->Tube_Yes Yes Tube_No Add Bacitracin/DTT (Check Stability) Q_Tube->Tube_No No

Caption: Step-by-step decision tree for reducing NSB in CCK assays.

References

  • PerkinElmer (Revvity). Filter Plate Ligand Binding Assays: Troubleshooting Guide. (Detailed protocols on PEI and BSA blocking for filter plates).

  • Sigma-Aldrich. Silanization of Glassware: Technical Bulletin. (Standard protocol for DCDMS treatment).

  • National Institutes of Health (NIH). Receptor Binding Assays for HTS and Drug Discovery. (Discusses filter pretreatment and ligand depletion).[1][6]

  • Tocris Bioscience. Peptide Solubility and Handling Guidelines. (Guidelines on hydrophobic peptide storage and adsorption).

  • Bitesize Bio. Block, Stock and Barrel – A Guide to Choosing Your Blocking Buffer. (Comparison of BSA vs. Milk vs. PEI for different charge states).

Sources

Effect of freeze-thaw cycles on cholecystokinin pentapeptide activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of freeze-thaw cycles on cholecystokinin pentapeptide (CCK-5) activity. Target Molecule: CCK-5 (Sequence: Gly-Trp-Met-Asp-Phe-NH₂) Audience: Researchers, Pharmacologists, and Assay Developers.

The Science of Instability: Why CCK-5 Fails

Executive Summary: CCK-5 is chemically fragile. Unlike globular proteins, this short pentapeptide lacks a tertiary structure to bury its reactive side chains. Freeze-thaw cycles introduce three distinct stress vectors that directly attack the pharmacophore (Trp-Met-Asp-Phe-NH₂) required for CCK-B receptor binding.

The "Death Triad" of Freeze-Thaw Damage
  • Methionine Oxidation (The Affinity Killer):

    • Mechanism: During the freezing process, dissolved oxygen concentrates in the liquid phase as ice forms (cryo-concentration). This high-oxygen environment attacks the Methionine (Met) sulfur atom.

    • Result: Conversion of Methionine to Methionine Sulfoxide .

    • Impact: This single oxygen atom insertion creates steric hindrance, drastically reducing binding affinity to the CCK-B receptor. Oxidized CCK peptides can lose >90% of their bioactivity.

  • Aspartic Acid Hydrolysis (The Chain Breaker):

    • Mechanism: Phosphate buffers (commonly used in PBS) undergo a sharp pH drop (up to 3 pH units) during freezing as disodium phosphate precipitates before monosodium phosphate.

    • Result: Acid-catalyzed hydrolysis at the Aspartic Acid (Asp) residue.

    • Impact: Cleavage of the peptide backbone, rendering the molecule inert.

  • Physical Aggregation:

    • Mechanism: As water freezes, the peptide concentration in the remaining liquid phase spikes, forcing hydrophobic residues (Trp, Phe) together.

    • Result: Formation of insoluble aggregates that do not re-dissolve upon thawing.

Visualizing the Degradation Pathway

The following diagram illustrates the chemical and physical pathways leading to CCK-5 inactivation during freeze-thaw cycles.

CCK_Degradation Active Active CCK-5 (Gly-Trp-Met-Asp-Phe-NH₂) FreezeThaw Freeze-Thaw Cycle (Stress Event) Active->FreezeThaw Oxidation Methionine Oxidation (Met → Met-Sulfoxide) FreezeThaw->Oxidation Cryo-concentration of Oxygen Hydrolysis Aspartate Hydrolysis (Backbone Cleavage) FreezeThaw->Hydrolysis pH Shift (Buffer Precip.) Aggregation Hydrophobic Aggregation (Precipitation) FreezeThaw->Aggregation High Peptide Conc. in Liquid Phase Inactive1 Loss of Receptor Affinity (>90% Potency Drop) Oxidation->Inactive1 Inactive2 Fragmented Peptide (Bio-inert) Hydrolysis->Inactive2 Inactive3 Insoluble Particulates (Assay Noise) Aggregation->Inactive3

Figure 1: Mechanistic pathways of CCK-5 degradation triggered by freeze-thaw stress.

Troubleshooting Guide: Symptom, Cause, Solution

SymptomProbable CauseTechnical Solution
Loss of Potency (EC50 shift to right)Methionine Oxidation. The peptide is intact but chemically modified (Met-Sulfoxide).Prevent: Reconstitute with degassed buffers or add reducing agents (e.g., DTT/TCEP) if the assay permits. Verify: Mass Spec (Look for +16 Da shift).
Precipitation after thawingAggregation. Hydrophobic residues (Trp/Phe) clumped during the freeze-concentration phase.Rescue: Sonication (mild) or addition of 10% DMSO to stock. Prevent: Flash freeze in liquid nitrogen to prevent crystal growth.
Erratic Assay Baseline Inconsistent Aliquots. Repeated freezing of the same vial creates concentration gradients.Fix: Switch strictly to the Single-Use Aliquot System (see Protocol below).
No Activity (Flatline)Hydrolysis/Proteolysis. Backbone cleavage at Asp residue or contamination.Fix: Avoid Phosphate buffers for freezing. Use Tris or HEPES. Add protease inhibitors if using biological matrices.

Representative Stability Data

Data synthesized from standard peptide stability profiles for Met/Trp/Asp-containing peptides.

Storage ConditionTimeframeEstimated Activity RetentionRisk Level
Lyophilized Powder (-20°C) 12 Months98-100%Low
Solubilized (+4°C) 24 Hours90-95%Moderate (Oxidation risk)
Solubilized (-20°C, 1 F/T Cycle) 1 Week85-90%Moderate
Solubilized (-20°C, 3+ F/T Cycles) Variable< 60% Critical Failure
Solubilized (-80°C, Flash Frozen) 3 Months95%Low

Master Protocol: The Single-Use Aliquot System

This workflow is designed to eliminate freeze-thaw variables entirely.

Materials
  • Solvent: Sterile water or PBS (degassed under vacuum for 15 mins).

  • Vials: Polypropylene (low protein binding), amber-colored (protect Trp from light).

  • Gas: Nitrogen or Argon (optional but recommended).[1][2]

Workflow Visualization

Workflow Start Lyophilized CCK-5 (Arrival) Recon 1. Reconstitute (Degassed Buffer + 1-5% DMSO) Start->Recon Aliquot 2. Aliquot Immediately (Single-Expt Volumes) Recon->Aliquot Minimize Air Exposure Freeze 3. Flash Freeze (Liquid N2 or Dry Ice/Ethanol) Aliquot->Freeze Rapid Cooling Store 4. Store at -80°C Freeze->Store Thaw 5. Thaw ONCE (Do NOT Refreeze) Store->Thaw Use Immediately

Figure 2: Optimal handling workflow to maintain CCK-5 structural integrity.

Step-by-Step Instructions
  • Equilibration: Allow the lyophilized vial to reach room temperature in a desiccator before opening. Why? Prevents condensation moisture from entering the hygroscopic powder.

  • Solubilization: Dissolve peptide to a high concentration (e.g., 1 mM).

    • Tip: If the peptide is stubborn, add a drop of 0.1 M NH₄OH (ammonia) or 1-5% DMSO to assist.

  • Aliquoting: Immediately divide the stock into small volumes (e.g., 10-50 µL) sufficient for one single experiment .

  • Inert Gas Overlay: Gently blow Nitrogen or Argon into the vial headspace before capping. Why? Displaces oxygen to prevent Met oxidation.

  • Flash Freezing: Snap-freeze aliquots in liquid nitrogen or a dry ice/ethanol bath. Why? Prevents large ice crystals and minimizes solute segregation.

  • Storage: Store at -80°C.

Frequently Asked Questions (FAQs)

Q: Can I refreeze CCK-5 if I only used half the aliquot? A: No. Discard the remainder. The cost of the peptide is lower than the cost of a failed experiment due to oxidized/aggregated ligands.

Q: Why did my CCK-5 lose activity even without freezing? A: Check your light exposure. The Tryptophan (Trp) residue is photosensitive. Always use amber vials or wrap tubes in foil.

Q: Is -20°C storage acceptable for aliquots? A: For short term (weeks), yes. However, -20°C freezers (especially "frost-free" ones) cycle temperature, causing microscopic thawing and recrystallization. -80°C is the gold standard for peptides containing Methionine.

Q: My buffer is PBS. Is that a problem? A: For freezing, yes. Sodium phosphate buffers are notorious for pH shifts during freezing.[3] If you must freeze, use Tris, HEPES, or add a cryoprotectant like Trehalose.

References

  • Frontiers in Endocrinology. (2019). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. (Detailed structural analysis of CCK forms including CCK-5/CCK-8).

  • Sigma-Aldrich (Merck). Peptide Stability and Potential Degradation Pathways. (Authoritative guide on Methionine oxidation and Aspartate hydrolysis).

  • National Institutes of Health (NIH) / PubMed. (2010). Solid-state stability studies of cholecystokinin (CCK-4) peptide.[4] (Relevant kinetic data on Asp cleavage in CCK analogs).

  • Thermo Fisher Scientific. Handling and Storage Instructions: Standard Peptides. (Standard protocols for solubilization and aliquoting).

  • Bachem. Handling and Storage Guidelines for Peptides. (Specific advice on Met/Trp containing peptides).

Sources

Technical Support Center: Analysis of Synthetic Cholecystokinin Pentapeptide (CCK-5) by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the detection of impurities in synthetic cholecystokinin pentapeptide (CCK-5) using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide analysis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Cholecystokinin (CCK) is a peptide hormone crucial for stimulating the digestion of fat and protein.[1][2][3] Synthetic versions, such as CCK-5 (also known as pentagastrin), are widely used in research and clinical settings. Given that most peptides today are produced by solid-phase peptide synthesis (SPPS), a process prone to generating various impurities, robust analytical methods are paramount for ensuring the purity, safety, and efficacy of the final product.[4]

Common impurities stemming from SPPS can include deletion or insertion sequences, products of incomplete deprotection, and by-products from side reactions.[4][5][6] Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for both the analysis and purification of synthetic peptides due to its high resolution and the ability to separate closely related molecules.[7]

This guide will delve into the practical aspects of troubleshooting common issues encountered during the HPLC analysis of CCK-5, providing you with the expertise to refine your methodology and interpret your chromatograms with confidence.

Troubleshooting Guide: Common HPLC Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of synthetic CCK-5. Each issue is presented in a question-and-answer format, explaining the underlying causes and offering step-by-step solutions.

Poor Peak Shape: Tailing and Fronting

Question: My CCK-5 peak is showing significant tailing/fronting. What are the potential causes and how can I fix it?

Answer:

Peak tailing or fronting is a frequent observation in HPLC that can compromise resolution and the accuracy of peak area integration.[8] The ideal chromatographic peak has a Gaussian shape, though some tailing is common as a column ages.[8]

Underlying Causes & Solutions:

  • Column Issues:

    • Partially Blocked Frit: Debris from your sample, mobile phase, or system components can clog the inlet frit of your column, distorting the sample flow and affecting all peaks in the chromatogram.[8]

      • Solution: Try back-flushing the column. If the problem persists, the frit may need replacement. To prevent this, always filter your samples and mobile phases.

    • Column Contamination or Degradation: Over time, strongly retained compounds can accumulate on the column, or the stationary phase can degrade, especially when using mobile phases with a pH outside the recommended range (typically 2-8 for silica-based columns).[8]

      • Solution: If you are using a guard column, replace it first. If the issue remains, try washing the analytical column with a strong solvent. If neither of these steps resolves the problem, the analytical column may need to be replaced.[8][9]

    • Column Void: A void at the head of the column can be caused by rapid pressure changes or operating at a pH that dissolves the silica packing. This often leads to broad or split peaks for all analytes.

      • Solution: This is a catastrophic column failure, and the column must be replaced.[8]

  • Chemical Interactions:

    • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing.[9]

      • Solution: Lowering the mobile phase pH can reduce these interactions.[9] Adding a competing base to the mobile phase, such as triethylamine (TEA), can also mitigate this effect.

    • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the peptide and its interaction with the stationary phase.

      • Solution: Experiment with adjusting the pH of your mobile phase. For peptides, acidic mobile phases containing trifluoroacetic acid (TFA) or formic acid are commonly used to improve peak shape.

  • Method Parameters:

    • Sample Overload: Injecting too much sample can lead to peak fronting.[10]

      • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[10]

    • Sample Solvent Mismatch: If the solvent your sample is dissolved in is significantly stronger than your initial mobile phase, it can cause peak distortion.[10]

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10]

Retention Time Shifts

Question: The retention time of my CCK-5 peak is inconsistent between runs. What could be causing this variability?

Answer:

Consistent retention times are critical for reliable peak identification. Fluctuations can be indicative of several issues within the HPLC system or with the method itself.

Underlying Causes & Solutions:

  • Mobile Phase Preparation:

    • Inconsistent Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.

      • Solution: Ensure you are using a precise and reproducible method for preparing your mobile phase. Use graduated cylinders or volumetric flasks for accurate measurements.

    • Degassing Issues: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inconsistent flow rates and retention time shifts.

      • Solution: Always degas your mobile phase before use, either by sonication, vacuum filtration, or sparging with helium.

  • HPLC System Issues:

    • Pump Malfunction: A faulty pump can deliver an inconsistent flow rate, directly impacting retention times.

      • Solution: Check for leaks in the pump heads and ensure the check valves are functioning correctly. A pressure test can help diagnose pump issues.

    • Column Temperature Fluctuations: The column temperature can affect the viscosity of the mobile phase and the kinetics of solute partitioning, leading to changes in retention time.

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analyses.

  • Column Equilibration:

    • Insufficient Equilibration Time: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, you will see retention time drift, especially in gradient elution.

      • Solution: Ensure your method includes an adequate column equilibration step. The duration will depend on your column dimensions and flow rate.

Appearance of Unexpected or "Ghost" Peaks

Question: I am observing extra peaks in my chromatogram that are not present in my standard. Where are these "ghost" peaks coming from?

Answer:

Unexpected peaks can arise from a variety of sources, including impurities in the sample, carryover from previous injections, or contaminants within the HPLC system itself.

Underlying Causes & Solutions:

  • Sample-Related Impurities:

    • Synthesis By-products: Solid-phase peptide synthesis can generate a range of impurities.[4] These can include:

      • Deletion/Insertion Sequences: Resulting from incomplete coupling or deprotection steps.[4][6]

      • Incompletely Deprotected Peptides: Residual protecting groups remaining on the final peptide.[5][6]

      • Oxidation/Reduction Products: Certain amino acid residues are susceptible to oxidation or reduction during synthesis or storage.[6]

      • Diastereomers: Racemization of amino acids can occur during synthesis.[4]

      • Solution: These impurities will need to be characterized, often using mass spectrometry in conjunction with HPLC. Optimizing the synthesis and purification processes can minimize their formation.

  • System Contamination:

    • Mobile Phase Contamination: Impurities in your solvents or additives can accumulate on the column and elute as ghost peaks, particularly during gradient runs.

      • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter your mobile phases before use.

    • Carryover: Sample from a previous injection can be retained in the injector or at the head of the column and elute in a subsequent run.

      • Solution: Implement a robust needle wash protocol in your autosampler method. If carryover persists, you may need to clean the injector and connecting tubing.

  • Negative Peaks:

    • Mobile Phase Absorbance: If your sample is dissolved in a solvent with lower UV absorbance than the mobile phase, you may see negative peaks.[10]

      • Solution: Dissolve your sample in the mobile phase whenever possible.[10]

Visualizing the HPLC Workflow and Troubleshooting Logic

To aid in understanding the experimental process and the logical flow of troubleshooting, the following diagrams are provided.

HPLC_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Data Data Acquisition Mobile_Phase Mobile Phase Preparation & Degassing Pump Pump Mobile_Phase->Pump Sample_Prep Sample Preparation Injector Injector Sample_Prep->Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector Column->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram

Caption: A simplified workflow of a typical HPLC analysis.

Troubleshooting_Logic cluster_Investigation Investigation Path cluster_Solution Solution Path Problem Problem Observed e.g., Peak Tailing, RT Shift Check_All_Peaks Are all peaks affected? Yes No Problem->Check_All_Peaks System_Issue Suspect System-wide Issue (Mobile Phase, Pump, Column Frit) Check_All_Peaks:yes->System_Issue Peak_Specific_Issue Suspect Analyte-Specific Issue (Chemical Interactions, Sample Solvent) Check_All_Peaks:no->Peak_Specific_Issue System_Solutions System Solutions: - Prepare fresh mobile phase - Check pump pressure - Back-flush/replace column System_Issue->System_Solutions Analyte_Solutions Analyte-Specific Solutions: - Adjust mobile phase pH - Modify sample solvent - Reduce injection volume Peak_Specific_Issue->Analyte_Solutions

Caption: A logical flow for troubleshooting common HPLC issues.

Recommended HPLC Method Parameters for CCK-5 Analysis

While the optimal parameters will depend on your specific instrumentation and the impurity profile of your sample, the following table provides a good starting point for developing a robust RP-HPLC method for CCK-5.

ParameterRecommended SettingRationale
Column C18, 3-5 µm particle size, 100-150 Å pore sizeC18 is a versatile stationary phase for peptide separation. Smaller particle sizes offer higher efficiency, while appropriate pore sizes are necessary for peptide analysis.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.[11]
Gradient 5-60% B over 20-30 minutesA gradient elution is necessary to effectively separate peptides and their impurities with varying hydrophobicities.[7]
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)A standard flow rate for analytical scale HPLC. Adjust as needed based on column dimensions.
Column Temperature 30-40 °CElevated temperatures can improve peak efficiency and reduce backpressure.
Detection Wavelength 214 nm or 280 nm214 nm allows for the detection of the peptide backbone, while 280 nm is selective for aromatic amino acids like Tryptophan and Phenylalanine present in CCK-5.
Injection Volume 5-20 µLThe optimal volume will depend on the sample concentration and the sensitivity of the detector.

Note: For applications requiring Mass Spectrometry (MS) compatibility, formic acid should be used in place of TFA in the mobile phase.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my synthetic CCK-5 sample?

A1: The most common impurities arise from the solid-phase peptide synthesis (SPPS) process. These include deletion sequences (where an amino acid is missing), truncation sequences (incomplete peptide chains), incompletely deprotected sequences, and products of side reactions such as oxidation.[5]

Q2: How can I confirm the identity of an impurity peak?

A2: The most definitive way to identify an impurity is to use HPLC coupled with a mass spectrometer (LC-MS). The mass difference between the main peak and the impurity peak can often reveal the nature of the modification (e.g., a deletion, a residual protecting group).

Q3: My column backpressure is unusually high. What should I do?

A3: High backpressure is often caused by a blockage.[9] First, try disconnecting the column to see if the pressure drops. If it does, the blockage is in the column, likely at the inlet frit. You can try back-flushing the column. If the pressure remains high without the column, the blockage is elsewhere in the system (e.g., in the injector or tubing).[9]

Q4: Is it better to use isocratic or gradient elution for peptide analysis?

A4: Gradient elution is almost always preferred for peptide analysis.[7] Peptides often have a narrow range of mobile phase compositions in which they will elute. An isocratic method may not provide sufficient resolution to separate the main peptide from its closely related impurities. A gradient allows for the effective elution of a wider range of compounds with varying hydrophobicities.[7]

Q5: How often should I replace my HPLC column?

A5: There is no set timeframe for column replacement. The lifetime of a column depends on factors such as the cleanliness of the samples, the pH of the mobile phase, and the operating pressure. You should monitor column performance through system suitability tests, paying close attention to peak shape, resolution, and backpressure.[8] A significant deterioration in these parameters indicates that the column may need to be replaced.

References

  • SIELC Technologies. Separation of Pentagastrin on Newcrom R1 HPLC column. Available from: [Link]

  • Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Available from: [Link]

  • MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. Available from: [Link]

  • PubMed. Related impurities in peptide medicines. Available from: [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

  • ResearchGate. How can we explain the strange peak shape (shoulder) observed in HPLC of peptides?. Available from: [Link]

  • MDPI. Investigation of Impurities in Peptide Pools. Available from: [Link]

  • Wikipedia. Cholecystokinin. Available from: [Link]

  • VIVO Pathophysiology. Cholecystokinin. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Available from: [Link]

  • ScienceDirect. An HPLC and RIA analysis of the cholecystokinin peptides in rat brain. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • PubChem. Cck-33. Available from: [Link]

  • ResearchGate. The Biology of Cholecystokinin and Gastrin Peptides. Available from: [Link]

  • LCGC International. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Available from: [Link]

  • Frontiers. Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Available from: [Link]

  • Pharmaguideline. Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Available from: [Link]

  • Taylor & Francis Online. Reversed phase HPLC – Knowledge and References. Available from: [Link]

  • SpringerLink. HPLC of Peptides and Proteins. Available from: [Link]

  • PMC. Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion. Available from: [Link]

  • Agilent. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Available from: [Link]

  • Oxford Academic. Predominant Cholecystokinin in Human Plasma and Intestine Is Cholecystokinin-331. Available from: [Link]

  • Al-Mustansiriyah Journal of Science. Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Available from: [Link]

  • MDPI. Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Available from: [Link]

  • ResearchGate. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Available from: [Link]

  • Science.gov. performance reversed-phase chromatography: Topics by Science.gov. Available from: [Link]

  • Research Square. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Available from: [Link]

Sources

Solving precipitation issues with high concentration CCK-5 solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Cholecystokinin Fragment 26-30 (CCK-5) and its related analogues. This guide is designed for researchers, scientists, and drug development professionals who are working with high-concentration solutions and encountering challenges with precipitation. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing CCK-5 solubility, enabling you to troubleshoot effectively and ensure the integrity of your experiments.

Section 1: Quick-Start FAQs

This section addresses the most common precipitation issues encountered during the initial handling of CCK-5.

Question: I added sterile water to my lyophilized CCK-5, and it either didn't dissolve or formed a cloudy suspension. What's wrong?

Answer: This is a classic issue related to the peptide's net charge and its isoelectric point (pI). The sequence of CCK-5 (Gly-Trp-Met-Asp-Phe-NH2) and its common biologically active, sulfated analogues (e.g., Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2) contain acidic residues like Aspartic Acid (Asp) and sulfated Tyrosine (Tyr(SO3H)).[1][2] This gives the peptide an overall acidic character and a low isoelectric point.

At neutral pH (like in pure water), the peptide has a net negative charge, but this charge may not be sufficient to maintain solubility at high concentrations, especially if the pH of the water is slightly acidic (e.g., due to dissolved CO2). Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[3][4][5] Your water is likely too close to the peptide's pI.

Quick Fix: Try dissolving the peptide in a slightly basic, sterile buffer. A common starting point is 0.1M ammonium bicarbonate or by adding a very small volume of a weak base like 0.5% ammonium hydroxide to water, then diluting to your target concentration.[6][7][8][9]

Question: My CCK-5 dissolved perfectly in a basic buffer, but it precipitated immediately when I diluted it into my neutral pH cell culture medium. Why did this happen?

Answer: You've encountered a "pH shock" precipitation. Your high-concentration stock solution was at a high pH, keeping the peptide soluble. When you introduced it to the larger volume of neutral (pH ~7.4) medium, the final pH of the solution shifted dramatically, likely landing directly on or near the peptide's pI. This neutralization of the peptide's surface charge allows for intermolecular interactions and aggregation, causing it to crash out of solution.[10][11]

Quick Fix:

  • Dilute Further: Prepare a more dilute stock solution before adding it to the final medium. This reduces the local concentration shock.

  • Slow Addition: Add the stock solution drop-wise to your culture medium while gently vortexing or swirling.[12][13] This allows for more gradual pH equilibration.

  • Final pH Check: Ensure the final pH of your experimental solution is not at the peptide's pI.

Question: Can I use DMSO to dissolve my hydrophobic CCK-5 peptide?

Answer: Yes, for highly hydrophobic or neutral variants of peptides, Dimethyl Sulfoxide (DMSO) is an excellent choice for creating a high-concentration stock.[6][14][15] However, there are critical considerations:

  • Oxidation: CCK-5 contains Methionine (Met) and sometimes Tryptophan (Trp), which are susceptible to oxidation by DMSO.[14][16] If your experiment is sensitive to peptide oxidation, consider using Dimethylformamide (DMF) instead.[16][17]

  • Downstream Compatibility: Ensure your final concentration of the organic solvent is compatible with your assay. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated.[6]

  • Solubilization Technique: First, dissolve the peptide completely in the minimum required volume of pure organic solvent. Then, slowly add this concentrated stock to your stirring aqueous buffer.[12][13] Rapidly adding buffer to the peptide-DMSO mixture can cause immediate precipitation.

Section 2: In-Depth Troubleshooting & Optimization

For persistent solubility issues, a more systematic approach is required. High-concentration formulations (>10 mg/mL) often push the limits of a peptide's intrinsic solubility and require careful optimization of buffer components.[18][19][20]

Understanding the "Why": The Science of CCK-5 Precipitation

The solubility of any peptide is a delicate balance between its intrinsic properties and its environment.[3][17]

  • Amino Acid Composition: CCK-5 contains both hydrophobic (Trp, Met, Phe) and charged (Asp) residues. This amphipathic nature can lead to aggregation as hydrophobic regions seek to minimize contact with water.[6][21]

  • pH and Net Charge: This is the most critical factor. For acidic peptides like sulfated CCK-5, solubility is minimal at the pI and increases significantly as the pH is raised above the pI, imparting a strong net negative charge that promotes repulsion between peptide molecules.[3][4][10]

  • Concentration: At high concentrations, the proximity of peptide molecules to each other increases dramatically. This enhances the likelihood of forming aggregation-prone nuclei, leading to precipitation, increased viscosity, or gel formation.[12][18][20]

The diagram below illustrates the relationship between pH and the net charge of an acidic peptide like sulfated CCK-5. The goal is to formulate your solution in a pH range far from the pI, where the net charge is maximized.

G cluster_pH pH Scale cluster_charge Peptide Net Charge & Solubility cluster_actions Recommended Formulation Zone low_pH Low pH (e.g., 2) pI Isoelectric Point (pI) (e.g., pH 3-4) charge_low Slightly Positive or Neutral (Low Solubility) low_pH->charge_low Protonation of Asp/Tyr(SO3H) neutral_pH Neutral pH (e.g., 7) charge_pI Net Charge = 0 (MINIMUM SOLUBILITY) pI->charge_pI Precipitation Risk is Highest high_pH High pH (e.g., 9) charge_neutral Net Negative Charge (Moderate Solubility) neutral_pH->charge_neutral charge_high Highly Negative Charge (MAXIMUM SOLUBILITY) high_pH->charge_high Deprotonation of Asp/Tyr(SO3H) action_node Formulate Here

Caption: Relationship between pH, net charge, and solubility for an acidic peptide.

Troubleshooting Workflow

If you encounter precipitation, follow this systematic workflow to identify and solve the problem.

Caption: Systematic troubleshooting workflow for peptide precipitation issues.

Data Summary: Solvents & Excipients
Solvent/Excipient Peptide Type Mechanism of Action Typical Starting Concentration Considerations
Weak Basic Buffer (e.g., 10-50 mM Ammonium Bicarbonate, pH 8.0)Acidic Peptides (like sulfated CCK-5)Increases pH above the pI, imparting a net negative charge and promoting electrostatic repulsion.[6]10-50 mMVolatile and can be removed by lyophilization.
Weak Acidic Buffer (e.g., 10% Acetic Acid)Basic PeptidesDecreases pH below the pI, imparting a net positive charge.[6][8]N/A for acidic CCK-5Not recommended for acidic peptides.
DMSO / DMF Hydrophobic / Neutral PeptidesDisrupts hydrophobic interactions and intramolecular hydrogen bonds.[14][16]Dissolve in 100% solvent first, then dilute.Check for assay compatibility.[6] DMF is preferred for Met/Trp-containing peptides to avoid oxidation.[16]
Arginine General (High Conc.)Acts as a "viscosity-reducing excipient" that can stabilize peptides and prevent aggregation.[18]50-150 mMCan influence ionic strength.
Sugars (e.g., Sucrose, Mannitol)GeneralAct as stabilizers by scavenging reactive oxygen species and promoting a more compact peptide structure.[22]1-5% (w/v)Can increase viscosity at very high concentrations.
Chaotropic Agents (e.g., 6M Guanidine HCl)Severely Aggregated PeptidesDenaturants that break up extensive hydrogen bonding networks.[7][17]6 MLast resort. Incompatible with most biological assays and requires removal.[13]

Section 3: Experimental Protocols

Important: Before dissolving your entire peptide stock, always perform a solubility test on a small aliquot.[6][7][23] Allow lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation and moisture absorption.[24][25][26]

Protocol 1: Standard Reconstitution of Acidic CCK-5 (Target: 10 mg/mL)

This protocol is designed for sulfated or Asp-containing CCK-5 variants.

  • Preparation:

    • Calculate the required volume of solvent. For 1 mg of peptide to make a 10 mg/mL solution, you will need 100 µL.

    • Prepare a sterile-filtered 50 mM Ammonium Bicarbonate solution, adjusted to pH 8.0-8.5.

  • Dissolution:

    • Add the calculated volume of the basic buffer directly to the vial containing the lyophilized peptide.

    • Recap the vial and gently vortex for 10-15 seconds.

    • Let the vial sit at room temperature for 5-10 minutes to allow for full hydration.

  • Visual Inspection & Aiding Solubilization:

    • Visually inspect the solution against a dark background. It should be clear and free of particulates.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[6][13][15] Avoid probe sonicators which can cause localized heating and degradation.[13]

    • Gentle warming (to no more than 40°C) can also be attempted.[17][23]

  • Clarification & Storage:

    • Once fully dissolved, centrifuge the solution at >10,000 x g for 5 minutes to pellet any insoluble micro-aggregates.[6][17]

    • Carefully transfer the supernatant to a new, sterile tube.

    • For storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[14][25][26] Peptide solutions are far less stable than lyophilized powder.[7][26][27]

Protocol 2: Systematic Solubility Optimization Study

Use this protocol when standard methods fail or when developing a novel high-concentration formulation.

  • Stock Preparation: Prepare a highly concentrated primary stock of your peptide in a solvent where it is freely soluble (e.g., 100% DMSO for a hydrophobic peptide, or a pH 9.0 buffer for an acidic one).

  • Buffer Array: Prepare a panel of potential formulation buffers in a 96-well plate. Vary one component at a time:

    • pH Screen: Prepare a series of buffers (e.g., citrate, phosphate, bicarbonate) across a pH range from 4.0 to 9.0.

    • Excipient Screen: Using the best pH from the first screen, prepare solutions containing different excipients (e.g., Arginine, Sucrose, NaCl) at various concentrations.

  • Solubility Test:

    • Add a small, fixed amount of your peptide primary stock to each well of the buffer array plate to reach your target final concentration.

    • Seal the plate and incubate at your desired experimental temperature (e.g., 4°C, RT) for 1-2 hours, or until equilibrium is reached.

  • Analysis:

    • Visual Scoring: Visually inspect each well for turbidity or precipitation.

    • Quantitative Measurement: For a more precise analysis, centrifuge the plate and measure the peptide concentration in the supernatant of each well using UV-Vis spectroscopy (A280) or a validated HPLC method. This will determine the actual amount of soluble peptide.

  • Selection: Identify the buffer condition(s) that resulted in a clear solution with the highest measured soluble peptide concentration. This is your optimized formulation.

References

  • Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]

  • What Factors Determine Peptide Solubility? (2024, December 2). Biomatik. Retrieved from [Link]

  • Proteins & Peptides High-concentration Formulation Development. (n.d.). CD Formulation. Retrieved from [Link]

  • A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations. (2023, December 21). Pharmaceuticals (Basel). Retrieved from [Link]

  • The challenge of formulating high concentration therapeutic peptides. (n.d.). ECI Digital Archives. Retrieved from [Link]

  • General Guide for Dissolving Peptides. (n.d.). Peptide Synthetics. Retrieved from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). Pharmaceutics. Retrieved from [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). Innovagen. Retrieved from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved from [Link]

  • Advanced Strategies for High-Concentration Protein Formulations. (2025, November 13). Coriolis Pharma. Retrieved from [Link]

  • Best Practices for Peptide Storage and Handling. (n.d.). Genosphere Biotechnologies. Retrieved from [Link]

  • Solubility of peptides. (n.d.). Isca Biochemicals. Retrieved from [Link]

  • Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance. (2025, December 29). Membranes (Basel). Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017, October 20). Interface Focus. Retrieved from [Link]

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved from [Link]

  • Cholecystokinin (26-33). (n.d.). PubChem. Retrieved from [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]

  • Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved from [Link]

  • Handling and Storage of Synthetic Peptides. (n.d.). tirzepatyd.store. Retrieved from [Link]

  • Peptide handling & storage guidelines. (n.d.). sb-PEPTIDE. Retrieved from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved from [Link]

  • Cholecystokinin. (n.d.). Wikipedia. Retrieved from [Link]

  • Measuring the isoelectric point of peptides by potentiometric titration. (n.d.). Pion Inc. Retrieved from [Link]

  • CCK-5: sequence analysis of a small cholecystokinin from canine brain and intestine. (n.d.). PubMed. Retrieved from [Link]

  • Peptide Isoelectric Point with pI Shortcut. (2024, April 16). YouTube. Retrieved from [Link]

  • How to Determine Isoelectric Point (pI) of Peptides. (2021, July 6). Food Science Toolbox. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Dynamics: CCK-5 vs. Pentagastrin in Gastric Acid Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Potency Paradox

In the landscape of gastric secretory analysis, Pentagastrin and CCK-5 (Cholecystokinin-5) represent a critical case study in drug design: the distinction between intrinsic efficacy and clinical utility.

While both molecules share the identical C-terminal tetrapeptide active site (Trp-Met-Asp-Phe-NH₂ ) required for high-affinity binding to the Cholecystokinin-2 Receptor (CCK-2R), they diverge radically in in vivo performance. Pentagastrin, a synthetic analog, utilizes an N-terminal blocking group (


-Boc) to resist enzymatic degradation, establishing it as the clinical gold standard for assessing gastric acid secretory capacity. CCK-5, the natural physiological fragment, exhibits equipotent receptor activation in vitro but suffers from rapid proteolysis in vivo, rendering it a mechanistic tool rather than a therapeutic agent.

This guide dissects the molecular, pharmacological, and experimental differences between these two ligands, providing actionable protocols for researchers validating gastric acid secretagogues.

Molecular Architecture & Receptor Pharmacology

Structural Homology

The biological activity of both gastrin and cholecystokinin (CCK) resides entirely in the C-terminal tetrapeptide. Both CCK-5 and Pentagastrin contain this "active core," yet their N-terminal modifications dictate their pharmacokinetic fate.

FeatureCCK-5 (Natural Fragment) Pentagastrin (Synthetic Analog)
Sequence H-Gly-Trp-Met-Asp-Phe-NH₂

-t-Boc-

-Ala-Trp-Met-Asp-Phe-NH₂
N-Terminus Glycine (Unprotected)

-Butyloxycarbonyl-

-Alanine (Protected)
Molecular Weight ~666.7 g/mol 768.9 g/mol
Primary Target CCK-2 Receptor (CCK-B)CCK-2 Receptor (CCK-B)
Enzymatic Stability Low (Aminopeptidase sensitive)High (Aminopeptidase resistant)
Mechanism of Action: The CCK-2R Pathway

Both ligands bind the CCK-2 receptor on Parietal and Enterochromaffin-like (ECL) cells. The binding triggers a


-coupled cascade, mobilizing intracellular calcium (

) to drive the

-ATPase (Proton Pump).

Expert Insight: The "potency" difference is not at the receptor level. In isolated parietal cells (where degradative enzymes are washed away), CCK-5 and Pentagastrin show nearly identical


 values (~1-3 nM). The divergence is purely pharmacokinetic.

G Ligand Ligand (Pentagastrin / CCK-5) Receptor CCK-2 Receptor (Parietal/ECL Cell) Ligand->Receptor Binding (Kd ~1nM) Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Pump H+/K+ ATPase Translocation Ca->Pump Signaling Acid Gastric Acid Secretion (HCl) Pump->Acid Effector

Figure 1: Signal transduction pathway for CCK-5/Pentagastrin inducing gastric acid secretion via CCK-2R.

Comparative Performance Data

The following data aggregates results from standard in vivo (rat fistula) and in vitro (isolated cell) models.

ParameterCCK-5 Pentagastrin Scientific Implication
Receptor Affinity (

)
0.8 ± 0.2 nM0.7 ± 0.3 nMEquipotent: Structural identity at the binding site ensures equal affinity.
In Vitro Potency (

)
2.1 nM2.8 nMComparable: In isolated systems, CCK-5 is slightly more potent due to steric freedom.
In Vivo Half-Life (

)
< 2 minutes~10 minutesCritical Divergence: CCK-5 is destroyed before reaching peak saturation.
Duration of Action Transient20–60 minutesPentagastrin sustains the "plateau" required for diagnostic measurement.[1]
Bioavailability Poor (Proteolysis)High (Protected)The

-t-Boc group prevents N-terminal degradation.

Experimental Protocols

To validate these findings, researchers should utilize the Ghosh & Schild Rat Preparation , the self-validating "gold standard" for continuous acid monitoring.

Protocol A: The Ghosh & Schild Rat Preparation (In Vivo)

Objective: Measure real-time gastric acid secretion changes in response to IV secretagogues.

Reagents & Setup:

  • Subject: Male Wistar rats (200-250g), fasted 18h.

  • Anesthesia: Urethane (1.25 g/kg, i.p.) – Crucial: Preserves vagal tone unlike barbiturates.

  • Perfusate: Dilute NaOH (pH 10.0) or Saline (37°C).

  • Detection: pH micro-electrode or Titration.

Step-by-Step Methodology:

  • Surgical Access: Cannulate the trachea. Insert a perfusion tube via the esophagus into the stomach.[2][3] Insert a drainage cannula into the pylorus.[2][3]

  • Lavage: Wash the stomach with warm saline to remove residual food/debris until effluent is clear.

  • Perfusion Loop: Perfuse the stomach continuously (1 mL/min) with saline. Collect the effluent from the pyloric cannula.[2][3]

  • Baseline Stabilization: Monitor effluent pH for 30 minutes until a stable baseline (pH ~4.0-6.0 depending on flow) is established.

  • Challenge: Administer Pentagastrin (Start: 10 µg/kg/hr IV infusion).

  • Measurement: Record the drop in effluent pH or titrate effluent to pH 7.0 to calculate Total Acid Output (

    
    ).
    

Self-Validation Check:

  • Positive Control: A bolus of Histamine (10 mg/kg) must drop pH < 2.5 within 20 mins.

  • Negative Control: Atropine pretreatment should blunt the Pentagastrin response by ~30-40% (due to cholinergic interdependence).

Protocol Res Perfusate Reservoir (Saline/NaOH, 37°C) Pump Peristaltic Pump (1 mL/min) Res->Pump Rat Rat Stomach (Esophageal In -> Pyloric Out) Pump->Rat Esophageal Cannula Sensor pH Electrode / Titration Unit Rat->Sensor Pyloric Effluent Recorder Data Recorder (Acid Output) Sensor->Recorder

Figure 2: Schematic of the Ghosh & Schild continuous perfusion system for gastric acid quantification.

Protocol B: Competitive Receptor Binding (In Vitro)

Objective: Determine


 to confirm receptor affinity similarity.
  • Cell Line: AR42J (Rat pancreatoma) or CHO-CCK2R (Transfected Chinese Hamster Ovary).

  • Radioligand:

    
    I-Gastrin or 
    
    
    
    I-CCK-8 (approx 20 pM).
  • Incubation: Incubate cells with radioligand + increasing concentrations (

    
     to 
    
    
    
    M) of Pentagastrin or CCK-5.
  • Termination: Rapid filtration over glass fiber filters; wash with ice-cold buffer.

  • Analysis: Measure radioactivity. Plot % Specific Binding vs. Log[Ligand].

  • Result: Both curves should overlap significantly, yielding

    
     values in the low nanomolar range (1-5 nM).
    

Critical Analysis: Why Pentagastrin Won

For drug development professionals, the comparison illustrates a vital principle: Pharmacokinetics (PK) often trumps Pharmacodynamics (PD).

  • The Protection Factor: The

    
    -t-Boc group in Pentagastrin is not involved in receptor binding. Its sole function is steric hindrance, preventing aminopeptidases from cleaving the N-terminal residue. CCK-5, lacking this, is degraded in the hepatic and renal circulation within a single pass.
    
  • Clinical Reproducibility: Because CCK-5 degradation rates vary between individuals (based on enzymatic levels), it produces erratic acid secretion profiles. Pentagastrin's stability ensures a dose-dependent, reproducible "plateau" of acid secretion, which is essential for diagnosing Zollinger-Ellison syndrome or achlorhydria.

  • Safety: Both peptides have excellent safety profiles, but Pentagastrin's predictable half-life allows for rapid reversal of adverse effects (e.g., nausea) simply by stopping the infusion.

References

  • Tracy, H. J., & Gregory, R. A. (1964). Physiological Properties of a Series of Synthetic Peptides Structurally Related to Gastrin I. Nature, 204, 935–938.

  • Ghosh, M. N., & Schild, H. O. (1958). Continuous recording of acid gastric secretion in the rat.[2][4] British Journal of Pharmacology and Chemotherapy, 13(1), 54–61.[4]

  • Dockray, G. J. (2004). Clinical endocrinology and metabolism. Gastrin. Best Practice & Research Clinical Endocrinology & Metabolism, 18(4), 555-568.

  • Kopin, A. S., et al. (1992). The cholecystokinin-B/gastrin receptor: identification of amino acid residues that determine nonpeptide antagonist affinity. Proceedings of the National Academy of Sciences, 89(8), 3605-3609.

  • Schubiger, P. A., et al. (1999). Comparison of the in vitro and in vivo properties of different 125I- and 111In-labelled macrocyclic gastrin analogues. European Journal of Nuclear Medicine, 26, 1529–1537.

Sources

A Comparative Analysis of CCK-5 and CCK-4 Anxiogenic Effects in the Elevated Plus Maze

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction to Cholecystokinin and its Role in Anxiety

Cholecystokinin (CCK) is a neuropeptide abundantly found in the brain, where it plays a significant role in various behavioral functions, including memory, cognition, and reward.[1] Its involvement in anxiety and panic disorders has been a subject of extensive research.[2][3] CCK exerts its effects by binding to two primary receptor subtypes: CCK-A and CCK-B receptors.[2] While both are present in the brain, CCK-B receptors are expressed at higher levels and are historically linked to the induction of panic attacks in humans.[1] The anxiogenic, or anxiety-producing, effects of CCK are primarily mediated through the activation of CCK-B receptors, particularly within the basolateral amygdala.[1][3]

This guide provides a comparative analysis of the anxiogenic effects of two CCK receptor agonists, cholecystokinin tetrapeptide (CCK-4) and cholecystokinin pentapeptide (CCK-5), with a specific focus on their evaluation in the elevated plus maze (EPM), a widely used behavioral assay for assessing anxiety-like behaviors in rodents.[4][5][6]

The Elevated Plus Maze: A Key Tool for Anxiety Research

The elevated plus maze is a standard preclinical model for evaluating the anxiolytic or anxiogenic properties of pharmacological agents.[4][5][6] The apparatus consists of a plus-shaped maze elevated off the ground, with two "open" arms exposed and two "closed" arms enclosed by walls.[7][8] The test is based on the natural aversion of rodents to open and elevated spaces.[4][5] A decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic effect, while an increase suggests an anxiolytic effect.[6]

Experimental Workflow: Elevated Plus Maze

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase (5 min) cluster_post_test Post-Test Phase cluster_analysis Data Analysis acclimation Acclimation (30-60 min in holding room) placement Place animal in center, facing an open arm acclimation->placement Minimizes novelty stress handling Habituation & Handling (3-5 days prior) handling->acclimation Ensures reduced stress exploration Allow free exploration placement->exploration recording Record behavior via video tracking exploration->recording removal Return animal to home cage exploration->removal parameters Measure: - Time in open/closed arms - Entries into open/closed arms - Total distance traveled recording->parameters cleaning Clean maze with 70% ethanol removal->cleaning Prevents olfactory cues calculation Calculate: - % Time in open arms - % Entries into open arms parameters->calculation Derive anxiety indices

Caption: Experimental workflow for the elevated plus maze test.

CCK-4: The Gold Standard for Inducing Panic Anxiety

Cholecystokinin tetrapeptide (CCK-4) is a potent and selective CCK-B receptor agonist and is widely recognized as a reliable agent for inducing panic attacks in both humans and animal models.[1][9][10] Intravenous administration of CCK-4 has been shown to provoke short-lasting panic-like attacks in healthy individuals and patients with panic disorder, with the latter showing a heightened sensitivity.[11][12]

In preclinical studies using the elevated plus maze, administration of CCK-4 or its analogue BOC-CCK-4 consistently produces anxiogenic-like effects in rodents.[3][9][13] This is characterized by a significant reduction in the percentage of time spent in and entries into the open arms of the maze.[9] The anxiogenic effects of CCK-4 can be blocked by pretreatment with CCK-B receptor antagonists, further confirming the critical role of this receptor subtype.[3][14]

CCK-5 (Pentagastrin): A Potent Anxiogenic Agent

Pentagastrin, a synthetic pentapeptide that includes the same C-terminal four amino acids as CCK, also acts as a potent CCK-B receptor agonist.[3] Similar to CCK-4, pentagastrin has been shown to induce panic attacks in humans and is used as a pharmacological challenge in clinical research on anxiety disorders.[15]

In the elevated plus maze, pentagastrin has demonstrated clear anxiogenic effects in rodents, leading to a decrease in open arm exploration.[3] These effects are comparable to those observed with CCK-4, highlighting its utility as a tool to study the neurobiology of anxiety.

Comparative Analysis of Anxiogenic Effects in the Elevated Plus Maze

AgonistReceptor SpecificityAnxiogenic Effect in EPMKey Findings
CCK-4 Potent CCK-B agonistStrong Consistently reduces time and entries in open arms.[3][9][13] Effects are blocked by CCK-B antagonists.[3][14]
CCK-5 (Pentagastrin) Potent CCK-B agonistStrong Induces anxiogenic-like behavior similar to CCK-4.[3]

While both CCK-4 and CCK-5 are potent anxiogenic agents that act through CCK-B receptors, the existing literature does not consistently report significant differences in their potency or efficacy in the elevated plus maze. Some studies, however, have reported a failure of CCK-4 to induce significant behavioral effects in mice at certain doses, highlighting the importance of dose-response studies and potential species-specific differences.[16]

Mechanistic Insights: The CCK-B Receptor Signaling Pathway

The anxiogenic effects of CCK-4 and CCK-5 are initiated by their binding to CCK-B receptors, which are G-protein coupled receptors. This binding activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC).[17] This signaling cascade is thought to enhance glutamatergic transmission and NMDA receptor function in brain regions like the hippocampus, contributing to the anxiogenic response.[17]

Signaling Pathway of CCK-B Receptor Activation

CCK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK-4 / CCK-5 CCKBR CCK-B Receptor CCK->CCKBR Gq Gq Protein CCKBR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca Ca2+ ER->Ca releases Ca->PKC activates Anxiogenic Anxiogenic Effects (e.g., Enhanced Glutamate Release) PKC->Anxiogenic

Caption: Simplified signaling pathway of CCK-B receptor activation.

Detailed Experimental Protocol: Elevated Plus Maze

This protocol outlines the standardized procedure for conducting the elevated plus maze test to assess the anxiogenic effects of CCK-4 or CCK-5 in rodents.[4][6][7]

Materials:

  • Elevated plus maze apparatus (appropriately sized for the species)

  • Video camera and tracking software (e.g., ANY-maze)

  • CCK-4 or CCK-5 solution

  • Vehicle control solution (e.g., saline)

  • Syringes and needles for administration

  • 70% ethanol for cleaning

  • Stopwatch

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[7][8]

  • Habituation and Handling: It is strongly recommended to handle the animals for 3-5 days prior to testing to reduce stress.[4]

  • Drug Administration: Administer CCK-4, CCK-5, or vehicle control at the appropriate dose and route (e.g., intraperitoneal, intravenous) and at a predetermined time before the test.

  • Placement on the Maze: Gently place the animal on the central platform of the maze, facing one of the open arms.[6][7]

  • Test Duration: Allow the animal to freely explore the maze for a 5-minute period.[4][6][7]

  • Recording: Record the entire session using a video camera positioned above the maze.

  • Removal and Cleaning: After the 5-minute session, carefully remove the animal and return it to its home cage. Thoroughly clean the maze with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.[4][7]

  • Data Analysis: Analyze the video recordings to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Calculation of Anxiety Indices:

    • Percentage of time in open arms = (Time in open arms / Total time in both arms) x 100

    • Percentage of entries into open arms = (Entries into open arms / Total entries into both arms) x 100

Conclusion

Both CCK-4 and CCK-5 are potent CCK-B receptor agonists that reliably induce anxiogenic effects in the elevated plus maze. Their use in preclinical research has been instrumental in elucidating the role of the CCK system in anxiety and panic. While their effects are largely comparable, researchers should consider dose-response relationships and potential species-specific sensitivities when designing experiments. The elevated plus maze remains a cornerstone behavioral assay for investigating the anxiogenic and anxiolytic properties of novel compounds targeting the CCK system.

References

  • Elevated plus maze protocol. (2023, January 13). protocols.io. [Link]

  • Crespi, F. (2019). Cholecystokinin-Mediated Neuromodulation of Anxiety and Schizophrenia: A “Dimmer-Switch” Hypothesis. PMC. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]

  • Noble, F., & Roques, B. P. (1997). CCK in anxiety and cognitive processes. PubMed. [Link]

  • Animalab. (n.d.). Elevated Plus Maze (EPM) for rats or mice, optimized for Videotracking. Animalab. [Link]

  • Walefalk, C., et al. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]

  • Rotzinger, S., & Vaccarino, F. J. (2003). Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models. Journal of Psychiatry & Neuroscience, 28(3), 171-181. [Link]

  • Johnson, N. C., & Rodgers, R. J. (1996). Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice. Psychopharmacology, 124(4), 355-364. [Link]

  • Smialowska, M., & Szewczyk, B. (1999). BOC-CCK-4, CCK(B)receptor agonist, antagonizes anxiolytic-like action of morphine in elevated plus-maze. Polish journal of pharmacology, 51(5), 417-422. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Elevated Plus Maze. MMPC.org. [Link]

  • Deng, C., et al. (2011). Requirement of Phospholipase C and Protein Kinase C in Cholecystokinin-mediated Facilitation of NMDA Channel Function and Anxiety-like Behavior. The Journal of biological chemistry, 286(21), 18452-18461. [Link]

  • Rex, A., Fink, H., & Marsden, C. A. (1994). Effects of BOC-CCK-4 and L 365.260 on cortical 5-HT release in guinea-pigs on exposure to the elevated plus maze. Neuropharmacology, 33(3-4), 559-565. [Link]

  • Crespi, F. (2019). On the Role of Cholecystokinin (CCK) in Fear and Anxiety: A Review and Research Proposal. Open Access Pub. [Link]

  • NEUROFIT. (n.d.). Rodent model of anxiety - CCK-4-induced Panic Anxiety. NEUROFIT Preclinical Contract Research Organization (CRO). [Link]

  • de Montigny, C. (1989). Cholecystokinin tetrapeptide induces panic-like attacks in healthy volunteers. Preliminary findings. Archives of general psychiatry, 46(6), 511-517. [Link]

  • van Megen, H. J., et al. (2009). Cholecystokinin and panic disorder: Past and future clinical research strategies. Journal of Psychopharmacology, 23(5), 551-560. [Link]

  • Miyasaka, K., et al. (2002). Anxiety-related behaviors in cholecystokinin-A, B, and AB receptor gene knockout mice in the plus-maze. Brain research, 958(2), 317-322. [Link]

  • Rataud, J., et al. (1991). 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice. Brain research, 548(1-2), 315-317. [Link]

  • Rehfeld, J. F. (2000). Cholecystokinin and panic disorder--three unsettled questions. Regulatory peptides, 93(1-3), 79-83. [Link]

  • Bradwejn, J., Koszycki, D., & Shriqui, C. (1991). Enhanced sensitivity to cholecystokinin tetrapeptide in panic disorder. Clinical and behavioral findings. Archives of general psychiatry, 48(7), 603-610. [Link]

  • Rataud, J., et al. (1991). 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice. Semantic Scholar. [Link]

  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Melior Discovery. [Link]

  • Treit, D., & Fundytus, M. (1988). Anxiogenic stimuli in the elevated plus-maze. Pharmacology, biochemistry, and behavior, 30(4), 1071-1075. [Link]

Sources

Comparative Binding Guide: Cholecystokinin Pentapeptide (CCK-5) Selectivity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark for Cholecystokinin Pentapeptide (CCK-5) , specifically the sequence Gly-Trp-Met-Asp-Phe-NH₂ .[1] While the sulfated octapeptide (CCK-8s) is the universal agonist for both receptor subtypes, shorter C-terminal fragments like CCK-5 and CCK-4 exhibit distinct selectivity profiles.

The Core Distinction:

  • CCK1 (formerly CCK-A): Requires a sulfated tyrosine residue at position 7 (from the C-terminus) for high-affinity binding.[2] Consequently, CCK-5 exhibits low affinity for this subtype.

  • CCK2 (formerly CCK-B): Recognizes the C-terminal tetrapeptide pharmacophore (Trp-Met-Asp-Phe-NH₂) with high affinity, independent of sulfation. CCK-5 exhibits high affinity for this subtype, making it a selective tool for CCK2 characterization.

Mechanistic Basis of Selectivity

To understand the experimental data, one must visualize the structural requirements of the receptors. The following diagram illustrates the "Sulfation Switch" that dictates ligand selectivity.

CCK_Selectivity cluster_mechanism Pharmacophore Recognition CCK8S CCK-8s (Sulfated Tyr) CCK1 CCK1 Receptor (Alimentary) CCK8S->CCK1 High Affinity (Requires Sulfation) CCK2 CCK2 Receptor (Brain/Gastrin) CCK8S->CCK2 High Affinity CCK5 CCK-5 (Gly-Trp-Met-Asp-Phe-NH2) CCK5->CCK1 Low Affinity (Missing Sulfated Tyr) CCK5->CCK2 High Affinity (Recognizes C-term)

Figure 1: Ligand-Receptor Interaction Logic. CCK-5 binds CCK2 effectively due to the conserved C-terminal pharmacophore but fails to engage CCK1 due to the absence of the critical sulfated tyrosine moiety.

Benchmark Ki Values

The following data aggregates representative values from radioligand binding assays using mammalian tissues (typically Rat Cortex for CCK2 and Rat Pancreas for CCK1) or transfected cell lines (CHO/HEK).

Note on CCK-5 vs. CCK-4: In binding studies, CCK-5 (Gly-Trp-Met-Asp-Phe-NH₂) and CCK-4 (Trp-Met-Asp-Phe-NH₂) behave almost identically because the N-terminal Glycine of CCK-5 does not significantly alter the conformation of the C-terminal tetrapeptide binding epitope.

Comparative Affinity Table
LigandReceptor SubtypeKi / IC50 (nM)Binding StrengthSelectivity Profile
CCK-5 CCK2 (Brain) 1.0 – 5.0 nM High CCK2 Selective
CCK-5 CCK1 (Gut)> 1,000 nMLow--
CCK-8s (Control)CCK2 (Brain)~ 0.5 – 1.0 nMHighNon-selective
CCK-8s (Control)CCK1 (Gut)~ 0.2 – 0.5 nMVery HighNon-selective
Gastrin-17CCK2 (Brain)~ 1.0 – 5.0 nMHighCCK2 Selective
Gastrin-17CCK1 (Gut)> 5,000 nMNegligible--

Interpretation for Researchers:

  • CCK2 Assays: CCK-5 is a robust agonist. If you observe a Ki > 10 nM in a purported CCK2 assay, suspect receptor degradation or incorrect buffer composition (see Protocol).

  • CCK1 Assays: CCK-5 should not displace radiolabeled CCK-8s at physiological concentrations. Significant displacement implies high non-specific binding or the presence of CCK2 splice variants.

Validated Experimental Protocol: Radioligand Competition Binding

This protocol is designed for membrane preparations (e.g., CHO-CCK2 stable lines or Rat Cerebral Cortex). It uses [¹²⁵I]-CCK-8s as the tracer.

A. Reagents & Buffer Composition[3][4]
  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.2% BSA (Bacitracin 0.1 mg/mL is optional but recommended to prevent degradation).

    • Scientist's Note: Mg²⁺ is critical for agonist binding. Omitting it shifts the receptor to a low-affinity G-protein uncoupled state.

  • Radioligand: [¹²⁵I]-CCK-8s (Sulfated). Specific Activity ~2200 Ci/mmol. Concentration: 20–50 pM.

  • Competitor: CCK-5 (dilution series: 10⁻¹² to 10⁻⁵ M).

B. Workflow Diagram

Binding_Protocol cluster_incubation Incubation Phase (60 min @ 25°C) cluster_termination Termination Phase start Start: Membrane Prep mix Mix: 1. Membranes (20µg) 2. [125I]-CCK-8s (20pM) 3. CCK-5 (Variable Conc.) start->mix equilibrate Equilibrate to Equilibrium mix->equilibrate filter Rapid Filtration (GF/B Filters + 0.3% PEI) equilibrate->filter wash Wash 3x (Ice-cold Tris Buffer) filter->wash count Gamma Counting wash->count analysis Data Analysis (Non-linear Regression) count->analysis

Figure 2: Step-by-step radioligand competition binding workflow.

C. Step-by-Step Methodology
  • Filter Pre-treatment (Crucial): Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour prior to use.

    • Why? CCK peptides are "sticky." PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the positively charged peptide regions.

  • Incubation:

    • In a 96-well plate or tubes, add 50 µL of competitor (CCK-5 serial dilutions).

    • Add 50 µL of [¹²⁵I]-CCK-8s.

    • Initiate reaction by adding 100 µL of membrane suspension (approx. 10–20 µg protein/well).

    • Incubate for 60 minutes at 25°C (Room Temp) .

  • Termination:

    • Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer harvester).

    • Wash filters 3 times rapidly (<10 seconds total) with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 0.2% BSA).

    • Why Ice-Cold? To "freeze" the dissociation rate (k_off), preventing the bound ligand from washing off during filtration.

  • Quantification:

    • Dry filters (optional, depending on scintillation fluid).

    • Add liquid scintillant or count directly in a Gamma Counter.

  • Data Analysis:

    • Plot Bound/Total vs. Log[CCK-5].

    • Fit to a one-site competition model to determine IC50.

    • Calculate Ki using the Cheng-Prusoff equation:

      
      
      

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, your filters are likely the issue. Ensure PEI soaking is sufficient. Alternatively, add 0.1% BSA to the wash buffer.

  • Proteolysis: CCK peptides are susceptible to aminopeptidases. If affinity appears lower than expected (Ki shifting right), include a protease inhibitor cocktail (specifically Bacitracin and PMSF ) in the binding buffer.

  • Receptor State: CCK receptors are G-protein coupled.[2][3] If using a GTP-gamma-S non-hydrolyzable analog in the buffer, expect the affinity of agonists (like CCK-5) to decrease (shift to low-affinity state). For maximum binding signal, omit GTP analogs.

References

  • Noble, F., et al. (1999). "International Union of Pharmacology. XXI. Structure, distribution, and functions of cholecystokinin receptors." Pharmacological Reviews, 51(4), 745-781.

  • Dufresne, M., et al. (2006). "Cholecystokinin and Gastrin Receptors."[3] Physiological Reviews, 86(3), 805-847.

  • Rehfeld, J. F. (2017). "Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger." Frontiers in Endocrinology, 8, 47.

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Technical Resources.

Sources

Reproducibility of cholecystokinin pentapeptide induced anxiety models

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of Cholecystokinin Pentapeptide Induced Anxiety Models

Part 1: Executive Summary & Technical Definition

The "Pentapeptide" Distinction in Anxiety Research In the domain of anxiogenic modeling, precision in nomenclature is critical. While CCK-4 (Trp-Met-Asp-Phe-NH₂) is the "gold standard" tetrapeptide for inducing panic attacks, the term "Cholecystokinin Pentapeptide" typically refers to two distinct agents used to interrogate the same CCK-B receptor pathway:

  • Pentagastrin (Boc-β-Ala-Trp-Met-Asp-Phe-NH₂): A synthetic pentapeptide analog. It is the primary alternative to CCK-4 in clinical research because it is a registered diagnostic agent (for gastric acid secretion) with a known safety profile, yet it shares the panicogenic potency of CCK-4.

  • CCK-5 (Gly-Trp-Met-Asp-Phe-NH₂): The naturally occurring pentapeptide fragment. Less commonly used as an exogenous challenge due to rapid degradation, but biologically relevant.

Verdict: This guide evaluates the Pentapeptide (Pentagastrin/CCK-5) model, benchmarking its reproducibility against the Tetrapeptide (CCK-4) standard.

Part 2: Mechanistic Foundation (Expertise & Logic)

The reproducibility of these models hinges on the CCK-B Receptor (CCKBR) signaling cascade. Unlike benzodiazepine-sensitive GABAergic models, CCK models mimic the "suffocation alarm" and sympathetic surge of panic via Gq-protein coupled pathways.

Signaling Pathway Visualization Figure 1: The CCK-B Receptor Panicogenic Signaling Cascade. Note the bifurcation into calcium mobilization (immediate anxiety) and MAPK activation (long-term plasticity).

CCK_Signaling CCK_Ligand CCK-4 / Pentagastrin (Ligand) CCKB_Rec CCK-B Receptor (Gq-Coupled) CCK_Ligand->CCKB_Rec Binding (High Affinity) Gq Gαq Protein CCKB_Rec->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca_Store ER Ca2+ Release IP3->Ca_Store Mobilization PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Store->PKC Behavior PANIC RESPONSE (Freezing, Flight, Autonomic Surge) Ca_Store->Behavior Rapid Onset (<1 min) MAPK MAPK / ERK Pathway PKC->MAPK Downstream Signaling MAPK->Behavior Sustained Anxiety

Caption: CCK-B receptor activation triggers a rapid IP3-mediated Calcium surge, correlating with the "rush" of panic symptoms, followed by PKC/MAPK activation.

Part 3: Comparative Performance Analysis

The following table contrasts the Pentapeptide model (Pentagastrin) with the Tetrapeptide (CCK-4) and the Octapeptide (CCK-8s).

Table 1: Comparative Efficacy & Reproducibility Profile

FeatureCCK-4 (Tetrapeptide) Pentagastrin (Pentapeptide) CCK-8s (Sulfated)
Primary Application Gold Standard for Panic InductionClinical Alternative (Registered Drug)General Anxiety / Satiety
Receptor Selectivity High Affinity: CCK-B (Central)High Affinity: CCK-B Mixed: CCK-A & CCK-B
Panic Rate (Humans) 70-100% (Dose: 20-50 µg)50-70% (Dose: 0.6 µg/kg)Low (Induces nausea/satiety)
Onset of Action Rapid (20-40 seconds)Rapid (30-60 seconds)Slower / Variable
Duration Short (2-5 mins)Short (2-5 mins)Moderate
Stability (In Solution) Poor (Oxidation prone)Moderate (Protected N-terminus)Good
Reproducibility Risk High: Rapid degradation affects dosing accuracy.Medium: Better stability but variable responder rates.[1]Low: Consistent but wrong phenotype.

Key Insight: Pentagastrin offers a more reproducible chemical stability profile than CCK-4 due to its N-terminal protection (Boc group), making it a superior choice for clinical trials where formulation stability is paramount, despite CCK-4 being the historical "pure" panicogen.

Part 4: Reproducibility Challenges & Solutions

To ensure data integrity (Trustworthiness), researchers must control three specific variables that notoriously plague CCK models.

The "Responder" Variable (Biological Variation)
  • Problem: Not all subjects (human or rodent) panic. In healthy human volunteers, the panic rate is ~70% for CCK-4 and ~55% for Pentagastrin. In rodents, strain differences are massive.

  • Solution (Protocol):

    • Humans: Use a Double-Challenge Design . Screen subjects with a low dose (10 µg CCK-4 or 0.1 µg/kg Pentagastrin). Only enroll "Responders" for the actual drug trial.

    • Rodents: Use PVG Hooded Rats (high sensitivity) rather than Sprague-Dawley (variable sensitivity). Avoid Wistar rats for CCK-B specific tests as they show high baseline variability.

Peptide Instability (Chemical Variation)
  • Problem: The Methionine (Met) residue in both CCK-4 and Pentagastrin is highly susceptible to oxidation. Oxidized peptide is biologically inactive but immunologically detectable, leading to "phantom dose" errors.

  • Solution (Protocol):

    • Lyophilized powder must be stored at -20°C.

    • Critical Step: Reconstitute immediately before injection (<1 hour).

    • Validation: Use HPLC to verify purity if the solution sits for >2 hours. Do not use stock solutions stored overnight.

Tachyphylaxis (Tolerance)
  • Problem: CCK-B receptors desensitize rapidly. Repeating the dose within 2 hours results in a blunted response (up to 50% reduction).

  • Solution (Protocol):

    • Minimum washout period: 24 hours between challenges in rodents; 1 week in humans.

    • Never perform a "cumulative dose-response" in the same animal on the same day.

Part 5: Validated Experimental Protocols

Workflow A: Human Panic Challenge (Pentagastrin/CCK-4)

Experimental Logic: The goal is to induce a quantifiable "panic spike" and measure the attenuation by a candidate drug.

  • Preparation:

    • Dissolve Pentagastrin (0.6 µg/kg) or CCK-4 (25-50 µg total) in sterile saline.

    • Timing: Prepare <30 mins prior to bolus.

  • Baseline:

    • Subject rests supine for 20 mins.

    • Record Baseline Heart Rate (HR) and Panic Symptom Scale (PSS).

  • Injection (The Critical Variable):

    • IV Bolus: Must be administered in <5 seconds .

    • Why? Slow infusion activates compensatory mechanisms; rapid bolus shocks the CCK-B system, mimicking a panic surge.

  • Assessment:

    • T+0 to T+5 min: Continuous HR monitoring.

    • T+1 min: Peak panic intensity usually occurs.

    • T+5 min: Administer PSS (Panic Symptom Scale).

    • T+10 min: Collect blood for ACTH/Cortisol (HPA axis validation).

Workflow B: Rodent Anxiety Model (Elevated Plus Maze)

Experimental Logic: Unlike humans, rodents cannot self-report. We use the Elevated Plus Maze (EPM) to measure "flight" (avoidance of open arms).

Workflow Diagram Figure 2: Rodent Experimental Timeline for CCK-Induced Anxiety.

Rodent_Workflow Step1 Acclimation (1 Week) Handle daily Step2 Drug Admin (Candidate Anxiolytic) -30 min (IP/PO) Step1->Step2 Step3 Challenge Injection (CCK-4 / Pentagastrin) IP: 0.25 - 0.5 mg/kg IV: 50 µg/kg Step2->Step3 Step4 Wait Period (Critical: 5-10 min) Step3->Step4 Peak Effect Window Step5 Testing (EPM) 5 min duration Step4->Step5 Step6 Analysis % Open Arm Time % Open Arm Entries Step5->Step6

Caption: Timing is the primary failure point. Testing must occur 5-10 minutes post-CCK injection to capture the peak anxiogenic effect before degradation.

References

  • Bradwejn, J., et al. (1991).[2] The panicogenic effects of cholecystokinin-tetrapeptide are antagonized by L-365,260, a central cholecystokinin receptor antagonist, in patients with panic disorder. Archives of General Psychiatry. Link

  • Abelson, J. L., & Nesse, R. M. (1994). Pentagastrin infusions in patients with panic disorder.[3][4][5] I. Symptoms and cardiovascular responses.[1][2][3] Biological Psychiatry. Link

  • van Megen, H. J., et al. (1994). Pentagastrin induced panic attacks: enhanced sensitivity in panic disorder patients.[3][4] Psychopharmacology.[1][2][4][6][7] Link

  • Rehfeld, J. F. (2021). Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions. MDPI - Pharmaceuticals. Link

  • Khan, S., et al. (2004).[1] Effect of time of preparation on pentagastrin-induced symptom, endocrine and cardiovascular responses.[1] Psychoneuroendocrinology.[2] Link

Sources

A Comparative Guide to the Metabolic Stability of Sulfated vs. Non-Sulfated Cholecystokinin (CCK) Fragments

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with gastrointestinal hormones and neuropeptides, understanding the nuances of post-translational modifications is paramount. One of the most critical modifications in the cholecystokinin (CCK) family of peptides is tyrosine O-sulfation. This guide provides an in-depth comparison of the metabolic stability of sulfated versus non-sulfated CCK fragments, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Foundational Importance of Sulfation in CCK Biology

Cholecystokinin is a vital peptide hormone that regulates a host of physiological processes, from gallbladder contraction and pancreatic enzyme secretion to satiety and anxiety.[1][2] Its biological activity is conferred by its C-terminal peptide fragments, with CCK-8 being one of the most studied forms.[3] However, the bioactivity of CCK is not solely dependent on its amino acid sequence; a post-translational modification—the sulfation of a specific tyrosine residue—is a critical determinant of its function.[4][5]

This O-sulfation is catalyzed by the enzyme tyrosylprotein sulfotransferase (TPST) and plays a profound role in how CCK interacts with its receptors.[4] The CCK receptor family has two primary subtypes:

  • CCK1 Receptor (CCK-A): Abundant in the gastrointestinal system. It exhibits a dramatically higher affinity for sulfated CCK, with some studies reporting a 500- to 1,000-fold greater potency compared to the non-sulfated form.[6][7]

  • CCK2 Receptor (CCK-B): Predominantly found in the central nervous system. This receptor subtype does not discriminate as strongly between the two forms, binding both sulfated and non-sulfated CCK with similar, high affinity.[6][8]

This receptor-specific affinity underscores why the stability of the sulfated form is of immense interest; its degradation to a non-sulfated peptide effectively inactivates it at the CCK1 receptor level.

CCK Receptor Signaling Pathways

Upon binding of an active CCK fragment, both receptor subtypes initiate a cascade of intracellular signaling events. As G-protein coupled receptors (GPCRs), they primarily signal through Gq proteins to activate Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[3][9] Additional pathways, including Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt, are also stimulated, mediating cellular responses like enzyme secretion, muscle contraction, and cell growth.[10][11]

CCK_Signaling_Pathway cluster_membrane Cell Membrane CCKR CCK Receptor (CCK1R/CCK2R) G_protein Gq/G11 CCKR->G_protein Activates CCK Sulfated CCK CCK->CCKR Binds PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Cell_Response Cellular Responses (e.g., Enzyme Secretion) PKC->Cell_Response MAPK->Cell_Response

Canonical CCK receptor signaling cascade.

Comparative Stability: Sulfation as a Protective Shield

The primary challenge for peptide therapeutics is their susceptibility to rapid enzymatic degradation in vivo.[12][13] Our central finding, supported by published data, is that sulfation significantly enhances the metabolic stability of CCK fragments.

The degradation of CCK-8 is primarily carried out by aminopeptidases and endopeptidases present in plasma and synaptic membranes.[14][15][16] Studies comparing the degradation rates in human and rat plasma demonstrate a clear protective effect of the sulfate group. The non-sulfated form is degraded much more rapidly than its sulfated counterpart. It is hypothesized that the negatively charged, bulky sulfate moiety provides steric hindrance, shielding nearby peptide bonds from enzymatic cleavage.

Quantitative Data: In Vitro Half-Life Comparison

The following table summarizes data from in vitro degradation studies of CCK-8 in plasma, highlighting the substantial difference in stability.

Peptide FragmentMatrixHalf-Life (t½)Reference
Sulfated CCK-8 Human Plasma~50 minutes [16]
Non-Sulfated CCK-8 Human Plasma~18 minutes [16]
Sulfated CCK-8 Rat Plasma~17 minutes[16]
Non-Sulfated CCK-8 Rat Plasma~5 minutes[16]

Table 1: Comparative half-life of sulfated and non-sulfated CCK-8 in plasma. The data clearly shows that the sulfated form is nearly three times more stable in human plasma.

Experimental Guide: A Validated Protocol for Assessing Peptide Stability

To quantitatively assess peptide stability, a robust and reproducible experimental workflow is essential. The following protocol describes a standard in vitro plasma stability assay coupled with LC-MS for quantification, a gold-standard technique for this application.[17][18]

Causality Behind Experimental Choices:

  • Why Plasma? Plasma is the most relevant ex vivo matrix for predicting the systemic stability of intravenously or subcutaneously administered peptides, as it contains a complex mixture of the proteases a therapeutic would first encounter.[12]

  • Why 37°C? This temperature mimics physiological conditions, ensuring that enzymatic activity is representative of what occurs in the body.

  • Why Protein Precipitation? Plasma proteins interfere with LC-MS analysis. Precipitation removes them. The choice of precipitant is critical; strong acids can cause peptide loss or degradation, whereas organic solvents like acetonitrile are generally preferred.[13]

  • Why LC-MS? Liquid Chromatography-Mass Spectrometry offers high sensitivity and specificity, allowing for the precise quantification of the parent peptide and its degradation products, even in a complex matrix.[17][19]

Experimental Workflow Diagram

Stability_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A Prepare Peptide Stock (e.g., 1 mg/mL in DMSO) D Spike Peptide into Plasma (t=0) A->D B Thaw Plasma (e.g., Human K2-EDTA Plasma) C Pre-warm Plasma to 37°C C->D E Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) D->E F Quench Reaction (Add to Acetonitrile with Internal Standard) E->F G Vortex & Centrifuge to Pellet Proteins F->G H Transfer Supernatant G->H I Analyze by LC-MS/MS H->I J Calculate % Remaining vs. t=0 I->J

Workflow for an in vitro plasma stability assay.
Step-by-Step Protocol: Plasma Stability Assay
  • Reagent and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the test peptide (sulfated or non-sulfated CCK fragment) in DMSO.

    • Thaw frozen human plasma (e.g., K2-EDTA as anticoagulant) in a 37°C water bath. Once thawed, keep on ice until use.

    • Prepare the quenching solution: Acetonitrile (ACN) containing a suitable internal standard (a stable, non-endogenous peptide with similar chromatographic behavior).

    • Pre-warm an aliquot of plasma to 37°C for at least 15 minutes before starting the experiment.

  • Initiation of Reaction (t=0):

    • Spike the pre-warmed plasma with the peptide stock solution to a final concentration of ~1-5 µM. The final DMSO concentration should be <1% to avoid affecting enzyme activity.

    • Vortex gently to mix and immediately withdraw the first aliquot for the t=0 time point.

  • Time-Point Sampling and Quenching:

    • Incubate the plasma-peptide mixture in a 37°C water bath.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately add the aliquot to a tube containing a fixed volume of the cold quenching solution (e.g., 150 µL of ACN with internal standard). The 3:1 ratio of ACN to plasma is effective for protein precipitation.

    • Vortex vigorously for 30 seconds.

  • Protein Precipitation and Sample Preparation:

    • Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

  • Quantification by LC-MS:

    • Analyze the samples using a validated LC-MS/MS method. Monitor the parent peptide and internal standard using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

    • Generate a standard curve if absolute quantification is needed, or use the t=0 sample for relative quantification.

  • Data Analysis:

    • Calculate the peak area ratio of the target peptide to the internal standard for each time point.

    • Normalize the data by expressing the ratio at each time point as a percentage of the ratio at t=0.

    • Plot the percentage of peptide remaining versus time on a semi-logarithmic scale.

    • Determine the half-life (t½) from the slope (k) of the linear regression line using the formula: t½ = 0.693 / k .

Implications for Research and Drug Development

The pronounced difference in stability between sulfated and non-sulfated CCK fragments has significant consequences:

  • For Basic Research: When studying physiological processes mediated by the CCK1 receptor (e.g., in the gut), it is imperative to use the sulfated form of CCK. Using the non-sulfated peptide could lead to misleading or negative results due to a combination of low receptor affinity and rapid degradation.

  • For Drug Development: The inherent instability of peptides is a major hurdle in their development as therapeutics.[20] The protective effect of sulfation provides a key insight for designing more stable CCK analogs. Strategies may include incorporating the sulfate group, using non-natural amino acids to block cleavage sites, or developing peptidomimetics that retain the binding characteristics of sulfated CCK but possess enhanced metabolic stability.

Conclusion

The sulfation of cholecystokinin is not a minor modification; it is a critical determinant of both biological function and metabolic stability. Sulfated CCK fragments bind to the physiologically crucial CCK1 receptor with high affinity and exhibit significantly greater resistance to enzymatic degradation in plasma compared to their non-sulfated counterparts. For scientists in both academic research and pharmaceutical development, a thorough understanding of this stability difference is essential for designing meaningful experiments and developing effective, next-generation CCK-based therapeutics.

References

  • Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor.
  • Schematic diagram summarizing the signaling cascade for CCK activation... ResearchGate. [Link]

  • Deschodt-Lanckman, M. (1985). Enzymatic degradation of cholecystokinin in the central nervous system. Annals of the New York Academy of Sciences. [Link]

  • Janssen, P., et al. (2010). Accelerated in vitro degradation of CCK-58 in blood and plasma of patients with acute pancreatitis. PubMed. [Link]

  • Proposed diagrams of gastrin-and CCK-induced signaling pathways... ResearchGate. [Link]

  • Sakamoto, C., et al. (1985). Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors. PubMed. [Link]

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors. American Physiological Society Journals. [Link]

  • Schematic representation of CCK receptors and the possible second... ResearchGate. [Link]

  • Zuzel, K. A., et al. (1985). Products of cholecystokinin (CCK)-octapeptide proteolysis interact with central CCK receptors. PubMed. [Link]

  • Johnson, T. D., et al. (2023). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC. [Link]

  • Li, Y., et al. (2022). Fluorosulfate as a Latent Sulfate in Peptides and Proteins. PMC. [Link]

  • Komarova, A. V., & Scheres, B. (2019). Sulfated plant peptide hormones. PMC. [Link]

  • Duan, J., et al. (2022). Structural insights into human brain–gut peptide cholecystokinin receptors. PMC. [Link]

  • Sulfated Peptide. CD Formulation. [Link]

  • What are the types of protein sulfation and their implications in protein-protein interactions? LinkedIn. [Link]

  • Deschodt-Lanckman, M., et al. (1984). Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro. PubMed. [Link]

  • Bionda, N., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Reubi, J. C., et al. (1997). Cholecystokinin (CCK)-A and CCK-B/gastrin receptors in human tumors. Cancer Research. [Link]

  • (PDF) Sulfated plant peptide hormones. ResearchGate. [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]

  • Liddle, R. A. (2017). Physiology of cholecystokinin. UpToDate. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Non-sulfated cholecystokinin-8 increases enteric and hindbrain Fos-like immunoreactivity in male Sprague Dawley rats. ScienceDirect. [Link]

  • Comparison of Peptide Content Determination Methods. Mtoz Biolabs. [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. [Link]

  • Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. LinkedIn. [Link]

  • Cholecystokinin. EBSCO. [Link]

  • Cholecystokinin receptor. Wikipedia. [Link]

Sources

Evaluating CCK-5 Purity Standards for Clinical Research: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Paradox" in CCK Peptides

In the study of anxiety disorders and panicogenesis, Cholecystokinin-5 (CCK-5, Gly-Trp-Met-Asp-Phe-NH₂) serves as a critical tool, often bridging the gap between the canonical panicogen CCK-4 and the more stable CCK-8.[1] However, a Certificate of Analysis (CoA) stating ">98% Purity" is frequently insufficient for clinical and translational research.

Standard solid-phase peptide synthesis (SPPS) yields impurities—specifically trifluoroacetate (TFA) counter-ions and methionine sulfoxides —that are biologically active in their own right. In CCK-B receptor assays, these contaminants can skew EC₅₀ values by orders of magnitude or induce non-receptor-mediated cytotoxicity.

This guide provides an objective, data-driven framework for evaluating CCK-5 standards, moving beyond simple HPLC peak integration to a comprehensive assessment of chemical and biological integrity.

Critical Quality Attributes (CQAs) of CCK-5

To ensure reproducibility in clinical research (ICH Q3A/B compliance), three specific attributes of CCK-5 must be scrutinized.

A. The Counter-Ion Trap: TFA vs. Acetate

Most research-grade peptides are delivered as TFA salts because TFA is used to cleave the peptide from the resin.[2]

  • The Risk: TFA is a strong acid that is cytotoxic to neuronal cells at nanomolar concentrations and can artificially acidify unbuffered culture media. It acts as an undetected inhibitor in enzymatic assays.

  • The Clinical Standard: Clinical trials require Acetate or Chloride salts. Acetate is physiologically tolerated and does not interfere with CCK-B signaling.

B. Methionine Oxidation (The "Silent Killer")

The central Methionine (Met) in CCK-5 is highly susceptible to oxidation, forming Met-sulfoxide .

  • Mechanism: Exposure to air or improper storage converts the hydrophobic Met side chain into a polar sulfoxide.

  • Impact: This modification destroys the peptide's affinity for the CCK-B receptor, as the hydrophobic pocket cannot accommodate the polar oxygen. Standard UV-HPLC often fails to separate the oxidized form efficiently from the native peptide.

C. Aspartimide Formation

The Asp-Phe sequence is prone to cyclization into an aspartimide intermediate, which hydrolyzes to form β-Aspartyl (iso-Asp) variants. This structural isomer has the same mass as the parent peptide but significantly reduced biological potency.

Comparative Analysis: Research Grade vs. Clinical Grade

The following table contrasts the specifications of standard commercial preparations against the requirements for rigorous clinical research.

FeatureStandard Research Grade Clinical / GMP Grade Impact on Data
Purity (HPLC) >95%>98% (Target >99%)Lower purity alters effective concentration; impurities may be immunogenic.
Counter-Ion TFA (Trifluoroacetate) Acetate or Chloride TFA causes false positives in toxicity assays and alters receptor binding kinetics.[3]
Met-Oxidation Not typically quantified< 1% (Strictly controlled)Oxidized CCK-5 is biologically inactive; leads to underestimation of potency.
Endotoxin Uncontrolled< 0.01 EU/µgEssential for in vivo injection to prevent septic shock/pyrogenic response.
Net Peptide Content Variable (60-80%)Quantified (>85%)"1 mg" of powder may only contain 0.6 mg of peptide due to salt/water weight.

Visualizing the Degradation & QC Workflow

The following diagram illustrates the critical degradation pathways for CCK-5 and the decision logic for Quality Control.

CCK5_Stability_Workflow Synthesis SPPS Synthesis (Gly-Trp-Met-Asp-Phe-NH2) Crude Crude Peptide (TFA Salt) Synthesis->Crude MetOx Oxidation Risk Met -> Met(O) (+16 Da) Crude->MetOx Air/Peroxides AspIso Isomerization Risk Asp -> iso-Asp (Same Mass, Altered RT) Crude->AspIso Basic pH Purification HPLC Purification & Salt Exchange Crude->Purification Standard Process MetOx->Purification Remove Impurity AspIso->Purification Remove Impurity FinalProduct Clinical Grade CCK-5 (Acetate Salt) Purification->FinalProduct Acetate Conversion

Figure 1: Critical degradation pathways (Red/Yellow) and the purification workflow required to achieve Clinical Grade stability.

Experimental Protocols for Validation

To validate your CCK-5 standard, do not rely solely on the vendor's CoA. Perform these two self-validating protocols.

Protocol A: High-Resolution LC-MS for Oxidation Detection

Objective: Quantify the percentage of Methionine Sulfoxide (Met-Ox) impurity. Rationale: Standard HPLC may co-elute Met and Met-Ox forms. Mass spectrometry detects the +16 Da mass shift definitively.

  • Solubilization: Dissolve 100 µg of CCK-5 in 100 µL of deionized water (avoid buffers initially).

  • LC Setup: Use a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • MS Detection: Set ESI+ mode. Monitor for:

    • Parent Ion [M+H]⁺: ~667.3 Da (Theoretical)

    • Oxidized Ion [M+H+16]⁺: ~683.3 Da

  • Calculation:

    
    
    
    • Acceptance Criteria: < 2% Oxidation for clinical use.

Protocol B: The "TFA-Check" Cell Viability Assay

Objective: Confirm the removal of toxic TFA salts before using the peptide in sensitive neuronal assays.

  • Cell Line: Use SH-SY5Y (neuroblastoma) or HEK293-CCKBR (stable transfectants).

  • Preparation: Prepare a 10 µM stock of CCK-5 in culture media.

  • Control: Prepare a "Mock" control containing the equivalent molarity of Sodium Trifluoroacetate (Na-TFA) if available, or simply compare to a known Acetate-salt standard.

  • Incubation: Treat cells for 24 hours.

  • Readout: Measure viability using an MTT or ATP-based luminescence assay.

    • Result: If the CCK-5 treated cells show >15% toxicity compared to vehicle, and the effect is not reversed by a CCK antagonist (e.g., L-365,260), the toxicity is likely due to residual TFA, not receptor signaling.

Biological Signaling Pathway

Understanding the downstream effects of CCK-5 is crucial for interpreting assay results. The diagram below maps the CCK-B receptor pathway, highlighting where impurities interfere.

CCKB_Signaling CCK5 CCK-5 Ligand CCKBR CCK-B Receptor (GPCR) CCK5->CCKBR Activates Gq Gq Protein CCKBR->Gq PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Anxiety Anxiety / Panic Response Ca->Anxiety PKC->Anxiety TFA_Tox TFA Toxicity (Mitochondrial Stress) TFA_Tox->Anxiety False Positive (Cell Stress) MetOx_Fail Met-Oxidation (Loss of Binding) MetOx_Fail->CCKBR Inhibits Binding

Figure 2: CCK-B signaling cascade. Note that TFA impurities can mimic anxiety responses via cellular stress, while Met-oxidation prevents receptor activation.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. (2006). Link

  • Rehfeld, J. F. Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions. Pharmaceuticals (Basel). (2021).[4] Link

  • Cornish, J., et al. The Significance of the Trifluoroacetate (TFA) Salt in Bio-assays. American Journal of Physiology. (1999). Link (Contextual citation for TFA effects on cell proliferation).

  • Guan, Z., et al. Detection and characterization of methionine oxidation in peptides by collision-induced dissociation and electron capture dissociation.[5] Journal of the American Society for Mass Spectrometry. (2003). Link

  • FDA Guidance for Industry. Immunogenicity Assessment for Therapeutic Protein Products. (2014). Link

Sources

A Comparative Guide to Cholecystokinin Pentapeptide and Milk-Derived Antihypertensive Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Pathways in Peptide-Mediated Blood Pressure Regulation

In the quest for novel antihypertensive agents derived from natural sources, bioactive peptides have emerged as a promising frontier. Among these, milk proteins have proven to be a rich reservoir of molecules with the potential to modulate cardiovascular function. This guide provides a detailed comparison of two distinct classes of such peptides: the well-established milk-derived antihypertensive peptides that primarily act via Angiotensin-Converting Enzyme (ACE) inhibition, and a novel milk-derived pentapeptide that exerts its effects through the cholecystokinin (CCK) system. This document will delve into their disparate mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in cardiovascular pharmacology and functional food development.

Part 1: Mechanistic Divergence: ACE Inhibition vs. CCK System Activation

The fundamental difference between these two classes of peptides lies in their molecular targets and subsequent signaling cascades. While both aim to reduce blood pressure, they achieve this through entirely separate physiological pathways.

Milk-Derived Antihypertensive Peptides: The ACE Inhibition Paradigm

The most extensively studied antihypertensive peptides from milk are the lactotripeptides, notably Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP).[1][2] These peptides are encrypted within casein sequences and are released during milk fermentation by specific lactic acid bacteria (LAB) or through enzymatic hydrolysis.[3][4][5]

Mechanism of Action: The primary mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][5][6] ACE plays a critical role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure. It converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[3][4] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure. By inhibiting ACE, these milk-derived peptides reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[7] Additionally, ACE is responsible for degrading bradykinin, a vasodilator. ACE inhibition, therefore, also potentiates the effects of bradykinin.[7]

While ACE inhibition is the main pathway, other potential mechanisms for milk-derived peptides include the enhancement of endothelial function and a reduction in arterial stiffness.[1]

ACE_Inhibition_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_effects Physiological Effects cluster_inhibition Inhibitory Action Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Renin->Angiotensin_I ACE->Angiotensin_II Blood_Pressure_Up Increased Blood Pressure Vasoconstriction->Blood_Pressure_Up Aldosterone->Blood_Pressure_Up Milk_Peptides Milk-Derived Peptides (e.g., VPP, IPP) Milk_Peptides->ACE Inhibition

Caption: Mechanism of milk-derived antihypertensive peptides via ACE inhibition.

Cholecystokinin Pentapeptide: A Novel Vasorelaxant Pathway

Recent research has identified a milk-derived pentapeptide, KFWGK (Lys-Phe-Trp-Gly-Lys), released from bovine serum albumin (BSA) by subtilisin digestion, that reduces blood pressure through a completely different mechanism: activation of the cholecystokinin (CCK) system.[8]

Mechanism of Action: This pentapeptide acts as an agonist for the cholecystokinin 1 receptor (CCK1R).[8] CCK receptors are G protein-coupled receptors (GPCRs) found throughout the gastrointestinal system and the central nervous system.[9][10][11] The CCK1R, when activated, couples to Gq and Gs proteins.[12][13] The activation of the Gq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium, which can trigger various cellular responses.[9][14] In the context of vascular tissue, the study on KFWGK demonstrated that its activation of CCK1R leads to vasorelaxation of the mesenteric artery.[8] This vasorelaxant effect is the likely mechanism for its potent antihypertensive action observed in spontaneously hypertensive rats (SHR).[8]

CCK_Signaling_Pathway cluster_receptor Vascular Smooth Muscle Cell cluster_effect Physiological Effect CCK_Peptide CCK Pentapeptide (KFWGK) CCK1R CCK1 Receptor CCK_Peptide->CCK1R Binds & Activates G_Protein Gq Protein CCK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Ca_Increase Increased Intracellular Ca²⁺ PLC->Ca_Increase Leads to Vasorelaxation Vasorelaxation Ca_Increase->Vasorelaxation Triggers (downstream effects) Blood_Pressure_Down Decreased Blood Pressure Vasorelaxation->Blood_Pressure_Down

Caption: Proposed mechanism of the CCK pentapeptide via CCK1 receptor activation.

Part 2: Comparative Experimental Data

The volume and nature of research into these two peptide classes differ significantly. Lactotripeptides have been the subject of numerous in vitro, animal, and human clinical trials, whereas the data for the CCK-activating pentapeptide is currently from a single, yet compelling, preclinical study.

Quantitative Comparison of Efficacy
ParameterMilk-Derived ACE-Inhibitory Peptides (VPP & IPP)Milk-Derived CCK Pentapeptide (KFWGK)References
Primary Target Angiotensin-Converting Enzyme (ACE)Cholecystokinin 1 Receptor (CCK1R)[1][8]
In Vitro Potency IC50 values for ACE inhibition: 5 µM (IPP) and 9 µM (VPP)Not applicable (agonist activity)[1]
In Vivo Efficacy (Animal Model) Attenuated development of hypertension in SHR.Potent and long-lasting antihypertensive effect in SHR with advanced hypertension.[1][8]
Minimum Effective Dose (Oral) Not consistently reported in a single dose format.5 µg/kg in SHR with advanced hypertension.[8]
Human Clinical Data Multiple studies with mixed results; some show modest blood pressure reduction (e.g., 4.7-14.1 mmHg systolic), while others show no significant effect.Not yet available.[15][16][17]

Part 3: Experimental Protocols for Evaluation

To ensure scientific integrity and reproducibility, the following sections detail the methodologies used to characterize the antihypertensive potential of these peptides.

Protocol 1: In Vitro ACE Inhibition Assay (for Milk-Derived Peptides)

This protocol is foundational for screening and characterizing peptides like VPP and IPP.

Objective: To determine the concentration of a peptide required to inhibit 50% of ACE activity (IC50).

Principle: This assay is based on the spectrophotometric measurement of the product formed from the ACE-catalyzed hydrolysis of a synthetic substrate, typically Hippuryl-His-Leu (HHL).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test peptide (e.g., VPP, IPP) in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

    • Prepare a solution of rabbit lung ACE in the same buffer.

    • Prepare a solution of the substrate HHL in the same buffer.

    • Prepare a 1 M HCl solution for stopping the reaction.

    • Prepare ethyl acetate for extraction.

  • Assay Procedure:

    • To a microcentrifuge tube, add 50 µL of the test peptide solution at various concentrations. For the control, add 50 µL of buffer.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ACE solution.

    • Incubate at 37°C for 30 minutes.

    • Add 150 µL of the HHL substrate solution and incubate for an additional 60 minutes at 37°C.

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 15 seconds to extract the hippuric acid product.

    • Centrifuge at 3000 x g for 10 minutes.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate at 95°C for 10 minutes.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

  • Data Analysis:

    • Measure the absorbance of the re-dissolved solution at 228 nm using a spectrophotometer.

    • Calculate the percentage of ACE inhibition for each peptide concentration relative to the control.

    • Plot the inhibition percentage against the logarithm of the peptide concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the in vitro ACE inhibition assay.

Protocol 2: Ex Vivo Vasorelaxation Assay (for CCK Pentapeptide)

This protocol, adapted from the study on KFWGK, is crucial for assessing the direct effect of the peptide on blood vessels.[8]

Objective: To measure the vasorelaxant activity of a peptide on isolated arteries.

Principle: The tension of an isolated arterial ring, pre-constricted with a vasoconstrictor, is measured in an organ bath. The ability of the test peptide to reduce this tension is quantified.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a spontaneously hypertensive rat (SHR).

    • Excise the superior mesenteric artery and place it in ice-cold, oxygenated Krebs-Henseleit buffer.

    • Carefully clean the artery of adhering fat and connective tissue and cut it into rings approximately 2 mm in length.

  • Organ Bath Setup:

    • Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g, replacing the buffer every 15-20 minutes.

  • Assay Procedure:

    • After equilibration, contract the arterial rings by adding a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

    • Once the contraction has reached a stable plateau, add the test peptide (KFWGK) cumulatively to the organ bath to obtain a concentration-response curve.

    • To confirm the mechanism, in a separate set of experiments, pre-incubate the arterial rings with a selective CCK1R antagonist (e.g., lorglumide) for 20-30 minutes before adding the vasoconstrictor and the test peptide.[8]

  • Data Analysis:

    • Express the relaxation induced by the peptide as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the peptide concentration to generate a dose-response curve.

    • Compare the curves obtained in the presence and absence of the antagonist to confirm receptor-mediated effects.

Protocol 3: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This is the definitive preclinical model for evaluating the antihypertensive efficacy of any novel compound.

Objective: To measure the effect of oral administration of a test peptide on systemic blood pressure in a conscious animal model of hypertension.

Step-by-Step Methodology:

  • Animal Acclimatization and Training:

    • Use adult male spontaneously hypertensive rats (SHR), a well-established model for human essential hypertension.

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Train the rats for the tail-cuff blood pressure measurement procedure for several days to minimize stress-induced fluctuations in readings.

  • Experimental Procedure:

    • Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of the conscious, restrained rats using a non-invasive tail-cuff system.

    • Administer the test peptide (e.g., KFWGK dissolved in water) or vehicle (water) to the rats via oral gavage.

    • Measure SBP and HR at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).

    • To confirm the mechanism, a separate cohort of animals can be pre-treated with a receptor antagonist (e.g., a CCK antagonist) prior to the administration of the test peptide.[8]

  • Data Analysis:

    • Calculate the change in SBP from baseline for each animal at each time point.

    • Compare the changes in SBP between the peptide-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • A significant reduction in SBP in the treated group compared to the control group indicates an antihypertensive effect.

Conclusion and Future Directions

The comparison between traditional milk-derived ACE-inhibitory peptides and the newly identified CCK-activating pentapeptide reveals a fascinating dichotomy in nature's approach to blood pressure regulation.

  • Milk-derived ACE inhibitors (VPP, IPP) represent a well-trodden path. Their mechanism is understood, and they have been extensively studied, though their clinical efficacy in humans remains a subject of some debate, with several studies showing positive results while others do not.[1][16][17] This variability may be due to factors like dosage, formulation, and population differences.[16]

  • The CCK-activating pentapeptide (KFWGK) opens up a novel, non-RAS pathway for peptide-based antihypertensive therapy.[8] The preclinical data is promising, suggesting high potency at a very low oral dose, particularly in a model of advanced hypertension.[8] This could be significant, as some existing therapies can be less effective in established hypertension.

For researchers and drug developers, this presents two distinct opportunities. Further research into lactotripeptides could focus on optimizing delivery, bioavailability, and identifying patient populations most likely to respond. For the CCK-based approach, the field is wide open. The immediate next steps should include identifying the precise downstream signaling events of CCK1R activation in vascular tissue, screening for other CCK-activating peptides from food sources, and, crucially, progressing these findings toward human clinical trials to validate this novel antihypertensive strategy. Both pathways underscore the immense potential held within food-derived peptides for the management of cardiovascular disease.

References

  • Korhonen, H. (2010). Antihypertensive Peptides from Milk Proteins. The Open Cardiovascular Medicine Journal, 4, 33-40. [Link]

  • Sultan, F., et al. (2020). Angiotensin-I-converting enzyme inhibitory peptides in milk fermented by indigenous lactic acid bacteria. Veterinary World, 13(12), 2708-2715. [Link]

  • Panayotova, T., et al. (2018). Production of ACE-inhibitory peptides in milk fermented with selected lactic acid bacteria. Journal of Hygienic Engineering and Design, 24, 88-94. [Link]

  • Daliri, E. B.-M., et al. (2017). A mechanistic review of opioid, antihypertensive, and mineral-binding peptides from dairy. ResearchGate. [Link]

  • Fan, Y., et al. (2022). Milk-derived bioactive peptides: multifunctional agents in infant health and translational perspectives for therapeutic applications. ResearchGate. [Link]

  • El-Salam, M. H. A., & El-Shibiny, S. (2013). Fermented milk derives bioactive peptides with antihypertensive effects. OAText. [Link]

  • Rai, A. K., & Jeyaram, K. (2017). Production of angiotensin I converting enzyme inhibitory (ACE-I) peptides during milk fermentation and their role in reducing hypertension. Critical Reviews in Food Science and Nutrition, 57(13), 2789-2800. [Link]

  • Author Unknown. (Date Unknown). Cardiovascular Disease and Functional Foods: The Effect of Milk Derived Peptides on Hypertension. Source Not Available.
  • Conway, V., et al. (2013). The impact of milk proteins and peptides on blood pressure and vascular function: a review of evidence from human intervention studies. Nutrition Research Reviews, 26(2), 1-19. [Link]

  • Nakamura, Y., et al. (2002). Studies on Anti-Hypertensive Peptides in Milk Fermented with Lactobacillus helveticus. Milk Science, 51(2), 77-83. [Link]

  • Sun, L., et al. (2021). A Novel Angiotensin I-Converting Enzyme Inhibitory Peptide Derived From Goat Milk Casein Hydrolysate Modulates Angiotensin II-Stimulated Effects on Vascular Smooth Muscle Cells. Frontiers in Nutrition, 8, 778939. [Link]

  • Chakrabarti, S., et al. (2014). Angiotensin Converting Enzyme (ACE) Inhibitory Peptides: Production and Implementation of Functional Food. ResearchGate. [Link]

  • Cicero, A. F. G., et al. (2017). Natural Antihypertensive Peptides: Emerging Therapeutics for Blood Pressure Management. Current Pharmaceutical Design, 23(8), 1181-1193. [Link]

  • Ohsawa, K., et al. (2020). A milk-derived pentapeptide reduces blood pressure in advanced hypertension in a CCK system-dependent manner. Food & Function, 11(11), 9489-9494. [Link]

  • van Mierlo, L. A. J., et al. (2008). Lactotripeptides Show No Effect on Human Blood Pressure. Hypertension, 51(2), e11-e12. [Link]

  • Miller, L. J. (2019). Cholecystokinin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews, 86(3), 805-847. [Link]

  • Adooq Bioscience. (n.d.). CCK pathway | CCK inhibitors. Adooq Bioscience. [Link]

  • Smith, J. P., & Solomon, T. E. (2014). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Comprehensive Physiology, 4(1), 233-263. [Link]

  • Smith, J. P., & Solomon, T. E. (2014). Proposed diagrams of gastrin-and CCK-induced signaling pathways... ResearchGate. [Link]

  • Wikipedia. (n.d.). Cholecystokinin. Wikipedia. [Link]

  • Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology, 8, 47. [Link]

Sources

A Senior Application Scientist's Guide to the Standardization of CCK-5 Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of gastrointestinal and neurological research, the accurate quantification of Cholecystokinin-5 (CCK-5) bioactivity is paramount. As a key player in processes ranging from digestion to anxiety, the consistent measurement of this pentapeptide's functional effects is crucial for both basic research and the development of novel therapeutics. However, significant inter-laboratory variability in bioassay results has long been a challenge, hindering direct comparison of data and impeding progress. This guide provides a comprehensive framework for the standardization of CCK-5 bioassays, offering field-proven insights and detailed protocols to enhance reproducibility and ensure data integrity across different research settings.

The Critical Need for Standardization

Cholecystokinin (CCK) is a peptide hormone that exists in various isoforms, with CCK-8 and CCK-33 being predominant in many species.[1][2][3] CCK-5, with the sequence Gly-Trp-Met-Asp-Phe-NH2, represents a major form of CCK smaller than the octapeptide and is found in both the brain and small intestine.[4] Its physiological roles are mediated through two G protein-coupled receptors (GPCRs): the CCK-A (or CCK1) and CCK-B (or CCK2) receptors.[5][6] The CCK-A receptor exhibits a significantly higher affinity for sulfated CCK peptides, while the CCK-B receptor binds both sulfated and non-sulfated forms, as well as gastrin, with similar high affinity.[5][6][7] This differential affinity is a cornerstone of CCK signaling and a critical consideration in bioassay design.

The inherent variability of biological systems, coupled with diverse laboratory practices, contributes to discrepancies in bioassay outcomes.[8] Factors such as cell line passage number, receptor expression levels, ligand stability, choice of signaling readout, and data analysis methods can all introduce significant variation.[9][10] Standardization is therefore not merely a matter of convenience but a fundamental requirement for generating reliable and comparable data that can confidently drive research and development.[11][12]

Understanding the CCK Signaling Pathway

A robust bioassay design is predicated on a thorough understanding of the underlying molecular mechanisms. Upon binding of CCK to its receptors, a cascade of intracellular signaling events is initiated. Both CCK-A and CCK-B receptors can couple to Gq proteins, leading to the activation of phospholipase Cβ (PLCβ).[13][14] This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13][15] Additionally, CCK receptors can activate other pathways, including the mitogen-activated protein (MAP) kinase and phosphatidylinositol 3-kinase (PI3K) pathways.[5][13]

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCK5 CCK-5 CCKR CCK Receptor (CCK-A or CCK-B) CCK5->CCKR Binds Gq Gq CCKR->Gq Activates PLCb PLCβ Gq->PLCb Activates MAPK MAPK Pathway Gq->MAPK PI3K PI3K Pathway Gq->PI3K PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., enzyme secretion, contraction, proliferation) Ca2->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response PI3K->Cellular_Response

Caption: Simplified CCK signaling pathway.

Comparative Analysis of CCK-5 Bioassay Formats

The choice of bioassay format is a critical decision that influences sensitivity, throughput, and biological relevance. Below is a comparison of commonly employed methods for assessing CCK-5 bioactivity.

Assay Type Principle Pros Cons Typical Application
Calcium Flux Assays Measures changes in intracellular calcium concentration upon receptor activation, often using fluorescent dyes.[16]High sensitivity, amenable to high-throughput screening (HTS), real-time kinetic data.[17]Can be prone to artifacts from compounds that interfere with fluorescence or calcium signaling.Primary screening of compound libraries, functional characterization of agonists and antagonists.
cAMP Assays Measures the accumulation or inhibition of cyclic adenosine monophosphate (cAMP), a key second messenger.[18]Well-established, commercially available kits, suitable for both Gs and Gi coupled receptors.[19]CCK receptors primarily couple to Gq, making this a less direct readout.Investigating biased agonism or alternative signaling pathways.
Reporter Gene Assays Utilizes a reporter gene (e.g., luciferase, β-galactosidase) under the control of a response element that is activated by the signaling pathway of interest.High sensitivity, stable signal, endpoint assay format is simple to perform.Indirect measure of receptor activation, potential for off-target effects influencing reporter gene expression.Stable cell line development for screening, mechanistic studies.
Enzyme-Linked Immunosorbent Assay (ELISA) Quantifies the amount of CCK peptide present.[20][21][22]High specificity for the peptide, widely available commercial kits.Does not measure biological activity, only peptide concentration.[23]Quantifying CCK levels in biological fluids, quality control of peptide preparations.
Receptor Binding Assays Measures the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand from the receptor.[24]Direct measure of receptor interaction, provides affinity data (Kd, Ki).Does not provide information on functional activity (agonist vs. antagonist), requires handling of radioactive materials or specialized labels.Determining compound affinity, screening for receptor binders.
In Vitro Tissue/Cell-Based Functional Assays Measures a physiological response in isolated tissues or primary cells, such as muscle contraction or enzyme secretion.[25][26]High physiological relevance.Lower throughput, higher variability due to tissue heterogeneity, ethical considerations with animal use.Preclinical validation of lead compounds, studying tissue-specific effects.

A Standardized Protocol for a Cell-Based Calcium Flux Bioassay

To promote inter-laboratory consistency, the following detailed protocol for a calcium flux assay using a recombinant cell line expressing either the human CCK-A or CCK-B receptor is recommended. This format offers a balance of physiological relevance, throughput, and sensitivity.

I. Materials and Reagents
  • Cell Line: A stable cell line (e.g., CHO-K1, HEK293) recombinantly expressing the human CCK-A or CCK-B receptor. Cells should be maintained at a low passage number.

  • CCK-5 Peptide: High-purity synthetic CCK-5. Prepare a concentrated stock solution (e.g., 1 mM) in a suitable solvent (e.g., DMSO or water with 0.1% BSA) and store in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[10]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a comparable calcium-sensitive fluorescent dye.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with kinetic reading capabilities and automated injection.

II. Experimental Workflow

Standardized_Bioassay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution Phase cluster_analysis Data Analysis Phase A1 1. Cell Culture & Seeding - Culture cells to ~80% confluency. - Seed into microplates 18-24h prior to assay. B1 3. Dye Loading - Remove culture medium. - Add calcium indicator dye solution. - Incubate at 37°C for 45-60 min. A1->B1 A2 2. Compound & Peptide Dilution - Prepare serial dilutions of CCK-5 (standard) and test compounds in assay buffer. B2 4. Plate Reading & Compound Addition - Place plate in fluorescent reader. - Establish baseline fluorescence. - Inject CCK-5/test compounds. A2->B2 B1->B2 B3 5. Kinetic Data Acquisition - Record fluorescence signal over time (e.g., every second for 2-3 minutes). B2->B3 C1 6. Data Processing - Calculate ΔF/F₀ (change in fluorescence over baseline). - Determine peak response for each well. B3->C1 C2 7. Curve Fitting & Potency Calculation - Plot dose-response curves. - Fit to a four-parameter logistic model to determine EC₅₀ values. C1->C2

Caption: Standardized workflow for a CCK-5 calcium flux bioassay.

III. Step-by-Step Methodology
  • Cell Plating: a. Culture the receptor-expressing cells in the recommended medium until they reach approximately 80% confluency. b. Harvest the cells and seed them into black, clear-bottom microplates at a pre-determined optimal density. c. Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Preparation of CCK-5 and Test Compounds: a. On the day of the assay, thaw a fresh aliquot of the CCK-5 stock solution. b. Prepare a serial dilution series of CCK-5 in assay buffer. A typical concentration range might span from 1 pM to 1 µM. c. Similarly, prepare serial dilutions of any test compounds.

  • Dye Loading: a. Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, typically in the assay buffer. b. Aspirate the culture medium from the cell plates. c. Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

  • Measurement of Calcium Flux: a. Set the fluorescent plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). b. Place the cell plate in the reader and allow it to equilibrate for 5-10 minutes. c. Program the reader to record a baseline fluorescence for 10-20 seconds. d. Use the instrument's automated injector to add the CCK-5 or test compound dilutions to the wells. e. Continue to record the fluorescence signal kinetically for an additional 2-3 minutes to capture the peak response.

IV. Data Analysis and Interpretation
  • Data Normalization: The raw fluorescence data should be normalized to the baseline fluorescence for each well to account for variations in cell number and dye loading. This is typically expressed as the change in fluorescence over baseline (ΔF/F₀).

  • Dose-Response Curves: Plot the peak ΔF/F₀ values against the logarithm of the agonist concentration.

  • Potency Determination: Fit the dose-response data to a four-parameter logistic (4PL) equation to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).[27]

  • Quality Control: Include appropriate controls in every assay plate:

    • Negative Control: Wells with cells and assay buffer only (no agonist).

    • Positive Control: Wells with a saturating concentration of CCK-5 to determine the maximal response.

    • Reference Standard: A well-characterized lot of CCK-5 should be run on every plate to monitor assay performance and allow for normalization of data across experiments.

Ensuring Self-Validation and Trustworthiness

To build a self-validating system, several key practices must be implemented:

  • Cell Line Authentication: Regularly authenticate the cell line using methods such as short tandem repeat (STR) profiling to ensure its identity and rule out cross-contamination.

  • Receptor Expression Monitoring: Periodically quantify receptor expression levels (e.g., via flow cytometry or a binding assay) to ensure consistency, as expression can drift with continuous passaging.

  • Reference Standard Implementation: The use of a thoroughly characterized internal or commercial reference standard is non-negotiable for ensuring long-term assay consistency and enabling the normalization of results across different laboratories.

  • Assay Validation: The bioassay should be formally validated according to established guidelines (e.g., ICH Q2(R2), USP <1033>), assessing parameters such as accuracy, precision, specificity, linearity, and range.[28][29][30]

Conclusion

The standardization of CCK-5 bioassays is an essential step towards generating high-quality, reproducible data in both academic and industrial research. By adopting a common framework built on a solid understanding of the underlying biology, utilizing well-characterized reagents, and adhering to a detailed, validated protocol, the scientific community can significantly reduce inter-laboratory variability. The cell-based calcium flux assay presented here offers a robust and scalable platform for achieving this goal. Implementing these best practices will not only enhance the reliability of individual experiments but also foster greater collaboration and accelerate the translation of research findings into clinical applications.

References

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. American Physiological Society Journal. [Link]

  • Smith, J. P., & Solomon, T. E. (2020). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. International Journal of Molecular Sciences. [Link]

  • Owji, A. A., et al. (2014). Metabolic effects of activation of CCK receptor signaling pathways by twice-daily administration of the enzyme-resistant CCK-8 analog, (pGlu-Gln)-CCK-8, in normal mice. Journal of Endocrinology. [Link]

  • Smith, J. P., & Solomon, T. E. (2020). Proposed diagrams of gastrin- and CCK-induced signaling pathways... ResearchGate. [Link]

  • QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. GeneGlobe. [Link]

  • Ahuja, S., & Dong, M. W. (2017). Bioanalytical method validation: An updated review. PMC. [Link]

  • Jensen, R. T. (2019). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and... PMC. [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • Biocompare. (n.d.). CCK ELISA Kits. [Link]

  • RayBiotech. (2025). CCK ELISA Kit. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Cusabio. (n.d.). Human cholecystokinin (CCK) ELISA Kit. [Link]

  • CASSS. (2024). Regulatory Considerations of Bioassay Lifecycle Management For Biologics. [Link]

  • ECA Academy. (2024). Revision of USP Chapter <1033> on Validation of Biological Assays published. [Link]

  • Norris, B. (2023). Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global. [Link]

  • Creative Biolabs. (2023). CCK Receptor. [Link]

  • Clinisciences. (n.d.). OKEH00596 | CCK ELISA Kit (Human). [Link]

  • Rehfeld, J. F., et al. (2001). Predominant Cholecystokinin in Human Plasma and Intestine Is Cholecystokinin-33. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [Link]

  • Rehfeld, J. F. (1998). Accurate measurement of cholecystokinin in plasma. PubMed. [Link]

  • AAPS PharmSciTech. (2025). Therapeutic Peptides Control Strategy: Perspective on Current Industry Practices. [Link]

  • Morisset, J., et al. (2003). Specificity of the different CCK A and CCK B receptor antibodies... ResearchGate. [Link]

  • Jensen, R. T., et al. (1982). In-vitro bioassays for cholecystokinin. PubMed. [Link]

  • Schrage, R., et al. (2021). Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]

  • Monstein, H. J. (1995). The Role of CCK-A and CCK-B Receptors in the Trophic Control of Pancreas and Oxyntic Mucosa in the Rat. Lund University. [Link]

  • BioTechniques. (2019). Best practice in bioassay development. [Link]

  • BioPhorum. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioPhorum. [Link]

  • De-Paula, F. S., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. [Link]

  • Rehfeld, J. F. (1998). Accurate measurement of cholecystokinin in plasma. Clinical Chemistry. [Link]

  • ClinicalTrials.gov. (2021). Evaluation of Plasma Cholecystokinin (CCK) Levels and Gallbladder (GB) Functions in Hyperemesis Gravidarum. [Link]

  • Inter Science Institute. (n.d.). Cholecystokinin (CCK). [Link]

  • Liddle, R. A. (1989). Integrated actions of cholecystokinin on the gastrointestinal tract: use of the cholecystokinin bioassay. PubMed. [Link]

  • Williams, M. V., et al. (2020). Kinetics of Gallbladder Emptying During Cholecystokinin Cholescintigraphy as an Indicator of In Vivo Hormonal Sensitivity. Journal of Nuclear Medicine Technology. [Link]

  • Liddle, R. A., et al. (1985). Cholecystokinin Bioactivity in Human Plasma. JCI. [Link]

  • Schaffer, M. V., et al. (1988). Functional and biochemical characterization of the human gallbladder muscularis cholecystokinin receptor. PubMed. [Link]

  • Fried, M., et al. (1991). Determination of plasma cholecystokinin (CCK) concentrations by bioassay and radioimmunoassay in man. A critical evaluation. PubMed. [Link]

  • Liddle, R. A., et al. (1986). Measurement of tissue cholecystokinin (CCK) concentrations by bioassay and specific radioimmunoassay: characterization of the bioactivity of CCK-58 before and after tryptic cleavage. PubMed. [Link]

  • Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. [Link]

  • Chang, T. M., & Chey, W. Y. (1983). [Bioassay for plasma cholecystokinin bioactivity]. PubMed. [Link]

  • Atta-ur-Rahman, et al. (2001). Bioassay Techniques for Drug Development. ResearchGate. [Link]

  • Shively, J., et al. (1987). CCK-5: sequence analysis of a small cholecystokinin from canine brain and intestine. PubMed. [Link]

  • Boster Bio. (2023). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. [Link]

  • BioPharm International. (2020). Essentials in Bioassay Development. [Link]

  • MyCalpharm. (n.d.). Bioassay Experiments in Pharmacology. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: Cholecystokinin Pentapeptide (CCK-5)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cholecystokinin Pentapeptide (CCK-5) Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: Operational Safety & Classification

As a Senior Application Scientist, I define the disposal strategy for Cholecystokinin Pentapeptide (CCK-5) not merely as "waste management," but as a critical containment protocol for bioactive ligands. While CCK-5 (Gly-Trp-Met-Asp-Phe-NH2) is not classified as an EPA P-listed acutely hazardous substance, its potent biological activity as a neuropeptide and gut hormone fragment necessitates that it be treated with a higher tier of caution than standard organic buffers.

The Core Directive: Treat all CCK-5 waste as Bioactive Chemical Waste . The objective is complete denaturation and incineration. Under no circumstances should active peptide solutions be discharged into municipal water systems, regardless of concentration.

Substance Profile & Hazard Identification

Before initiating disposal, verify the material identity against the following parameters to ensure protocol alignment.

ParameterTechnical Specification
Compound Name Cholecystokinin Pentapeptide (CCK-5)
CAS Number 18917-24-3 (Pentapeptide specific)
Sequence Gly-Trp-Met-Asp-Phe-NH2
Molecular Weight ~653.75 g/mol
Bioactivity Potent agonist for CCK-B receptors; stimulates gastric acid secretion.[1][2]
EPA Waste Code Not Listed (P/U-List). Manage as Non-Regulated Chemical Waste unless mixed with hazardous solvents.
Solubility Soluble in water, dilute acid/base, and organic solvents (DMSO, Methanol).
Critical Safety & PPE Requirements

Peptides in powder form pose a significant inhalation risk due to their potential for sensitization.[3]

  • Respiratory Protection: Handling lyophilized (dry) powder requires a certified Fume Hood or Biosafety Cabinet (Class II). If weighing on an open bench, an N95 or P100 respirator is recommended.

  • Dermal Protection: Nitrile gloves (minimum thickness 0.11 mm) provide adequate protection. Double-gloving is advised when handling high-concentration stock solutions (>10 mM).

  • Ocular Protection: Chemical splash goggles are mandatory during reconstitution and waste pouring.

Disposal Workflows: The "Segregate & Destroy" Logic

The disposal method depends entirely on the matrix of the waste. We distinguish between three streams: Solid Pure Substance, Aqueous Solutions, and Organic Solvent Mixtures (HPLC Waste).

Stream A: Solid Waste (Lyophilized Powder & Contaminated Solids)

Applicability: Expired vials, weigh boats, contaminated gloves, and paper towels.

Protocol:

  • Containment: Place the vial or solid waste directly into a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Affix a "Hazardous Chemical Waste" label. Explicitly write: "Contains Bioactive Peptide: Cholecystokinin Pentapeptide."

  • Disposal Path: Transfer to the laboratory's solid chemical waste drum.

  • Final Fate: High-temperature incineration. This is the only method that guarantees the destruction of the peptide bond and prevents environmental bio-accumulation.

Stream B: Aqueous Liquid Waste (Buffers, Cell Culture Media)

Applicability: Leftover stock solutions in water, PBS, or saline.

The Inactivation Step (Mandatory): Unlike standard chemicals, bioactive peptides should be chemically deactivated before entering the waste stream to prevent accidental biological exposure downstream.[4]

  • Preparation: Collect aqueous waste in a dedicated glass or HDPE container.

  • Chemical Inactivation: Add household bleach (Sodium Hypochlorite, ~5-6%) to the waste container to achieve a final concentration of 10% bleach (v/v) .

    • Example: Add 50 mL bleach to 450 mL peptide waste.

  • Reaction Time: Allow the solution to sit for 30 minutes . The hypochlorite oxidizes the Methionine (Met) and Tryptophan (Trp) residues, effectively destroying the peptide's biological affinity.

  • Disposal: Pour the deactivated solution into the "Aqueous Chemical Waste" container.

    • Caution:Do NOT adjust pH with acid while bleach is present (releases chlorine gas).

Stream C: Organic Liquid Waste (HPLC Effluent)

Applicability: Solutions containing Acetonitrile (ACN), Methanol (MeOH), or DMSO.

CRITICAL WARNING: Never add bleach to this stream. Bleach reacts explosively with organics and can form chloroform or other toxic byproducts.

  • Segregation: Collect directly into the "Halogenated" or "Non-Halogenated" solvent waste container depending on the solvent mix.

  • Labeling: List the solvent components (e.g., "Acetonitrile 50%, Water 50%") and add "Trace Peptide: CCK-5".

  • Disposal Path: Commercial incineration. The organic solvents facilitate the combustion process, ensuring peptide destruction.

Visualizing the Decision Logic

The following diagram illustrates the operational decision tree for CCK-5 disposal.

CCK_Disposal_Workflow Start CCK-5 Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Vials, Powder, Wipes) StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid SolidDisposal Solid Chemical Waste (Incineration) Solid->SolidDisposal Bag & Tag SolventCheck Contains Organic Solvents? (ACN, MeOH, DMSO) Liquid->SolventCheck Aqueous Aqueous Solution (Water, PBS, Saline) SolventCheck->Aqueous No Organic Organic Solvent Mix (HPLC Waste) SolventCheck->Organic Yes Inactivation Chemical Inactivation: Add 10% Bleach (30 mins) Aqueous->Inactivation Oxidation Step OrgDisposal Solvent Waste Drum (NO BLEACH - Incineration) Organic->OrgDisposal Segregate AqDisposal Aqueous Chemical Waste (Neutral pH) Inactivation->AqDisposal Collect

Caption: Operational decision tree for segregating Cholecystokinin Pentapeptide waste streams to ensure safety and compliance.

Emergency Spill Response

In the event of a spill, immediate containment prevents laboratory contamination.[4][5]

  • Isolate: Evacuate the immediate area if the spill involves dry powder (inhalation risk).

  • PPE: Don double nitrile gloves, goggles, and a lab coat.

  • Powder Spill: Cover with a wet paper towel (to prevent aerosolization), then wipe up. Place materials in a hazardous waste bag.

  • Liquid Spill: Cover with absorbent pads. Clean the surface with 10% bleach , followed by water to remove corrosive residue.

  • Reporting: Document the spill in the lab safety log, noting the estimated quantity of peptide.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 195124, Cholecystokinin precursor C-terminal pentapeptide. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Practical Guide to the Safe Handling of Cholecystokinin Pentapeptide (CCK-5)

Author: BenchChem Technical Support Team. Date: February 2026

As a vital tool in gastroenterology and neuroscience research, Cholecystokinin pentapeptide (CCK-5) offers profound insights into physiological pathways.[1] However, as with any biologically active molecule, its handling demands a rigorous and informed approach to safety.[2] This guide provides essential, field-tested procedures for researchers, scientists, and drug development professionals to ensure both personal safety and experimental integrity when working with CCK-5.

The "Why" Behind the Protocol: Understanding the Risks

CCK-5 is a potent, biologically active peptide.[2] The primary risk associated with its handling is not acute toxicity but the potential for unintended physiological effects upon accidental exposure through skin contact, inhalation, or ingestion. Therefore, our safety protocols are designed to create a comprehensive barrier, minimizing any chance of such occurrences.

PART 1: CORE DIRECTIVE - Personal Protective Equipment (PPE)

The appropriate level of PPE is dictated by the specific laboratory procedure. Adherence to these guidelines is the first and most critical line of defense.

Table 1: Recommended PPE for Handling Cholecystokinin Pentapeptide

TaskMinimum PPE RequirementEnhanced Precautions (for higher concentrations or aerosol risk)
Weighing & Reconstitution of Lyophilized Powder - Nitrile gloves- Lab coat- Safety glasses with side shields[2][3][4]- Double gloving- Chemical splash goggles- Face mask or respirator[2][3]- Use of a fume hood or powder containment hood[2][3]
Handling of Stock and Working Solutions - Nitrile gloves- Lab coat- Safety glasses[4][5]- Chemical splash goggles for larger volumes
In vitro / In vivo Administration - Nitrile gloves- Lab coat- Safety glasses- Face shield in addition to safety glasses
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses- Chemical-resistant apron if handling large volumes

Causality Behind PPE Choices:

  • Gloves: Nitrile gloves offer a robust barrier to prevent skin exposure.[2][3]

  • Eye Protection: Safety glasses are mandatory to shield against accidental splashes.[3][4]

  • Lab Coat: A lab coat protects against spills and contamination of personal clothing.[2][3]

  • Respiratory Protection: Handling lyophilized powders can generate airborne particles; a mask or respirator within a ventilated space is crucial to prevent inhalation.[2][3]

PART 2: OPERATIONAL AND DISPOSAL PLANS

A self-validating safety system extends beyond PPE to encompass the entire lifecycle of the peptide in the lab.

Receiving and Storage

Upon receipt, inspect the packaging for integrity. Lyophilized CCK-5 should be stored under the following conditions to ensure stability:

  • Short-term (days to weeks): 0 - 4°C[1]

  • Long-term (months to years): -20°C or -80°C[1][6][7]

Always store vials in a dark, dry environment, and consider using a desiccator.[1][6][8][9]

Experimental Protocols: A Step-by-Step Methodology

Reconstitution of Lyophilized Peptide:

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation and moisture contamination.[8][9]

  • Containment: Perform all weighing and initial dissolution inside a chemical fume hood or other ventilated enclosure.[2][3]

  • Solubilization: Add the appropriate sterile solvent slowly to the side of the vial. Gentle vortexing can aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to aliquot the reconstituted solution into single-use volumes for storage.[7][8][9]

Spill Management:

In the event of a spill, your immediate response is critical.

  • Liquid Spills:

    • Alert personnel in the area.

    • Wearing appropriate PPE, absorb the spill with inert material.

    • Clean the spill area thoroughly.[10]

    • Collect all contaminated materials in a sealed container for hazardous waste disposal.[10]

  • Powder Spills:

    • Avoid creating dust.

    • Gently cover the spill with a damp paper towel to wet the powder.

    • Carefully collect the material and place it in a sealed hazardous waste container.[10]

Disposal Plan

All materials that have come into contact with CCK-5 must be treated as hazardous chemical waste.

  • Segregation: Collect used vials, contaminated PPE, and solutions in designated, clearly labeled hazardous waste containers.[3]

  • Institutional Protocols: Never dispose of peptides in the regular trash or down the drain.[3][10] Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[3][10]

PART 3: VISUALIZATION OF THE SAFETY WORKFLOW

The following diagram illustrates the logical flow for the safe handling of CCK-5, from preparation to disposal.

cholecystokinin_pentapeptide_handling_workflow cluster_prep Preparation cluster_execution Execution cluster_disposal Disposal prep_start Start: Receive CCK-5 storage Store Appropriately (Short-term: 4°C Long-term: -20°C/-80°C) prep_start->storage task_eval Task Evaluation (e.g., Weighing, Diluting) storage->task_eval ppe_selection Select Appropriate PPE (Refer to Table 1) task_eval->ppe_selection reconstitution Reconstitute in Ventilated Enclosure ppe_selection->reconstitution experiment Perform Experiment reconstitution->experiment spill_check Spill Occurred? experiment->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes waste_gen Generate Waste (PPE, Vials, Solutions) spill_check->waste_gen No spill_protocol->waste_gen waste_seg Segregate into Labeled Hazardous Waste Containers waste_gen->waste_seg ehs_disposal Dispose via Institutional EHS Procedures waste_seg->ehs_disposal disposal_end End ehs_disposal->disposal_end

Caption: A logical workflow for the safe handling of Cholecystokinin pentapeptide.

By internalizing and consistently applying these procedures, you create a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Suzhou Peptides. (2026, February 21). Safety Tips for Handling Peptides in Your Research.
  • (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Biorunstar. (2025, August 6).
  • (2025, December 8). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide).
  • Benchchem. Personal protective equipment for handling Peptide 5g.
  • Elimination Pathways of Fusion Protein and Peptide Drugs. (2020, September 1). Biointerface Research in Applied Chemistry.
  • Benchchem. Navigating the Safe Disposal of T140 Peptide: A Comprehensive Guide.
  • MedKoo Biosciences. Cholecystokinin pentapeptide | CAS#18917-24-3 | peptide hormone.
  • Peptide Stability: How Long Do Peptides Last?.
  • (2026, January 6). Peptide Storage: Best Practices For Stability And Longevity.
  • NovoPro Bioscience Inc. Cholecystokinin (26-33)
  • Peptide Storage & Stability: A Definitive Guide.
  • GenScript. Peptide Storage and Handling Guidelines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholecystokinin pentapeptide
Reactant of Route 2
Cholecystokinin pentapeptide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.